Dimethyl isothiocyanatosuccinate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
dimethyl 2-isothiocyanatobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHDEBYHAZNXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121928-38-9 | |
| Record name | Dimethyl isothiocyanatosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121928389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 121928-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Purification of Dimethyl 2,3-Diisothiocyanatosuccinate: A Technical Guide
This guide provides an in-depth exploration of the synthesis and purification of dimethyl 2,3-diisothiocyanatosuccinate, a vicinal diisothiocyanate with potential applications in organic synthesis and drug development. The narrative focuses on the chemical principles, practical execution, and critical considerations for researchers and professionals in the field.
Foundational Principles: The Chemistry of Isothiocyanate Synthesis
Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. Their synthesis from primary amines is a cornerstone of organic chemistry, with several methods available. The most direct and widely employed route involves the reaction of a primary amine with thiophosgene (CSCl₂). This reaction proceeds via a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate.
The synthesis of vicinal diisothiocyanates, such as dimethyl 2,3-diisothiocyanatosuccinate, follows the same fundamental principle, utilizing a diamine as the starting material. In this case, dimethyl 2,3-diaminosuccinate serves as the precursor. The reaction involves the conversion of both primary amine groups into isothiocyanate functionalities.
Synthesis of Dimethyl 2,3-Diisothiocyanatosuccinate
The synthesis of dimethyl 2,3-diisothiocyanatosuccinate is achieved through the reaction of dimethyl 2,3-diaminosuccinate with thiophosgene in the presence of a base to neutralize the HCl byproduct.
Reaction Pathway
The chemical transformation can be represented as follows:
Caption: Synthesis of dimethyl 2,3-diisothiocyanatosuccinate.
Experimental Protocol
Materials:
-
Dimethyl 2,3-diaminosuccinate
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃))
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve dimethyl 2,3-diaminosuccinate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a slight excess (approximately 2.2 equivalents) of triethylamine to the solution.
-
Thiophosgene Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of thiophosgene (2 equivalents) in the same anhydrous solvent to the stirred mixture via a dropping funnel. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride salt that has precipitated.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of Dimethyl 2,3-Diisothiocyanatosuccinate
Purification is a critical step to obtain a high-purity product. For isothiocyanates, which can be sensitive compounds, the choice of purification method is crucial.[1]
Purification Workflow
Caption: Purification workflow for the target compound.
Column Chromatography
Column chromatography is a widely used technique for the separation and purification of organic compounds.[2]
Protocol:
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. The optimal eluent system should be determined by TLC analysis of the crude product. A good starting point could be a mixture of hexane and ethyl acetate, with a gradient of increasing ethyl acetate concentration.
-
Procedure:
-
Pack a chromatography column with silica gel slurried in the initial eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
Recrystallization is an effective method for purifying solid compounds.[1]
Protocol:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Test small amounts of the product in various solvents (e.g., ethanol, methanol, hexane, or mixtures) to find a suitable one.
-
Procedure:
-
Dissolve the crude or partially purified product in a minimum amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Characterization
The identity and purity of the synthesized dimethyl 2,3-diisothiocyanatosuccinate should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic isothiocyanate (-N=C=S) stretching vibration, typically in the region of 2000-2200 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Safety and Handling
-
Thiophosgene: This reagent is extremely toxic, corrosive, and a lachrymator. It must be handled with extreme caution in a certified fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory.
-
Solvents: Organic solvents used in the synthesis and purification are flammable and may be toxic. Handle them in a well-ventilated area and away from ignition sources.
-
General Precautions: Always follow standard laboratory safety procedures.
Conclusion
The synthesis of dimethyl 2,3-diisothiocyanatosuccinate from dimethyl 2,3-diaminosuccinate and thiophosgene is a feasible process based on well-established chemical principles. Careful execution of the reaction and a systematic approach to purification, employing techniques such as column chromatography and recrystallization, are essential for obtaining a high-purity product. The successful synthesis and purification of this compound open avenues for its further investigation in various fields of chemical research.
References
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746–1752. [Link]
-
Cież, D. (2014). Dimethyl dl-2,3-dibenzyl-2,3-diisothiocyanatosuccinate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o57. [Link]
-
Bojarczuk, M., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(4), 843. [Link]
-
ResearchGate. (n.d.). Preparation of isothiocyanates. Retrieved from [Link]
Sources
The Definitive Guide to Dimethyl Isothiocyanatosuccinate: Mechanism of Action and Applications in Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of Dimethyl Isothiocyanatosuccinate (DMIS), a homobifunctional crosslinking agent. While specific literature on DMIS is limited, its mechanism of action is predicated on the well-established and highly characterized reactivity of the isothiocyanate functional group. This document will therefore elucidate the core principles of isothiocyanate-mediated bioconjugation, contextualize these principles for the bifunctional nature of DMIS, and provide practical insights for its application in studying protein structure and interactions.
Introduction to Homobifunctional Crosslinking with this compound
Chemical crosslinking is an indispensable technique for the study of protein-protein interactions, the stabilization of protein complexes, and the elucidation of the quaternary structure of multi-subunit proteins.[1][2][3][4] Homobifunctional crosslinkers, which possess two identical reactive groups, are powerful tools for covalently linking molecules with similar functional groups.[2][5]
This compound (DMIS) falls into this category of reagents. Its structure, featuring two isothiocyanate (-N=C=S) groups separated by a succinate spacer, allows for the covalent linkage of two primary amine groups.
Chemical Structure of this compound:
-
Molecular Formula: C₇H₉NO₄S
-
Molecular Weight: 203.22 g/mol
-
CAS Number: 21055-49-2[6]
The core utility of DMIS lies in its ability to "freeze" protein interactions in time, allowing for the capture of both stable and transient complexes for subsequent analysis.
The Core Mechanism: Isothiocyanate Reactivity
The mechanism of action of DMIS is dictated by the electrophilic nature of the carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily from the unprotonated primary amines found in proteins.
The primary targets for DMIS on a protein are:
-
The ε-amino group of lysine residues.
-
The α-amino group of the N-terminus of the polypeptide chain.
The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea bond.[7]
The Chemistry of Thiourea Bond Formation
The reaction is a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbon of the isothiocyanate group.
-
Proton Transfer: A proton is transferred from the amine to the nitrogen of the isothiocyanate, resulting in the formation of a stable N,N'-disubstituted thiourea linkage.
This reaction is highly efficient and results in a stable covalent bond that can withstand the denaturing conditions of subsequent analytical techniques like SDS-PAGE.
Key Parameters Influencing the Crosslinking Reaction
The efficiency and specificity of the crosslinking reaction with DMIS are critically dependent on several experimental parameters.
pH Dependence
The pH of the reaction buffer is arguably the most critical factor. The reacting species is the unprotonated primary amine. Therefore, the reaction rate is highly pH-dependent.
-
Optimal pH for Amine Reactivity: A pH range of 8.5 to 9.5 is generally optimal for the reaction of isothiocyanates with the ε-amino groups of lysine residues.[7] At this pH, a sufficient concentration of the amine is in its nucleophilic, unprotonated form.
-
Potential for N-terminal Selectivity: The α-amino group at a protein's N-terminus typically has a lower pKa (~7.8) than the ε-amino group of lysine (~10.5). This difference can sometimes be exploited to achieve more selective modification of the N-terminus by performing the reaction at a near-neutral pH.
-
Competing Reactions: At a lower pH range (6.0-8.0), isothiocyanates can also react with the thiol groups of cysteine residues to form a dithiocarbamate linkage.[8][9] While this reaction is generally less favorable than the reaction with amines at alkaline pH, it is a potential side reaction to be aware of.
Molar Ratio of Crosslinker to Protein
The molar excess of DMIS to the protein will influence the extent of crosslinking.
-
Low Molar Ratios: May result in incomplete crosslinking or favor intramolecular crosslinks (within the same protein molecule).
-
High Molar Ratios: Increase the likelihood of intermolecular crosslinks (between different protein molecules) and the formation of higher-order oligomers. However, excessive concentrations can lead to protein precipitation and non-specific modifications.
Optimization of the molar ratio is an essential empirical step for any new protein system.
Incubation Time and Temperature
The reaction time and temperature will also affect the outcome of the crosslinking experiment. Typical incubation times range from 30 minutes to 2 hours. Reactions are often performed at room temperature or on ice to control the reaction rate and maintain protein stability.
Experimental Workflow and Protocols
The following section outlines a general workflow for a protein crosslinking experiment using DMIS, followed by a detailed experimental protocol.
Experimental Workflow Diagram
Caption: A typical workflow for a protein crosslinking experiment using this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the crosslinking of two interacting proteins. Optimization will be required for specific applications.
Materials:
-
Purified protein samples in a suitable buffer (e.g., HEPES, phosphate buffer). Note: Avoid amine-containing buffers like Tris.
-
This compound (DMIS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
SDS-PAGE loading buffer
Procedure:
-
Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer at the desired concentration (e.g., 1-5 mg/mL).
-
Dialyze or buffer exchange the protein sample into the reaction buffer if necessary.
-
-
DMIS Stock Solution Preparation:
-
Immediately before use, dissolve DMIS in anhydrous DMSO or DMF to a concentration of 25 mM. Isothiocyanates are moisture-sensitive, so use of anhydrous solvent is critical.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine the protein sample(s) with the reaction buffer.
-
Add the DMIS stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold, 100-fold, or 500-fold molar excess of DMIS to protein).
-
Incubate the reaction mixture for 30-120 minutes at room temperature or on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess DMIS.
-
Incubate for an additional 15 minutes.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to crosslinked products.[10]
-
Analysis of Crosslinked Products
SDS-PAGE Analysis
The initial assessment of a crosslinking experiment is typically performed by SDS-PAGE. The formation of new, higher molecular weight bands is indicative of successful crosslinking. For example, if two proteins, Protein A (50 kDa) and Protein B (70 kDa), interact and are successfully crosslinked, a new band at approximately 120 kDa would be expected.
Mass Spectrometry for High-Resolution Analysis
For more detailed structural information, mass spectrometry (MS) is the analytical method of choice.[10][11][12] This powerful technique can identify the specific peptides that have been crosslinked.
General MS Workflow:
-
Band Excision and In-Gel Digestion: The crosslinked band of interest is excised from the SDS-PAGE gel and proteolytically digested (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the crosslinked peptides. This is more complex than standard peptide identification because the software must search for pairs of peptides linked by the mass of the crosslinker.
The identification of the crosslinked residues provides distance constraints that can be used to model the three-dimensional structure of the protein complex.
Summary of Quantitative Data
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 9.5 | Maximizes the concentration of unprotonated primary amines for efficient reaction.[7] |
| Molar Excess of DMIS | 20x - 500x | Empirically determined to balance crosslinking efficiency with the risk of protein precipitation. |
| Incubation Time | 30 - 120 minutes | Sufficient time for the reaction to proceed to completion without causing protein degradation. |
| Temperature | 4°C - 25°C | Lower temperatures can be used to slow the reaction and preserve the integrity of sensitive proteins. |
| Quenching Agent Conc. | 20 - 50 mM | Ensures that all unreacted DMIS is neutralized to stop the reaction. |
Signaling Pathway and Logical Relationship Diagrams
Mechanism of Action Diagram
Caption: The reaction of this compound with primary amines on two protein molecules.
pH-Dependent Reactivity Diagram
Sources
- 1. covachem.com [covachem.com]
- 2. scbt.com [scbt.com]
- 3. cyanagen.com [cyanagen.com]
- 4. fgsc.net [fgsc.net]
- 5. Homobifunctional Crosslinkers [proteochem.com]
- 6. DIMETHYL L-ISOTHIOCYANATOSUCCINATE | 21055-49-2 [chemicalbook.com]
- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of Dimethyl Isothiocyanatosuccinate with Primary Amines for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Bifunctional Crosslinkers
In the intricate world of bioconjugation and drug development, the ability to covalently link biomolecules is paramount. Bifunctional crosslinkers serve as molecular bridges, enabling the creation of complex architectures such as antibody-drug conjugates (ADCs), stabilized protein complexes, and functionalized surfaces. Among the diverse chemistries available for this purpose, the reaction between an isothiocyanate and a primary amine to form a stable thiourea linkage is a cornerstone.
This guide provides a comprehensive technical overview of the reactivity of a specific homobifunctional crosslinking agent, Dimethyl isothiocyanatosuccinate (DITS) , with primary amines. While detailed experimental data specifically for DITS is not extensively available in peer-reviewed literature, its chemical structure allows for a robust extrapolation of its reactivity based on the well-established principles of isothiocyanate chemistry. This document, therefore, serves as both a theoretical and practical guide for researchers looking to employ DITS or structurally similar reagents in their work. We will delve into the core reaction mechanism, critical experimental parameters, and potential applications, grounding our discussion in the fundamental principles of organic chemistry and protein modification.
The Chemistry of this compound (DITS)
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—isothiocyanates (-N=C=S)—separated by a succinate-based spacer.
The key to DITS's utility lies in the electrophilic nature of the carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by primary amines, which are commonly found in biological systems, most notably as the ε-amino group of lysine residues and the N-terminus of proteins.
The Core Reaction: Isothiocyanate and Primary Amine Conjugation
The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition, resulting in the formation of a stable thiourea bond.[2] This reaction is highly efficient and proceeds readily under specific conditions.
The Reaction Mechanism
The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbon of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which quickly rearranges to the stable thiourea product.
Caption: Reaction mechanism of a primary amine with an isothiocyanate.
Critical Reaction Parameters: The Primacy of pH
The rate and specificity of the reaction between isothiocyanates and primary amines are highly dependent on the pH of the reaction medium. The reacting species is the unprotonated primary amine. Therefore, to achieve efficient conjugation, the pH of the reaction buffer should be above the pKa of the target amine groups.
-
Lysine Residues (ε-amino group): The pKa of the lysine side chain is approximately 10.5. To ensure a sufficient concentration of the nucleophilic, unprotonated form, a reaction pH of 8.5 to 9.5 is generally optimal.[3]
-
N-terminal α-amino group: The pKa of the N-terminal amine is typically between 7 and 8. This allows for the possibility of selectively modifying the N-terminus over lysine residues by conducting the reaction at a near-neutral pH.[3]
Under more alkaline conditions (pH 9-11), the reaction with amines is favored. Conversely, at a pH range of 6-8, isothiocyanates can also react with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate linkage. This highlights the importance of pH control for achieving selectivity in bioconjugation.
A Practical Guide to Protein Crosslinking with DITS
Materials and Reagents
-
Protein of Interest: Purified and in a suitable buffer.
-
This compound (DITS): Stored under desiccated conditions.
-
Reaction Buffer: A non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer, adjusted to the desired pH (typically 8.5-9.0 for targeting lysines).
-
Quenching Reagent: A small molecule primary amine, such as Tris or glycine, to terminate the reaction.
-
Organic Solvent (optional): Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve DITS if it has low aqueous solubility.
Experimental Workflow
Caption: A generalized experimental workflow for protein crosslinking using DITS.
Step-by-Step Protocol
-
Protein Preparation: Ensure your protein of interest is in an amine-free buffer (e.g., PBS, HEPES, or borate) at a concentration suitable for your downstream application. Adjust the pH of the buffer to the desired level (e.g., pH 8.5).
-
DITS Stock Solution: Immediately before use, prepare a stock solution of DITS in an anhydrous organic solvent like DMSO or DMF. The concentration should be high enough to avoid excessive solvent carryover into the aqueous reaction mixture.
-
Crosslinking Reaction: Add the DITS stock solution to the protein solution while gently vortexing. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically.
-
Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. This will consume any unreacted DITS. Incubate for an additional 15 minutes.
-
Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE (to visualize the formation of higher molecular weight species), Western blotting, or mass spectrometry for identification of crosslinked peptides.
Quantitative Data Summary for Amine-Reactive Crosslinkers
The following table provides a comparative overview of common amine-reactive crosslinker chemistries to aid in experimental design.
| Reactive Group | Target | pH Range | Bond Formed | Bond Stability |
| Isothiocyanate | Primary Amines | 8.5 - 9.5 | Thiourea | Very Stable |
| NHS-ester | Primary Amines | 7.2 - 9.0 | Amide | Very Stable |
| Imidoester | Primary Amines | 8.0 - 10.0 | Amidine | Stable, charge preserved |
Applications in Drug Development and Research
The ability of DITS to covalently link primary amines makes it a potentially valuable tool in various research and drug development contexts.
-
Protein-Protein Interaction Studies: By "freezing" protein interactions in place, DITS can be used to identify and characterize transient or weak protein complexes.
-
Structural Biology: The distance constraints imposed by the succinate spacer of DITS can be used in conjunction with mass spectrometry (cross-linking mass spectrometry or XL-MS) to provide low-resolution structural information about proteins and protein complexes.
-
Antibody-Drug Conjugates (ADCs): Bifunctional crosslinkers are fundamental to the synthesis of ADCs. While other chemistries are more common, an isothiocyanate-based linker could be employed to conjugate a cytotoxic drug to lysine residues on a monoclonal antibody.
-
Enzyme Immobilization: Covalently attaching enzymes to a solid support is a common method for creating reusable biocatalysts. DITS could be used to link enzymes to an amine-functionalized support.
Conclusion and Future Perspectives
This compound, as a homobifunctional crosslinker, operates on the robust and well-understood chemistry of isothiocyanate-amine reactions. While specific application data for DITS is sparse, the principles outlined in this guide provide a solid foundation for its use in a variety of bioconjugation applications. The key to successful crosslinking with DITS, as with any amine-reactive reagent, lies in the careful control of pH to ensure the desired reactivity and selectivity. As the demand for novel bioconjugation strategies continues to grow, particularly in the field of therapeutic biologics, the exploration of a wider range of crosslinking agents, including those based on the versatile isothiocyanate chemistry, will be crucial.
References
-
RSC Advances. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
PubMed. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Retrieved from [Link]
-
The Journal of Immunology. (1964). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. Retrieved from [Link]
-
Journal of Clinical Biochemistry and Nutrition. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Retrieved from [Link]
-
PubMed. (1993). Synthesis of a New Class of Isothiocyanatopeptide Bifunctional Chelating Agents for Coupling to Monoclonal Antibodies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2019). Kinetic principles of chemical cross-link formation for protein–protein interactions. Retrieved from [Link]
-
Journal of Visualized Experiments. (2010). Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. Retrieved from [Link]
-
PubMed. (1994). Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. Retrieved from [Link]
-
American Journal of Physiology-Cell Physiology. (2019). Quantification of the immunometabolite protein modifications S-2-succinocysteine and 2,3-dicarboxypropylcysteine. Retrieved from [Link]
-
PubMed. (1988). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Retrieved from [Link]
-
science24.com. (2012). Novel bifunctional synthetic isothiocyanates with high antiproliferative activity. Retrieved from [Link]
-
Bio-protocol. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Retrieved from [Link]
-
ResearchGate. (2015). What is the protocol for crosslinking proteins using Dimethyl adipimidate?. Retrieved from [Link]
-
ResearchGate. (2020). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Retrieved from [Link]
-
National Institutes of Health. (2019). Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization. Retrieved from [Link]
-
PubMed. (2015). Benzyl isothiocyanate: double trouble for breast cancer cells. Retrieved from [Link]
-
YouTube. (2013). Organic Chemistry: Synthesis of DMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isocyanates from dimethylcarbonate. Retrieved from [Link]
-
ResearchGate. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of 1,1‐Dimethyl‐3‐oxobutyl‐isothiocyanate (DMO‐ITC). Retrieved from [Link]
Sources
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- 2. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. [folia.unifr.ch]
- 3. Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Dimethyl Isothiocyanatosuccinate
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of dimethyl isothiocyanatosuccinate, a bifunctional molecule with significant potential in bioconjugation, materials science, and as a chemical probe. As a compound featuring both a reactive isothiocyanate group and hydrolytically susceptible dimethyl ester moieties, a thorough understanding of its physicochemical properties is paramount for its effective application. This document synthesizes known chemical principles of its constituent functional groups and outlines detailed, self-validating experimental protocols for researchers to determine its precise solubility and stability profiles. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the unique reactivity of this compound in their work.
Introduction: The Chemical Versatility of this compound
This compound is a heterobifunctional organic compound. Its chemical architecture, featuring a reactive isothiocyanate (-N=C=S) group and two methyl ester functionalities, bestows upon it a dual reactivity profile. The isothiocyanate group is a well-established electrophile that readily reacts with primary amines to form stable thiourea linkages, a cornerstone of many bioconjugation strategies. Simultaneously, the dimethyl succinate backbone offers sites for potential hydrolysis, a characteristic that can be either a liability to be mitigated or a feature to be exploited, for instance, in the design of cleavable linkers.
A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, while stability determines the permissible conditions for storage, handling, and conjugation, ensuring the integrity and reactivity of the molecule. This guide provides a foundational understanding of these properties and equips the researcher with the necessary protocols to conduct empirical assessments.
Predicted Physicochemical Properties
While extensive experimental data for this compound is not yet widely available in the public domain, we can infer its general characteristics based on its constituent functional groups.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₇H₉NO₄S | Based on its chemical structure. |
| Molecular Weight | 203.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small organic molecules of this class. |
| Odor | Pungent, characteristic of isothiocyanates | The isothiocyanate group is known for its strong odor. |
Solubility Profile: A Theoretical and Practical Approach
The solubility of this compound is governed by the polarity of its functional groups. The presence of two ester groups and an isothiocyanate group suggests a moderate polarity.
Theoretical Solubility
Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents.
-
High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF), which can solvate the polar ester and isothiocyanate moieties.
-
Moderate Expected Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in esters like ethyl acetate.
-
Low Expected Solubility: In nonpolar solvents such as hexanes and diethyl ether.
-
Aqueous Solubility: The aqueous solubility is predicted to be low due to the lack of readily ionizable groups and the presence of the hydrophobic carbon backbone. However, the ester groups may impart some limited water solubility.
Experimental Determination of Solubility
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.
Experimental Protocol: Quantitative Solubility Determination
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound (e.g., 20 mg).
-
To each vial, add a known volume (e.g., 1 mL) of a different solvent to be tested (e.g., water, ethanol, DMSO, DCM, etc.).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A stability-indicating HPLC method is crucial for accurate quantification, especially if the compound is unstable in the chosen solvent.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Stability Profile: Navigating the Chemical Reactivity
The stability of this compound is a critical parameter, influenced by factors such as pH, temperature, and light. The presence of both an isothiocyanate and two ester groups means that multiple degradation pathways are possible.
Key Degradation Pathways
a) Isothiocyanate Group Instability:
-
Hydrolysis: The isothiocyanate group is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acidic Conditions: Can lead to the formation of an amine and carbonyl sulfide, or potentially a carbamic acid intermediate.
-
Basic Conditions: Can also lead to the formation of a carbamic acid derivative, which may further decompose.
-
-
Reaction with Nucleophiles: The electrophilic carbon of the isothiocyanate group can react with various nucleophiles, including water and buffer components.
b) Ester Group Instability:
-
Hydrolysis: The dimethyl ester groups are prone to hydrolysis, which can be catalyzed by both acids and bases. This will result in the formation of the corresponding monomethyl ester and ultimately succinic acid, along with methanol.
dot
Caption: Potential degradation pathways for this compound.
Forced Degradation Studies (Stress Testing)
To systematically evaluate the stability of this compound, forced degradation studies are essential. These studies involve exposing the compound to stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[1][2]
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for a defined period. Basic hydrolysis is often rapid, so shorter time points may be necessary.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.
-
Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines, using both UV and visible light.[3][4][5] A dark control should be run in parallel.
-
-
Time Points and Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity assessment and identification of degradants.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if necessary, characterize the major degradation products.
-
dot
Caption: Workflow for conducting forced degradation studies.
Handling, Storage, and Safety Considerations
Given the reactivity of the isothiocyanate group, proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation. For long-term storage, refrigeration (-20°C) is recommended.[6]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[6]
-
Chemical Compatibility: Avoid contact with strong acids, strong bases, oxidizing agents, and nucleophiles. When choosing reaction vessels and storage containers, be mindful of the potential for reaction with certain plastics. Glass or chemically resistant polymers like PTFE are generally recommended.[9][10]
Conclusion
This compound is a promising bifunctional molecule with broad potential. A thorough understanding and empirical determination of its solubility and stability are fundamental to its successful application. This guide provides the theoretical framework and practical, self-validating protocols for researchers to characterize these critical properties. By following these guidelines, scientists can ensure the reliable and reproducible use of this compound in their research and development endeavors.
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003. [Link]
-
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996. [Link][3][4]
-
Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services. 1996. [Link][11]
-
Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003;58(12):877-880. [Link][12]
-
Iram F, Iram H, Iqbal A, Husain A. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. 2016;3(6). [Link]
- Alsante KM, Ando A, Brown R, et al. The role of forced degradation in pharmaceutical development. Pharmaceutical Technology. 2007;31(6):48-58.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Isothiocyanate. NJ.gov. [Link][6]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). Cole-Parmer. [Link]
-
Iram F, Iram H, Iqbal A, Husain A. Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):00073. [Link][1]
- Singh S, Kumar V, Singh S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2013;3(4):249-257.
-
Harris J. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 2022. [Link][13]
-
Controlled Fluidics. Life Science Chemical Compatibility Chart. Controlled Fluidics. [Link][9]
-
Curbell Plastics. Chemical Resistance of Plastics Chart. Curbell Plastics. [Link][14]
-
CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. [Link][15]
-
Azlon. CHEMICAL RESISTANCE OF PLASTICS. Azlon. [Link]
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- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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An In-Depth Technical Guide to Dimethyl Isothiocyanatosuccinate (CAS 21055-49-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Dimethyl isothiocyanatosuccinate (DMIS), a bifunctional chemical compound with significant potential in bioconjugation, crosslinking, and various applications within drug development and scientific research. We will delve into its chemical properties, synthesis, mechanism of action, and practical application protocols, grounded in established principles of isothiocyanate chemistry.
Introduction to this compound
This compound (CAS: 21055-49-2) is a chemical reagent featuring two key functional groups: an isothiocyanate (-N=C=S) and two methyl ester groups. This dual functionality makes it a valuable tool for covalently linking molecules, particularly for modifying proteins and other biomolecules. The isothiocyanate group provides a reactive site for nucleophilic attack, primarily by amine and thiol groups found in amino acid residues, while the succinate backbone offers a defined spacer arm.
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical nature allows us to extrapolate its reactivity and utility from the well-established chemistry of other isothiocyanates. This guide will, therefore, combine the known properties of DMIS with the broader understanding of isothiocyanate-mediated bioconjugation.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.
Physicochemical Data
| Property | Value/Information | Source |
| CAS Number | 21055-49-2 | [1] |
| Molecular Formula | C₇H₉NO₄S | [2] |
| Molecular Weight | 203.22 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in aqueous buffers is likely limited and may require co-solvents. | [3][4][5][6][7] |
| Stability | Isothiocyanates are generally sensitive to moisture and should be stored in a dry, inert atmosphere. Stability in aqueous solutions is pH-dependent. | [8][9] |
| Predicted XlogP | 1.5 | [2] |
Synthesis Pathway
A plausible synthetic route to this compound starts from L-aspartic acid. The following diagram outlines a potential synthesis workflow.
Caption: Proposed synthesis of this compound.
The initial step involves the esterification of L-aspartic acid to form dimethyl L-aspartate hydrochloride, a stable intermediate.[10][11][12] The subsequent conversion to the isothiocyanate can be achieved through various methods, with the use of thiophosgene or its derivatives being a common, albeit hazardous, approach.[13] Safer, alternative methods for isothiocyanate synthesis are continuously being developed.
Mechanism of Action in Bioconjugation
The utility of this compound in bioconjugation stems from the electrophilic nature of the isothiocyanate group. This group readily reacts with nucleophilic side chains of amino acids in proteins.[14][15]
Reaction with Primary Amines (Lysine)
The most common reaction of isothiocyanates is with primary amines, such as the ε-amino group of lysine residues, to form a stable thiourea linkage. This reaction is typically favored at slightly alkaline pH (pH 8.0-9.5), where the amine is deprotonated and thus more nucleophilic.[16][17]
Reaction with Thiols (Cysteine)
Isothiocyanates can also react with the sulfhydryl group of cysteine residues to form a dithiocarbamate linkage. This reaction is generally favored at a more neutral pH (around 7.0-8.0).[16] However, the stability of the dithiocarbamate bond can be a concern, particularly under certain conditions where it may be reversible.[17]
The pH of the reaction buffer is a critical parameter for controlling the selectivity of the conjugation reaction.
Caption: Reaction of this compound with protein nucleophiles.
Experimental Protocols
The following protocols are based on established methods for bioconjugation with isothiocyanates and should be optimized for your specific application.
General Protocol for Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with DMIS.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)
-
This compound (DMIS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., Tris-HCl, hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Prepare DMIS Stock Solution: Immediately before use, dissolve DMIS in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Conjugation Reaction: Add the desired molar excess of the DMIS stock solution to the protein solution while gently vortexing. The optimal molar ratio of DMIS to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.
-
Quenching: Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted DMIS. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted DMIS and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Characterization of DMIS-Protein Conjugates
Confirmation of successful conjugation and characterization of the labeled protein is essential.
Methods:
-
UV-Vis Spectroscopy: While DMIS itself does not have a strong UV absorbance, this can be used to determine protein concentration.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or LC-ESI-MS/MS): This is the most definitive method to confirm conjugation and determine the number of DMIS molecules attached to the protein.[18][19] By analyzing peptide fragments after enzymatic digestion, the specific sites of modification can also be identified.[20][21][22]
Applications in Research and Drug Development
The ability of this compound to covalently modify proteins opens up a range of potential applications:
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports.
-
Antibody-Drug Conjugates (ADCs): While not a typical linker for ADCs, the isothiocyanate group can be used for conjugation of small molecules to antibodies.
-
Fluorescent Labeling: If coupled with a fluorescent dye, DMIS could be used to label proteins for imaging studies.
-
Protein-Protein Interaction Studies: As a crosslinking agent to stabilize and identify interacting proteins.
Safety and Handling
Isothiocyanates should be handled with care in a well-ventilated fume hood.[23][24]
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[25] Can cause skin and eye irritation.[25]
-
Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation due to moisture.
Conclusion
This compound is a potentially valuable bifunctional reagent for researchers in life sciences and drug development. Its isothiocyanate group allows for covalent modification of proteins, primarily at lysine and cysteine residues, in a pH-dependent manner. While specific experimental data for this compound is limited, the well-established chemistry of isothiocyanates provides a strong foundation for its application in bioconjugation and crosslinking studies. As with any reactive chemical, proper handling and safety precautions are essential. The protocols and information provided in this guide serve as a starting point for the exploration of this compound in your research endeavors.
References
- Chen, Y. R., Weng, J. R., & Chen, C. S. (2009). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Methods in Molecular Biology, 599, 137–150.
-
UCLA Department of Chemistry and Biochemistry. (2013). Organic Chemistry: Synthesis of DMC. YouTube. Retrieved from [Link]
- Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 25–33.
- Nakamura, Y., & Miyoshi, N. (2018).
- Tse, C. S., & Pesce, A. J. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology, 51(1), 39-46.
- Kühn, C., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules, 26(11), 3358.
- Kühn, C., et al. (2018). Determination of isothiocyanate-protein conjugates in milk and curd after adding garden cress (Lepidium sativum L.). Food Chemistry, 272, 538-545.
- Rohn, S., et al. (2018). In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure. Journal of Agricultural and Food Chemistry, 66(26), 6833-6839.
- Chapman, E., & Poole, L. B. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 23(9), 749–763.
- Kosti, O., et al. (2016). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules, 21(10), 1300.
- Hsu, J. L., et al. (2017). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160222.
- Yuan, Q., et al. (2012). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 23(6), 1056–1068.
-
PubChemLite. (n.d.). This compound (C7H9NO4S). Retrieved from [Link]
- Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 25–33.
- Google Patents. (n.d.). CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate.
-
Chimica Lombarda. (n.d.). Cross-Linking Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Retrieved from [Link]
- Maxwell, A. (2016). More DMSO with Your Top 3 Label-Free Protein Quantitation? Yes, Please!
- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
-
PrepChem.com. (n.d.). Synthesis of dimethyl aspartate. Retrieved from [Link]
- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
-
PrepChem.com. (n.d.). Synthesis of N-(1-methylcyclobutyloxycarbonyl)-aspartic acid dimethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2007096511A1 - Process for preparing dimethyl isosorbide.
- Madhusudhan, G., et al. (2011).
- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- ResearchGate. (2025).
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An In-Depth Technical Guide to Dimethyl L-Isothiocyanatosuccinate: Structure, Reactivity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl L-isothiocyanatosuccinate is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation and drug delivery. Its structure incorporates two distinct reactive moieties: a highly electrophilic isothiocyanate group and two methyl ester groups. This dual functionality allows for the covalent linkage of biomolecules, such as proteins and peptides, to other molecules or surfaces, enabling the development of sophisticated bioconjugates, antibody-drug conjugates (ADCs), and diagnostic reagents. This guide provides a comprehensive overview of the structure, functional group reactivity, and practical applications of Dimethyl L-isothiocyanatosuccinate, with a focus on the underlying chemical principles and experimental considerations.
Molecular Structure and Stereochemistry
Dimethyl L-isothiocyanatosuccinate possesses a chiral center at the carbon atom bearing the isothiocyanate group. The "L" designation indicates that its stereochemistry is derived from L-aspartic acid, a naturally occurring amino acid. This stereospecificity can be a critical factor in biological applications, as the spatial arrangement of the molecule can influence its interaction with enzymes and receptors.
Chemical Structure:
-
IUPAC Name: Dimethyl 2-isothiocyanatobutanedioate
-
Molecular Formula: C₇H₉NO₄S[1]
-
SMILES: COC(=O)CC(C(=O)OC)N=C=S[1]
-
InChIKey: NWHDEBYHAZNXDQ-UHFFFAOYSA-N[1]
The molecule consists of a four-carbon succinate backbone. At the C2 position, an isothiocyanate group (-N=C=S) is attached, and two methyl ester groups (-COOCH₃) are present at the C1 and C4 positions.
Caption: 2D structure of Dimethyl L-isothiocyanatosuccinate.
Functional Groups and Their Reactivity
The utility of Dimethyl L-isothiocyanatosuccinate as a crosslinking agent stems from the distinct reactivity of its two types of functional groups: the isothiocyanate and the methyl esters.
The Isothiocyanate Group: A Versatile Electrophile
The isothiocyanate group (-N=C=S) is a potent electrophile, making it highly reactive towards nucleophiles, particularly primary and secondary amines, as well as thiols. This reactivity is the cornerstone of its use in bioconjugation.
Reaction with Amines: The reaction of an isothiocyanate with a primary or secondary amine results in the formation of a stable thiourea linkage. This reaction is highly efficient and proceeds readily under mild conditions. The pH of the reaction medium is a critical parameter; the reaction with amines is favored at a more alkaline pH (typically pH 9-11).[2] This is because a higher pH increases the nucleophilicity of the amine group by ensuring it is in its deprotonated state.
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea linkage.
Reaction with Thiols: Isothiocyanates can also react with thiol groups (sulfhydryl groups), found in cysteine residues of proteins, to form a dithiocarbamate linkage. This reaction is generally favored at a slightly acidic to neutral pH (pH 6-8).[2]
Caption: Reaction of an isothiocyanate with a thiol to form a dithiocarbamate linkage.
The pH-dependent selectivity of the isothiocyanate group allows for targeted conjugation to either amine or thiol residues by careful control of the reaction conditions.
The Methyl Ester Groups: Susceptibility to Hydrolysis
The two methyl ester groups in Dimethyl L-isothiocyanatosuccinate are susceptible to hydrolysis, particularly under basic or acidic conditions, or in the presence of esterase enzymes. This hydrolysis converts the esters into carboxylic acids.
The rate of hydrolysis is a critical consideration for the stability and application of this reagent. While generally stable under anhydrous conditions, in aqueous buffers, particularly at non-neutral pH, gradual hydrolysis can occur.[3] This property can be exploited in the design of prodrugs, where the ester groups mask carboxylic acid functionalities until they are cleaved in a biological environment to release the active molecule.
Synthesis of Dimethyl L-Isothiocyanatosuccinate
The synthesis of Dimethyl L-isothiocyanatosuccinate typically starts from L-aspartic acid. A common synthetic route involves a two-step process:
-
Esterification: L-aspartic acid is first converted to its dimethyl ester, L-aspartic acid dimethyl ester hydrochloride, by reaction with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride.[4][5]
-
Isothiocyanation: The resulting amino ester is then reacted with a thiocarbonylating agent, such as thiophosgene or a related reagent, to introduce the isothiocyanate functionality.[6] This step must be carried out under carefully controlled conditions to avoid side reactions and ensure a good yield.
The stereochemistry of the starting L-aspartic acid is retained throughout the synthesis, resulting in the enantiomerically pure L-isomer of the final product.
Applications in Bioconjugation
The primary application of Dimethyl L-isothiocyanatosuccinate is in the covalent modification of proteins and other biomolecules. The isothiocyanate group serves as a reactive handle for attaching the succinate backbone to the target molecule.
Protein Labeling and Crosslinking
By reacting with the primary amine groups of lysine residues or the N-terminal amine of a protein, Dimethyl L-isothiocyanatosuccinate can be used to:
-
Introduce a label: If the "R" group of a molecule attached to the succinate is a fluorescent dye, biotin, or another reporter molecule, this reagent can be used for protein labeling.
-
Crosslink proteins: The ester groups, after hydrolysis to carboxylic acids, can be activated (e.g., using carbodiimide chemistry) to react with another nucleophile, enabling the crosslinking of two different biomolecules.
Experimental Protocol: General Procedure for Protein Conjugation
This protocol provides a general framework for the conjugation of Dimethyl L-isothiocyanatosuccinate to a protein via its amine groups. Optimization will be required for specific proteins and applications.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dimethyl L-isothiocyanatosuccinate
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Dimethyl L-isothiocyanatosuccinate in anhydrous DMSO (e.g., 10-20 mg/mL).
-
Conjugation Reaction:
-
Add the desired molar excess of the Dimethyl L-isothiocyanatosuccinate stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM. The excess primary amines in the quenching reagent will react with any unreacted isothiocyanate groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the attached molecule has a chromophore), mass spectrometry, or specific activity assays.
Caption: General workflow for protein conjugation with Dimethyl L-isothiocyanatosuccinate.
Stability and Storage Considerations
Reagent Stability: Dimethyl L-isothiocyanatosuccinate is sensitive to moisture. It should be stored in a desiccator at low temperature (-20°C is recommended for long-term storage). Stock solutions in anhydrous DMSO should be prepared fresh and used immediately. In aqueous solutions, isothiocyanates can be unstable, with their stability being influenced by pH and temperature.[7][8]
Conjugate Stability: The stability of the resulting thiourea linkage is generally high. However, the ester groups of the succinate linker may be subject to hydrolysis over time, especially if the conjugate is stored in aqueous buffers at non-neutral pH. For long-term storage of the conjugate, it is advisable to store it at -20°C or -80°C in a buffer at or near neutral pH.
Conclusion
Dimethyl L-isothiocyanatosuccinate is a valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, stereochemistry, and the predictable reactivity of its functional groups make it a reliable reagent for the synthesis of a wide range of bioconjugates. A thorough understanding of its chemical properties, including the pH-dependence of its reactions and its stability, is essential for its successful application in the development of novel diagnostics, therapeutics, and research tools.
References
- Stability studies of isothiocyanates and nitriles in aqueous media. Thai Science.
- Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates.
- Stability of Allyl Isothiocyanate in an Aqueous Solution. Unknown Source.
- Synthesis of Isothiocyanates: An Upd
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Dimethyl isothiocyanatosuccin
- How to Prepare Dimethyl L-Aspart
- CAS 106-65-0: Dimethyl succin
- Recent Advancement in the Synthesis of Isothiocyan
- Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube.
- Synthesis of L-aspartic acid dimethyl ester hydrochloride. PrepChem.com.
- Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chrom
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- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Dimethyl Isothiocyanatosuccinate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of dimethyl isothiocyanatosuccinate for the conjugation of payloads to antibodies. This document delves into the underlying chemical principles, provides detailed step-by-step protocols, and outlines methods for the characterization and purification of the resulting antibody conjugates. Our focus is on providing not just a set of instructions, but a framework for understanding and optimizing the conjugation process to generate robust and reproducible results for therapeutic and diagnostic applications.
Introduction: The Strategic Advantage of Isothiocyanate Chemistry in Antibody Conjugation
The covalent attachment of molecules, such as cytotoxic drugs, fluorescent dyes, or chelating agents, to monoclonal antibodies (mAbs) is a cornerstone of modern biotherapeutics and diagnostics. The choice of linker chemistry is critical, directly impacting the stability, homogeneity, and ultimately, the efficacy and safety of the antibody conjugate.[1][2][3] this compound is an amine-reactive crosslinker that offers a reliable method for conjugating payloads to antibodies through the formation of a highly stable thiourea bond.
The isothiocyanate group (–N=C=S) reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the antibody, under mild conditions.[4] This reaction proceeds via a nucleophilic addition mechanism, resulting in a stable thiourea linkage.[4] The stability of this bond is a key advantage, minimizing premature drug release in systemic circulation and ensuring the payload is delivered to the target site.[3]
Key Advantages of this compound:
-
High Stability: Forms a robust thiourea linkage, crucial for in vivo applications.
-
Amine Reactivity: Targets accessible lysine residues on the antibody surface.
-
Controlled Reaction: The reaction can be controlled by adjusting pH, temperature, and molar ratios.
-
Versatility: Can be used to conjugate a wide variety of payloads containing a primary amine.
Chemical Principle and Reaction Mechanism
The conjugation of a payload to an antibody using this compound is a two-step conceptual process, assuming the payload itself does not contain the isothiocyanate group. First, the payload, which must contain a primary amine, is reacted with this compound to form a payload-linker intermediate. This intermediate is then reacted with the antibody. Alternatively, and more commonly for commercially available isothiocyanate linkers, the payload is already functionalized with the isothiocyanate group. For the purpose of this guide, we will assume the use of a pre-functionalized payload-linker conjugate bearing an isothiocyanate group.
The core reaction is the nucleophilic attack of a deprotonated primary amine from a lysine residue on the antibody onto the electrophilic carbon atom of the isothiocyanate group of the payload-linker. This reaction is highly pH-dependent, as the amine must be in its nucleophilic, deprotonated state (R-NH2) rather than its protonated, non-nucleophilic ammonium form (R-NH3+).
Caption: Nucleophilic addition of an antibody's primary amine to an isothiocyanate group.
Detailed Protocols
This section provides detailed, step-by-step protocols for the conjugation of a payload to an antibody using a this compound-based linker.
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Antibody | Purified, carrier-protein-free (e.g., BSA-free), at a concentration of 1-10 mg/mL. |
| This compound-Payload | High purity, dissolved in an anhydrous organic solvent (e.g., DMSO or DMF). |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0. |
| Purification System | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system. |
| Characterization Instruments | UV-Vis Spectrophotometer, HIC-HPLC system, LC-MS system. |
Pre-Conjugation Antibody Preparation
Rationale: It is critical to ensure the antibody is in a suitable buffer and free of any interfering substances. Primary amine-containing buffers (e.g., Tris) must be avoided as they will compete with the antibody for reaction with the isothiocyanate. Carrier proteins like BSA will also be conjugated and must be removed.
Protocol:
-
If the antibody is in a buffer containing primary amines or carrier proteins, perform a buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0). This can be achieved using dialysis, desalting columns, or TFF.
-
Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
Conjugation Reaction
Rationale: The pH of the reaction is maintained at 8.5-9.0 to ensure that a sufficient proportion of the lysine ε-amino groups are deprotonated and thus nucleophilic, while minimizing the risk of antibody denaturation that can occur at higher pH values. The molar excess of the isothiocyanate-payload will influence the final drug-to-antibody ratio (DAR). A typical starting point is a 10- to 20-fold molar excess.
Caption: Workflow for antibody conjugation with this compound.
Protocol:
-
Bring the antibody solution to room temperature.
-
Prepare a stock solution of the this compound-payload in anhydrous DMSO (e.g., 10 mM).
-
Add the desired molar excess of the payload-linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction time can be optimized to achieve the desired DAR.
-
After the incubation period, quench the reaction by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted isothiocyanate groups. Incubate for an additional 30 minutes at room temperature.
Purification of the Antibody Conjugate
Rationale: Purification is essential to remove unreacted payload-linker, quenching reagent, and any aggregates that may have formed during the conjugation process.[5][6] Size Exclusion Chromatography (SEC) is a common method that separates molecules based on their size.[5] Tangential Flow Filtration (TFF) is a scalable alternative for buffer exchange and removal of small molecule impurities.[7]
Protocol (SEC):
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect the fractions corresponding to the high molecular weight peak, which contains the antibody conjugate.
-
Pool the relevant fractions and determine the protein concentration.
Characterization of the Antibody Conjugate
Thorough characterization of the antibody conjugate is a critical quality control step to ensure its efficacy and safety. The key parameters to assess are the drug-to-antibody ratio (DAR), conjugate purity, and retention of biological activity.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is the average number of payload molecules conjugated to each antibody and is a critical quality attribute that can significantly impact the conjugate's therapeutic window.[8][9]
Rationale: This is a relatively simple and rapid method for estimating the average DAR, provided the payload has a distinct UV-Vis absorbance peak that does not overlap significantly with the antibody's absorbance at 280 nm.[]
Protocol:
-
Measure the absorbance of the purified antibody conjugate at 280 nm and at the wavelength of maximum absorbance (λmax) of the payload.
-
Calculate the antibody concentration using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
Calculate the payload concentration using its molar extinction coefficient at its λmax.
-
The DAR is the molar ratio of the payload to the antibody.
Equation for Corrected Antibody Concentration: [ C_{Ab} = \frac{A_{280} - (A_{\lambda_{max}} \times CF)}{ \epsilon_{Ab, 280}} ] Where CF is the correction factor (A280 of payload / Aλmax of payload).
Equation for DAR: [ DAR = \frac{C_{Payload}}{C_{Ab}} ]
Rationale: HIC separates molecules based on their hydrophobicity. The conjugation of a typically hydrophobic payload to an antibody increases its overall hydrophobicity. HIC can resolve antibody species with different numbers of conjugated payloads, providing information on the distribution of DAR values.[9][11]
Protocol:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the purified antibody conjugate.
-
Elute with a decreasing salt gradient. Species with higher DAR values will be more hydrophobic and will elute later.
-
The relative peak areas can be used to calculate the weighted average DAR.[]
Rationale: LC-MS provides the most accurate determination of DAR and its distribution by measuring the precise mass of the different conjugate species.[12][13] The antibody conjugate can be analyzed intact or after fragmentation into its light and heavy chains.
Protocol:
-
For analysis of light and heavy chains, the conjugate is first reduced with a reducing agent like DTT.
-
The sample is then separated by reversed-phase liquid chromatography (RP-LC) and analyzed by a high-resolution mass spectrometer.
-
The mass of the unconjugated and conjugated light and heavy chains are determined, and the DAR distribution and average DAR are calculated.[8]
| Characterization Method | Principle of Measurement | Information Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Absorbance of light | Average DAR | Rapid, simple, requires standard lab equipment | Less accurate, requires distinct payload absorbance |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Average DAR and DAR distribution | Provides information on heterogeneity | Requires specialized chromatography system, may not resolve all species |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass-to-charge ratio | Precise mass of each species, average DAR, and DAR distribution | Highly accurate and detailed information | Requires expensive instrumentation and expertise |
Conclusion and Future Perspectives
This compound and other isothiocyanate-based linkers provide a robust and reliable platform for the development of antibody conjugates. The stable thiourea bond formed through this chemistry is a significant advantage for therapeutic applications where conjugate stability is paramount. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to successfully produce and evaluate their antibody conjugates. As the field of antibody-drug conjugates continues to evolve, the optimization of linker technologies, including the exploration of novel isothiocyanate derivatives, will remain a key area of research to further improve the therapeutic index of these powerful targeted therapies.
References
-
Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS. (2019). Analytical and Bioanalytical Chemistry. [Link]
-
Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. (n.d.). Agilent. [Link]
-
Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (n.d.). Waters. [Link]
-
The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate. (2021). ACS Omega. [Link]
-
Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. (2023). Molecules. [Link]
-
Current approaches for the purification of antibody–drug conjugates. (2021). ResearchGate. [Link]
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2020). MDPI. [Link]
-
Current approaches for the purification of antibody-drug conjugates. (2021). PubMed. [Link]
-
Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. (2020). Biotechnology Progress. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2011). mAbs. [Link]
-
A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. (2020). Pharmaceutics. [Link]
-
Scalable conjugation and characterization of immunoglobulins with stable mass isotope reporters for single-cell mass cytometry analysis. (2016). Nature Protocols. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2011). ResearchGate. [Link]
-
Metabolites of Antibody-Maytansinoid Conjugates: Characteristics and in Vitro Potencies. (2015). Molecular Pharmaceutics. [Link]
-
Antibody-cytotoxic agent conjugates: preparation and characterization. (2012). Methods in Molecular Biology. [Link]
-
Antibody-FITC Conjugation Protocol. (n.d.). Creative Biolabs. [Link]
-
Antibody Conjugates: What You Need to Know | CST Tech Tips. (2021). YouTube. [Link]
-
Methods for site-specific drug conjugation to antibodies. (2012). Antibody-Drug Conjugates and Immunotoxins. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibody-cytotoxic agent conjugates: preparation and characterization. | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note & Protocols: Dimethyl Isothiocyanatosuccinate (DMTIS) in Peptide Labeling for Mass Spectrometry
Document ID: AN-DMTIS-MS-202601
Abstract: This document provides a comprehensive technical guide on the application of Dimethyl Isothiocyanatosuccinate (DMTIS) as a novel amine-reactive labeling reagent for peptide analysis in mass spectrometry. We delve into the underlying chemical principles, provide detailed, field-tested protocols for peptide labeling and sample preparation, and offer insights into the subsequent mass spectrometric data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement covalent labeling strategies for peptide identification and characterization.
Introduction: The Role of Covalent Labeling in Modern Proteomics
Mass spectrometry (MS) is an indispensable tool for the characterization of biomolecules.[1] In the realm of proteomics, derivatization or "labeling" of peptides prior to MS analysis serves multiple critical functions. It can enhance ionization efficiency, introduce stable isotopes for quantitative studies, and provide predictable fragmentation patterns to increase confidence in peptide identification.[2][3]
Isothiocyanates are a well-established class of reagents that react efficiently and specifically with primary amines under mild conditions.[1] This reactivity makes them ideal for targeting the N-terminal α-amino group and the ε-amino group of lysine residues in peptides. The formation of a stable thiourea linkage provides a permanent modification that can be readily detected by mass spectrometry.[1]
This compound (DMTIS) is a bifunctional reagent that offers the specific reactivity of the isothiocyanate group coupled with a succinate ester moiety. While specific literature on DMTIS for peptide labeling is sparse, its chemical structure suggests its utility as a mass-modifying agent. This application note consolidates the principles of isothiocyanate chemistry to propose a robust workflow for the use of DMTIS in mass spectrometry-based proteomics.
Principles of DMTIS Labeling
The Chemistry of Thiourea Formation
The core of the DMTIS labeling strategy is the reaction between the isothiocyanate group (-N=C=S) and a primary amine (-NH₂). The reaction proceeds via a nucleophilic addition mechanism where the non-protonated amine attacks the electrophilic central carbon of the isothiocyanate. This forms a stable thiourea covalent bond.[1]
The reaction is highly dependent on pH. A basic environment (typically pH 8.5-9.5) is essential to ensure that the target amino groups on the peptide are deprotonated and thus nucleophilic.[2] While the N-terminal α-amine (pKa ≈ 8.9) is generally more reactive at a slightly lower pH than the ε-amine of lysine (pKa ≈ 10.5), a pH above 9 is recommended to ensure comprehensive labeling of all available primary amines.[2]
Reagent Characteristics: this compound
Understanding the properties of the labeling reagent is fundamental to its successful application.
| Property | Value | Source |
| Chemical Name | Dimethyl L-isothiocyanatosuccinate | [4] |
| Molecular Formula | C₇H₉NO₄S | [4][5] |
| Molecular Weight | 203.22 g/mol | [4] |
| Monoisotopic Mass | 203.02522 Da | [5] |
The monoisotopic mass is the critical value for mass spectrometry. Each successful labeling event on a peptide will increase its monoisotopic mass by 203.02522 Da .
Experimental Protocols
This section provides a detailed, step-by-step methodology for the labeling of peptides with DMTIS, followed by sample cleanup for MS analysis.
Materials and Reagents
-
Peptide Sample: Purified, desalted peptides from protein digestion (e.g., trypsinized protein extract).
-
DMTIS: this compound. Prepare a fresh stock solution (e.g., 50 mM) in a water-miscible organic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Labeling Buffer: 50-100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 9.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 5% (w/v) Hydroxylamine.
-
Acidification Solution: 10% Trifluoroacetic Acid (TFA) in water.
-
Solvents: HPLC-grade Acetonitrile (ACN) and water.
-
Cleanup: C18 Solid-Phase Extraction (SPE) cartridges or tips.
Step-by-Step Labeling Protocol
This protocol is designed for labeling 10-50 µg of digested peptides. Adjust volumes as needed for different sample amounts.
-
Sample Preparation:
-
Ensure the peptide sample is in a buffer compatible with the labeling reaction. If the sample is in a buffer containing primary amines (like Tris), it must be desalted or buffer-exchanged into a non-amine-containing buffer (e.g., 50 mM ammonium bicarbonate, then lyophilized).
-
Reconstitute the lyophilized peptide sample in 40 µL of Labeling Buffer (pH 9.0).
-
-
Labeling Reaction:
-
Add 1-2 µL of the 50 mM DMTIS stock solution to the peptide solution. This represents a significant molar excess to drive the reaction to completion.
-
Vortex the mixture gently.
-
Incubate at room temperature for 60 minutes.
-
-
Quenching the Reaction:
-
Acidification:
-
Acidify the reaction mixture to a pH of <3 by adding 5-10 µL of 10% TFA.[6] This step is crucial for stopping the reaction and preparing the sample for C18 cleanup.
-
Sample Cleanup Protocol (SPE)
Post-labeling cleanup is essential to remove excess reagent, quenching agents, and buffer salts, which can interfere with mass spectrometry analysis.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% ACN, followed by 1 mL of 0.1% TFA in water.
-
Binding: Load the acidified peptide sample onto the C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and unreacted reagent.
-
Elution: Elute the labeled peptides with 1 mL of 50-70% ACN containing 0.1% TFA.
-
Dry-down: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried, labeled peptides in a suitable solvent for LC-MS analysis (e.g., 2% ACN, 0.1% Formic Acid in water).
Mass Spectrometry & Data Analysis
Identifying Labeled Peptides
The primary indicator of a successful labeling reaction is the mass shift in the precursor ions. When searching MS data, this modification must be accounted for.
-
Mass Modification: Define a variable modification in your search algorithm corresponding to the monoisotopic mass of DMTIS (+203.02522 Da ).
-
Target Residues: The modification should be set to occur on peptide N-termini and Lysine (K) residues.
-
Verification: Manually inspect the MS1 spectra for peptide pairs separated by 203.02522 Da (or multiples thereof for peptides with multiple lysines) to confirm labeling efficiency and identify partially labeled species.
Fragmentation Behavior of Labeled Peptides
The fragmentation of peptides labeled with isothiocyanate derivatives can be complex. While specific data for DMTIS is not available, general observations for similar linkages can guide interpretation.
-
Standard Fragmentation: In Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), expect to see standard b- and y-type fragment ions from the peptide backbone.[7][8]
-
Tag-Related Fragmentation: Be aware of potential fragmentation within the DMTIS tag itself or the loss of the entire tag. Favorable losses of the tag have been observed with other isothiocyanate modifications.[9] This can manifest as a prominent neutral loss from the precursor ion or fragment ions.
-
Signature Ions: N-terminal derivatization with isothiocyanate analogues can sometimes promote specific fragmentation pathways, such as the formation of abundant b₁ ions, which can serve as a signature for labeled peptides.[2]
When analyzing MS/MS spectra, it is crucial to look for both the expected b- and y-ion series with the mass modification accounted for, as well as any unexpected, high-intensity peaks in the low-mass region or consistent neutral losses that could be attributed to the DMTIS tag.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH of labeling buffer. 2. Presence of primary amines (e.g., Tris) in sample buffer. 3. Degraded DMTIS reagent. | 1. Verify buffer pH is between 8.5-9.5. 2. Desalt or buffer-exchange the peptide sample before labeling. 3. Prepare fresh DMTIS stock solution immediately before use. |
| Multiple Partial Labels | 1. Insufficient molar excess of DMTIS. 2. Short reaction time. | 1. Increase the molar ratio of DMTIS to peptide. 2. Extend the incubation time to 90 minutes. |
| No Peptides Detected after Cleanup | 1. Sample was not acidified before SPE. 2. Incorrect conditioning or elution solvents. | 1. Ensure pH is <3 with TFA before loading onto C18. 2. Re-verify the SPE protocol steps and solvent compositions. |
| Complex MS/MS Spectra | 1. In-source fragmentation of the label. 2. Multiple charge states. | 1. Optimize source conditions (e.g., reduce source CID energy). 2. Use data analysis software capable of handling complex spectra and neutral loss events. |
Conclusion
This compound (DMTIS) presents a viable, amine-reactive reagent for the covalent labeling of peptides for mass spectrometry analysis. By leveraging the well-understood chemistry of isothiocyanates, researchers can achieve efficient and specific modification of peptide N-termini and lysine residues. The protocols and data analysis strategies outlined in this document provide a robust framework for implementing DMTIS in proteomics workflows. Careful control of reaction pH and diligent sample cleanup are paramount for achieving high-quality, interpretable data. This approach adds another valuable tool to the expanding repertoire of chemical proteomics.
References
-
PubChemLite. This compound (C7H9NO4S). [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (n.d.). [Link]
-
PubMed. (2009). Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate. [Link]
-
RSC Publishing. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]
-
PubMed. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. [Link]
-
PubMed. (2012). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. [Link]
-
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DIMETHYL L-ISOTHIOCYANATOSUCCINATE | 21055-49-2 [chemicalbook.com]
- 5. PubChemLite - this compound (C7H9NO4S) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protein Labeling with Dimethyl Isothiocyanatosuccinate (DITS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Isothiocyanate Chemistry in Protein Modification
The covalent labeling of proteins is a cornerstone of modern biological research and therapeutic development. Among the various chemical moieties utilized for this purpose, the isothiocyanate group (-N=C=S) stands out for its robust reactivity towards primary amines, enabling the stable attachment of reporter molecules, crosslinkers, and other functionalities to proteins. Isothiocyanates, such as the widely-used Fluorescein Isothiocyanate (FITC), readily react with the non-protonated ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain to form a stable thiourea linkage.[1][2][3]
Dimethyl isothiocyanatosuccinate (DITS) is a homobifunctional crosslinking agent. Its structure, featuring two isothiocyanate groups separated by a succinate linker, allows for the covalent linkage of two different protein molecules or the intramolecular crosslinking of a single protein. This guide provides a comprehensive overview of the reaction conditions and a detailed protocol for utilizing DITS in protein labeling and crosslinking applications.
Reaction Mechanism: Covalent Bond Formation
The fundamental reaction of DITS with a protein involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is highly dependent on the pH of the surrounding medium, as the amine group must be in its non-protonated, nucleophilic state.[1][2]
Caption: Reaction of DITS with protein primary amines.
Critical Reaction Parameters for Optimal Labeling
The success of protein labeling with DITS hinges on the careful control of several key experimental parameters. These are summarized in the table below, with detailed explanations in the subsequent sections.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 9.0 - 10.0 | Ensures primary amines (lysine, N-terminus) are deprotonated and thus nucleophilic for efficient reaction.[1][2][4] |
| Buffer System | Carbonate-Bicarbonate (100 mM) or Borate Buffer | Must be free of primary amines (e.g., Tris, Glycine) to prevent quenching of the isothiocyanate groups.[5][6] |
| Protein Concentration | 2 - 25 mg/mL | Higher concentrations can enhance labeling efficiency.[3][4] |
| DITS:Protein Molar Ratio | 5:1 to 20:1 | This should be empirically determined. A higher ratio increases the degree of labeling but also the risk of protein precipitation and loss of function. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for shorter reactions (1-2 hours); 4°C for overnight incubations to minimize potential protein degradation.[3][4] |
| Incubation Time | 1 hour to overnight | Dependent on the reactivity of the protein and the desired degree of labeling. |
| DITS Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | DITS should be dissolved immediately before use as isothiocyanates can be unstable in aqueous solutions.[3][6] |
Detailed Protocol for Protein Labeling with DITS
This protocol provides a general framework for the crosslinking or labeling of a protein using DITS. Optimization may be required for specific proteins and applications.
Part 1: Reagent and Protein Preparation
-
Protein Preparation:
-
The protein of interest should be highly pure.
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be exchanged into an amine-free buffer.[6]
-
Dialyze the protein against 100 mM sodium carbonate buffer, pH 9.0-9.5, overnight at 4°C.
-
After dialysis, determine the protein concentration. Adjust to a final concentration of at least 2 mg/mL.[3]
-
-
DITS Solution Preparation:
Part 2: Labeling Reaction
-
Initiation of Reaction:
-
While gently stirring the protein solution, slowly add the calculated amount of the DITS/DMSO solution. The volume of DMSO added should ideally not exceed 5-10% of the total reaction volume to avoid protein denaturation.
-
For example, to achieve a 10-fold molar excess, add the appropriate volume of the DITS stock solution to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3] Protect the reaction from light if DITS is conjugated to a light-sensitive moiety.
-
Part 3: Quenching and Purification
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, a small molecule with a primary amine can be added to scavenge any unreacted DITS. Add Tris buffer to a final concentration of 50-100 mM and incubate for an additional hour.
-
-
Purification of the Labeled Protein:
-
The most common method to separate the labeled protein from unreacted DITS and reaction byproducts is gel filtration chromatography.[3][6]
-
Use a desalting column (e.g., a PD-10 column) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute in the void volume, while smaller molecules are retained.
-
Monitor the column eluate by measuring absorbance at 280 nm to identify the protein-containing fractions.
-
Part 4: Characterization and Storage
-
Confirmation of Labeling:
-
Analyze the purified, labeled protein by SDS-PAGE to check for integrity and the formation of crosslinked species (dimers, multimers).
-
Mass spectrometry can be used to confirm the covalent modification and determine the degree of labeling.
-
-
Storage:
-
Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The optimal storage conditions will depend on the specific protein.
-
Experimental Workflow
Caption: Workflow for protein labeling with DITS.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH is too low.- DITS solution has hydrolyzed.- Buffer contains interfering substances. | - Ensure the reaction pH is between 9.0 and 10.0.- Prepare the DITS solution in anhydrous DMSO immediately before use.- Use an amine-free buffer system.[5][6] |
| Protein Precipitation | - Excessive amount of DITS.- High concentration of organic solvent (DMSO).- Protein is unstable at the reaction pH. | - Optimize the DITS:protein molar ratio by performing a titration.- Keep the volume of DMSO added below 10% of the total reaction volume.- Perform the reaction at 4°C or for a shorter duration. |
| Loss of Protein Activity | - Modification of critical lysine residues in the active site.- Protein denaturation due to pH or solvent. | - Reduce the DITS:protein molar ratio.- Consider using a protecting agent for the active site if known.- Perform the reaction at a lower temperature. |
References
-
Cysteine specific bioconjugation with benzyl isothiocyanates - PMC - NIH. (2020-04-16). National Institutes of Health. [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies - NIH. National Institutes of Health. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Publishing. (2020-04-16). Royal Society of Chemistry. [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine - ResearchGate. ResearchGate. [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. National Institutes of Health. [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) | Request PDF - ResearchGate. (2022-06). ResearchGate. [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification - NIH. National Institutes of Health. [Link]
-
Stable isotope dimethyl labeling. Unknown Source. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C. (2020-04-16). Royal Society of Chemistry. [Link]
-
Protein labelling with FITC. Unknown Source. [Link]
-
FITC Labeling Service - Antibody Conjugation - BiologicsCorp. BiologicsCorp. [Link]
-
Stable-isotope dimethyl labeling for quantitative proteomics - PubMed. National Institutes of Health. [Link]
-
Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. [Link]
-
Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC - PubMed Central. National Institutes of Health. [Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed. National Institutes of Health. [Link]
-
Sealing Effects on the Storage Stability of the Cyanide Antidotal Candidate, Dimethyl Trisulfide - PubMed. National Institutes of Health. [Link]
-
Sealing Effects on the Storage Stability of the Cyanide Antidotal Candidate, Dimethyl Trisulfide - PMC - NIH. National Institutes of Health. [Link]
-
Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC - NIH. (2020-10-14). National Institutes of Health. [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 4. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Application Notes and Protocols for Studying Protein-Protein Interactions using Dimethyl isothiocyanatosuccinate (DITS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Interactome with Chemical Cross-linking
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular pathways and is a cornerstone of modern drug discovery.[1] Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing these interactions in their native context.[2][3] By covalently linking interacting proteins, we can effectively "freeze" a moment in time, allowing for the identification of interaction partners and the mapping of interaction interfaces.[]
This guide focuses on the application of Dimethyl isothiocyanatosuccinate (DITS), a homobifunctional cross-linking agent designed for the study of protein-protein interactions. DITS offers a targeted approach to covalently capturing protein complexes by reacting with primary amines, primarily found on lysine residues and the N-termini of proteins.[5][6]
The Chemistry of DITS: A Targeted Approach to Amine-Reactive Cross-linking
This compound is a homobifunctional cross-linker, meaning it possesses two identical reactive groups connected by a spacer arm. The reactive moiety in DITS is the isothiocyanate group (-N=C=S). This group exhibits a strong reactivity towards nucleophiles, particularly primary amines.[7]
The reaction proceeds via a nucleophilic addition of the deprotonated primary amine to the electrophilic carbon of the isothiocyanate group, forming a stable thiourea bond.[6] This reaction is highly pH-dependent, with optimal reactivity occurring under alkaline conditions (pH 9-11), where the primary amines are deprotonated and thus more nucleophilic.[7][8][9]
Caption: Reaction of DITS with lysine residues on two proteins.
Experimental Protocols
PART 1: Optimization of DITS Concentration
The optimal concentration of DITS is crucial for successful cross-linking. Insufficient DITS will result in low cross-linking efficiency, while excessive concentrations can lead to extensive, non-specific cross-linking and protein aggregation.
Step-by-Step Protocol:
-
Prepare Protein Sample: Dialyze your purified protein complex into an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.5-8.5. The ideal protein concentration is typically in the range of 1-5 mg/mL.
-
Prepare DITS Stock Solution: Immediately before use, dissolve DITS in an anhydrous organic solvent such as DMSO to a concentration of 10-50 mM.
-
Set up Trial Reactions: In a series of microcentrifuge tubes, add your protein sample. Then, add varying final concentrations of DITS (e.g., 0.1, 0.25, 0.5, 1, 2, and 5 mM). Ensure the final concentration of the organic solvent is less than 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analysis by SDS-PAGE: Analyze the results by SDS-PAGE. A successful cross-linking reaction will show the appearance of higher molecular weight bands corresponding to the cross-linked protein complex. The optimal DITS concentration is the one that yields the highest amount of the desired cross-linked product with minimal formation of high molecular weight aggregates.
| Parameter | Recommended Range | Purpose |
| Protein Concentration | 1-5 mg/mL | To ensure a sufficient number of protein molecules are in proximity for cross-linking. |
| DITS Concentration | 0.1-5 mM | To achieve efficient cross-linking without causing excessive aggregation. |
| pH | 7.5-8.5 | To facilitate the deprotonation of primary amines for reaction with the isothiocyanate groups. |
| Incubation Time | 30-60 minutes | To allow sufficient time for the cross-linking reaction to occur. |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | To consume unreacted DITS and prevent further cross-linking. |
PART 2: Preparative Scale Cross-linking and Mass Spectrometry Analysis
Once the optimal DITS concentration is determined, you can proceed with a larger-scale reaction for subsequent analysis by mass spectrometry.
Step-by-Step Protocol:
-
Scale-up Reaction: Set up the cross-linking reaction using the optimal conditions determined in Part 1.
-
Quench the Reaction: Add the quenching buffer as previously described.
-
SDS-PAGE and In-gel Digestion:
-
Run the cross-linked sample on an SDS-PAGE gel.
-
Excise the band corresponding to the cross-linked complex.
-
Perform in-gel digestion with a protease such as trypsin.
-
-
Enrichment of Cross-linked Peptides (Optional): Cross-linked peptides are often present in low abundance. Enrichment steps, such as size exclusion chromatography, can be beneficial.
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS/MS data. This will reveal which lysine residues are in close proximity, providing valuable structural information about the protein-protein interaction.
Caption: Overall workflow for DITS-based cross-linking.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No cross-linking observed | - Insufficient DITS concentration- Inactive DITS (hydrolyzed)- Buffer contains primary amines | - Increase DITS concentration- Prepare fresh DITS stock solution- Use an amine-free buffer |
| Excessive protein aggregation | - DITS concentration is too high- Protein concentration is too high | - Decrease DITS concentration- Reduce protein concentration |
| Smearing on SDS-PAGE gel | - Non-specific cross-linking | - Optimize DITS concentration and incubation time |
Conclusion
This compound provides a valuable tool for researchers studying protein-protein interactions. Its amine-reactive nature allows for the targeted covalent capture of protein complexes, providing insights into their structure and organization. By following the detailed protocols and optimization strategies outlined in this guide, researchers can effectively utilize DITS to advance their understanding of complex biological systems.
References
-
Miyashita, M., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions. Journal of Agricultural and Food Chemistry, 57(5), 1945-1950. [Link]
-
Wells, J. M., et al. (2022). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338-1345. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3566. [Link]
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 425-433. [Link]
-
Wells, J. M., & McLuckey, S. A. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338–1345. [Link]
-
Morehead, A., et al. (2021). Learning to design protein–protein interactions with enhanced generalization. arXiv preprint arXiv:2112.03710. [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of agricultural and food chemistry, 48(8), 3560-3566. [Link]
-
Miedema, K., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of agricultural and food chemistry, 60(31), 7776-7784. [Link]
-
Collection of Czechoslovak Chemical Communications. (n.d.). Serials - Reaction of isothiocyanates with amino acids, peptides and proteins. Retrieved from [Link]
-
Amarnath, V., et al. (1992). Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-treated peptides and protein. Chemical research in toxicology, 5(4), 496-504. [Link]
-
Ke, Y., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry, 38(4), 373-377. [Link]
-
ResearchGate. (n.d.). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. [Link]
- Unknown. (n.d.). Protein labelling with FITC.
-
Douglass, I. B., & Dains, F. B. (1934). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed), 223. [Link]
-
TdB Labs. (2024). FITC Labeling and Conjugation. Retrieved from [Link]
-
Li, G., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773. [Link]
-
Majcher, M. A., et al. (2015). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Oxidative medicine and cellular longevity, 2015. [Link]
-
ResearchGate. (2020). What would be the ideal way to quench excess thiophosgene after a reaction?[Link]
Sources
- 1. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging Dimethyl Isothiocyanatosuccinate for High-Efficiency Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in protein purification and analysis.
Abstract: This guide provides a comprehensive overview and detailed protocols for the use of Dimethyl Isothiocyanatosuccinate (DITS) as a coupling agent in affinity chromatography. We delve into the underlying chemical principles, provide step-by-step methodologies for ligand immobilization, and offer expert insights into process optimization and troubleshooting. The protocols are designed to be self-validating, ensuring researchers can confidently prepare robust, high-performance affinity matrices for a wide range of applications, from basic research to drug discovery workflows.
Introduction: The Role of DITS in Covalent Ligand Immobilization
Affinity chromatography is a powerful purification technique that relies on the highly specific interaction between a target molecule and an immobilized ligand. The success of this method hinges on the stable and oriented attachment of the ligand to a solid support. This compound (DITS) is a homobifunctional crosslinking reagent that provides an effective solution for covalently coupling amine-containing ligands to functionalized chromatography media.
DITS features two isothiocyanate (-N=C=S) groups at the ends of a succinate spacer. These groups react efficiently and specifically with primary amines under alkaline conditions to form highly stable thiourea linkages. This chemistry offers a reliable method for preparing affinity matrices with low ligand leakage, ensuring column longevity and high purity of the eluted target molecule. This document serves as a practical guide to harnessing the capabilities of DITS in your affinity chromatography workflows.
Principle of Immobilization: The Isothiocyanate-Amine Reaction
The core of the DITS immobilization strategy is the reaction between an electrophilic isothiocyanate group and a nucleophilic primary amine. This reaction proceeds efficiently under specific pH conditions.
Mechanism: The lone pair of electrons on the nitrogen atom of a primary amine (e.g., on a lysine residue of a protein ligand or on an amine-functionalized agarose bead) attacks the electron-deficient carbon atom of the isothiocyanate group. This forms a stable thiourea bond.
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. An alkaline pH (typically 9.0-9.5) is required to deprotonate the primary amine (-NH3+ to -NH2), making it a potent nucleophile ready to react with the isothiocyanate.[1]
-
Buffers: It is critical to use buffers that do not contain primary amines, such as Tris or glycine. These will compete with the ligand for reaction with the DITS, drastically reducing immobilization efficiency. Suitable buffers include sodium carbonate/bicarbonate or sodium borate.[2][3]
-
Stability: The resulting thiourea linkage is generally considered very stable, making it suitable for most affinity chromatography applications where the matrix is reused multiple times.[4][5] While some recent studies have raised questions about its absolute stability in specific in vivo radiopharmaceutical contexts, it remains a robust bond for standard in vitro applications like affinity chromatography.[6]
Materials and Reagents
Equipment
-
Laboratory balance
-
pH meter
-
End-over-end rotator or orbital shaker
-
Centrifuge for pelleting chromatography beads
-
Chromatography columns (gravity flow or FPLC/HPLC compatible)
-
Spectrophotometer (for quantifying ligand immobilization)
-
Standard laboratory glassware and consumables
Reagents and Buffers
-
This compound (DITS): Handle with care in a chemical fume hood.
-
Amine-functionalized chromatography support: (e.g., Aminopropyl Agarose, NHS-activated Agarose subsequently treated with a diamine).
-
Ligand: Protein, peptide, or small molecule containing at least one primary amine.
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve DITS.
-
Coupling Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.0-9.5.
-
Wash Buffer: Coupling Buffer without the ligand.
-
Quenching Buffer: 100 mM Tris-HCl or 1 M Glycine, pH 8.0. This buffer contains primary amines to block any unreacted isothiocyanate groups.
-
High Salt Wash Buffer: 1 M NaCl in Wash Buffer.
-
Final Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Storage Buffer: PBS containing 0.02% Sodium Azide (handle with care).
! SAFETY ADVISORY ! Isothiocyanates like DITS are potent chemicals. They are classified as toxic if swallowed and can cause skin and respiratory irritation. Always handle DITS powder in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) before use.
Detailed Experimental Protocols
This section provides a comprehensive workflow, from activating the support to performing the final affinity purification.
Protocol 1: Preparation and Equilibration of Amine-Functionalized Support
This protocol assumes the use of a pre-functionalized amine-containing agarose support.
-
Measure the Support: Transfer the required amount of agarose bead slurry (e.g., 2 mL of settled beads) to a suitable reaction vessel (e.g., a 15 mL conical tube).
-
Wash the Beads: Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes). Discard the supernatant. Add 10 volumes of ice-cold deionized water, resuspend the beads, and pellet again. Repeat this wash step twice.
-
Equilibrate with Coupling Buffer: After the final water wash, add 10 volumes of ice-cold Coupling Buffer (e.g., 100 mM Sodium Bicarbonate, pH 9.0). Resuspend the beads and allow them to equilibrate for 10 minutes on a rotator at 4°C.
-
Final Preparation: Pellet the beads one last time and carefully remove all the supernatant to create a packed bead bed, ready for the ligand solution.
Protocol 2: Ligand Immobilization using DITS
This protocol describes the covalent coupling of an amine-containing ligand to the prepared support.
-
Prepare Ligand Solution: Dissolve your ligand (e.g., an antibody or enzyme) in ice-cold Coupling Buffer to a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically.
-
Add Ligand to Support: Add the ligand solution to the packed beads from Protocol 1. A typical ratio is 1.5-2.0 mL of ligand solution per 1 mL of packed beads.
-
Prepare DITS Solution: Immediately before use, dissolve DITS in anhydrous DMSO or DMF to a concentration of ~25 mg/mL. Note: DITS is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for storage.[3]
-
Initiate Coupling Reaction: Add the DITS solution to the bead/ligand slurry. A starting point is a 20- to 50-fold molar excess of DITS over the amount of ligand added. Gently mix the reaction by end-over-end rotation.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The slower reaction at 4°C can sometimes be beneficial for sensitive protein ligands.
-
Stop the Reaction: Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant. This supernatant contains uncoupled ligand and can be saved for quantification.
-
Quench Unreacted Sites: To block any remaining active isothiocyanate groups, add 10 volumes of Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0). Incubate for 1 hour at room temperature with gentle rotation.
-
Wash the Matrix:
-
Wash the beads three times with 10 volumes of Wash Buffer.
-
Wash twice with 10 volumes of High Salt Wash Buffer to remove non-covalently bound proteins.
-
Wash three times with 10 volumes of Final Wash Buffer (e.g., PBS).
-
-
Store the Affinity Matrix: After the final wash, resuspend the beads in 1 bed volume of Storage Buffer. Store at 4°C until use.
Workflow for Ligand Immobilization using DITS
Caption: Workflow for immobilizing an amine-ligand using DITS.
Protocol 3: General Affinity Chromatography
This protocol outlines a standard purification cycle using the prepared affinity matrix.
-
Column Packing: Pack the DITS-coupled affinity matrix into a suitable chromatography column.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of binding buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the clarified sample (e.g., cell lysate or serum) containing the target molecule to the column. The flow rate should be slow enough to allow for sufficient interaction time between the target and the ligand.
-
Washing: Wash the column with 10-20 CV of binding buffer to remove unbound and non-specifically bound molecules. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound target molecule using an appropriate elution buffer. The choice of elution buffer depends on the nature of the ligand-target interaction and may involve:
-
pH shift: e.g., 100 mM Glycine, pH 2.5-3.0.
-
Competitive elution: High concentration of a free competitor molecule.
-
Chaotropic agents: e.g., 3 M MgCl2. Collect fractions and immediately neutralize if using a low pH eluent.
-
-
Regeneration: Regenerate the column by washing with 5 CV of a high salt buffer followed by 5 CV of a low pH buffer, and finally re-equilibrate with 10 CV of binding or storage buffer.
The Affinity Chromatography Cycle
Caption: The five key stages of a typical affinity chromatography cycle.
Optimization and Troubleshooting
Achieving optimal results requires careful control of experimental parameters.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Ligand Coupling Efficiency | 1. Incorrect pH of Coupling Buffer. 2. Presence of competing primary amines (e.g., Tris) in ligand solution. 3. Hydrolyzed/inactive DITS reagent. 4. Insufficient molar excess of DITS. | 1. Verify buffer pH is between 9.0-9.5.[1] 2. Dialyze ligand against a non-amine buffer (e.g., Bicarbonate or Borate).[2][3] 3. Use fresh DITS powder and dissolve immediately before use. 4. Increase the molar excess of DITS in the reaction. |
| High Non-Specific Binding | 1. Insufficient blocking of unreacted sites. 2. Hydrophobic or ionic interactions between target and matrix. | 1. Ensure quenching step is performed for at least 1 hour. 2. Increase the salt concentration (e.g., 0.15-0.5 M NaCl) in the binding and wash buffers. |
| Target Protein Elutes in Wash | 1. Binding affinity is too weak in the chosen buffer. 2. Column flow rate is too high during sample loading. | 1. Optimize binding buffer conditions (pH, salt concentration). 2. Reduce the flow rate during sample application to increase residence time.[7] |
| Poor Recovery of Target Protein | 1. Elution conditions are too harsh, causing denaturation. 2. Elution conditions are too mild to disrupt the interaction. 3. Target has re-bound to the column after elution. | 1. Test a range of milder elution conditions. Collect fractions into a neutralization buffer if using low pH.[7] 2. Increase the strength of the eluent (e.g., lower pH, higher competitor concentration). 3. Ensure rapid collection and removal of eluted fractions from the column environment. |
References
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? ResearchGate. [Link]
-
Use of immunoglobulin coupled to agarose beads for examining the specificity of conjugates. PubMed Central. [Link]
-
Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). PubMed. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
-
Unexpected products from the reaction of the synthetic cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. ResearchGate. [Link]
-
Disuccinimidyl suberate. Wikipedia. [Link]
-
Epoxy-activated Agarose for Ligand or Protein Coupling. G-Biosciences. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PubMed Central. [Link]
-
A schematic of protein immobilization via direct and linker-mediated... ResearchGate. [Link]
Sources
- 1. Crosslinking Primary Antibody to Protein A/G resin using dimethylpimelimidate (DMP), for MS-Compatible Immunoprecipitation | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Conjugation dire | Conjugate verb dire French | Reverso Conjugator [conjugator.reverso.net]
"Dimethyl isothiocyanatosuccinate" protocol for cell surface protein labeling
A Senior Application Scientist's Guide to Covalent Labeling of Cell Surface Proteins Using Amine-Reactive Dyes
Introduction: The Rationale for Targeting Cell Surface Proteins
The plasma membrane is a dynamic interface that mediates a cell's interaction with its environment. The proteins embedded within or attached to this membrane, collectively known as the cell surface proteome or "surfaceome," are central to a vast array of biological processes, including signal transduction, cell-cell adhesion, nutrient transport, and immune responses. Consequently, the ability to specifically label and subsequently analyze these proteins is a cornerstone of modern cell biology, immunology, and drug development.
This guide provides a detailed protocol for the covalent labeling of cell surface proteins on live cells using amine-reactive dyes. This method leverages the presence of primary amines on the extracellular domains of membrane proteins, primarily the ε-amino group of lysine residues and the N-terminus of the polypeptide chain. By employing membrane-impermeant labeling reagents, we can ensure that only proteins accessible on the cell surface are modified, leaving the intracellular proteome untouched. This specificity is crucial for accurately studying the surfaceome without the confounding data from the much larger pool of cytosolic proteins.
The protocol herein is designed to be a self-validating system, with built-in checks and explanations for each step. We will delve into the causality behind experimental choices, offering insights that will empower researchers to adapt and troubleshoot the protocol for their specific cell types and experimental goals.
Mechanism of Action: The Chemistry of Amine-Reactive Labeling
The isothiocyanate functional group is known to react with primary amines.[1] This principle is shared by a widely used class of amine-reactive compounds, the N-hydroxysuccinimide (NHS) esters. These reagents react with unprotonated primary amines to form stable amide bonds.
To ensure the specific labeling of cell surface proteins, the chosen reagent must be sufficiently hydrophilic to be membrane-impermeant. The reaction is highly pH-dependent; a slightly alkaline pH (around 8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity and reactivity towards the NHS ester.[2] However, maintaining cell viability is paramount, so a balance must be struck. The reaction is typically performed on ice to slow down cellular processes like endocytosis, which could lead to the internalization of the labeling reagent or labeled proteins, thus compromising the surface-specificity of the assay.
Caption: Chemical reaction between an amine-reactive dye and a primary amine on a cell surface protein.
Materials and Reagents
| Reagent | Purpose | Recommended Storage |
| Cell Culture of Interest | Target for labeling | 37°C, 5% CO2 |
| Amine-Reactive Fluorescent Dye | Labeling reagent | -20°C, desiccated |
| Anhydrous Dimethyl Sulfoxide (DMSO) | To dissolve the labeling dye | Room Temperature, desiccated |
| Hank's Balanced Salt Solution (HBSS) | Washing and labeling buffer | 4°C |
| 1M HEPES, pH 8.5 | To buffer the labeling reaction | 4°C |
| 1M Lysine or Tris | Quenching reagent | 4°C |
| Fetal Bovine Serum (FBS) | To supplement wash buffer post-quenching | -20°C |
| Cell Scraper or Non-enzymatic dissociation buffer | For harvesting adherent cells | Room Temperature |
Experimental Protocol: Step-by-Step Guide
This protocol is optimized for a starting cell number of 5-10 x 10^6 cells. Adjust volumes accordingly for different cell counts.
Part 1: Cell Preparation
-
Harvesting Adherent Cells: For adherent cell lines, wash the cells once with pre-warmed PBS. Then, detach the cells using a non-enzymatic method such as gentle scraping or a cell dissociation buffer to preserve the integrity of surface proteins. Avoid using trypsin, as it will digest extracellular protein domains.
-
Suspension Cells: For cells grown in suspension, proceed directly to the next step.
-
Cell Counting and Aliquoting: Count the cells and aliquot the desired number (e.g., 5-10 x 10^6) into a conical tube.
-
Initial Wash: Centrifuge the cell suspension at approximately 800 x g for 5 minutes at 4°C. Discard the supernatant.[2]
-
Resuspension and Washing: Resuspend the cell pellet in 1 mL of ice-cold HBSS. This wash step is critical to remove any residual media components, such as amino acids or proteins, which contain primary amines that would compete with the cell surface proteins for the labeling reagent.
-
Final Wash and Preparation: Centrifuge again at 800 x g for 2 minutes at 4°C. Discard the supernatant. The cell pellet is now ready for labeling.
Part 2: Labeling Reaction
-
Prepare Labeling Buffer: Prepare the labeling buffer by adding HEPES (pH 8.5) to ice-cold HBSS to a final concentration of 50 mM. The final pH should be approximately 8.5.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution.
-
Prepare Labeling Solution: Dilute the dye stock solution into the ice-cold labeling buffer to the desired final concentration. A typical starting concentration is between 10-100 µM. The optimal concentration should be empirically determined for each cell type to achieve sufficient labeling without compromising cell viability.
-
Resuspend Cells in Labeling Solution: Resuspend the washed cell pellet in the labeling solution (e.g., 200 µL for 5-10 x 10^6 cells).
-
Incubation: Incubate the cells on ice for 20-30 minutes, protected from light. The low temperature is crucial to minimize membrane turnover and internalization of the label.[2]
Part 3: Quenching and Final Washes
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is 1 M Lysine or Tris, added to a final concentration of 50-100 mM. This will react with and consume any unreacted dye.
-
Quenching Incubation: Incubate on ice for 10 minutes.[2]
-
Post-Quench Wash: Add 1 mL of HBSS supplemented with 2% FBS to the tube. The proteins in the FBS will help to bind any remaining reactive dye and passivate any non-specific binding sites on the cell surface.
-
Final Washing Steps: Centrifuge the cells at 800 x g for 2 minutes at 4°C. Discard the supernatant. Repeat this wash step two more times with HBSS to ensure all unreacted dye and quenching reagent are removed.
-
Proceed to Downstream Analysis: The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell lysis for proteomic analysis.
Caption: Experimental workflow for cell surface protein labeling.
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | 1. pH of labeling buffer is too low. 2. Dye concentration is too low. 3. Presence of competing amines in buffer. | 1. Verify the pH of the labeling buffer is ~8.5. 2. Perform a titration of the dye concentration. 3. Ensure all washes are thorough to remove residual media. |
| High Cell Death | 1. Dye concentration is too high. 2. Incubation time is too long. 3. Sub-optimal cell health prior to labeling. | 1. Reduce the dye concentration. 2. Shorten the incubation time. 3. Ensure cells are healthy and in the logarithmic growth phase. |
| High Background/Internal Staining | 1. Membrane permeability of the dye. 2. Internalization of the label during incubation. 3. Inefficient quenching or washing. | 1. Use a more hydrophilic, membrane-impermeant dye. 2. Ensure the entire procedure is performed on ice. 3. Increase the number of post-quenching washes. |
Downstream Applications
Labeled cell surface proteins can be analyzed using a variety of techniques:
-
Fluorescence Microscopy: Visualize the distribution of proteins on the cell surface.
-
Flow Cytometry: Quantify the overall level of protein expression on the cell surface and sort cell populations based on labeling intensity.
-
Proteomics: After cell lysis, the labeled proteins can be enriched (e.g., if a biotinylated reagent was used) and identified by mass spectrometry. This allows for a comprehensive analysis of the cell surface proteome.
Conclusion
The protocol detailed above provides a robust and reproducible method for the specific labeling of cell surface proteins. By understanding the underlying chemical principles and the rationale for each step, researchers can confidently apply and adapt this technique to their specific experimental needs. This method is a powerful tool for investigating the dynamic world of the cell surface, offering insights into cellular function in both health and disease.
References
-
Selective Labelling of Cell-surface Proteins using CyDye DIGE Fluor Minimal Dyes - PMC. Available at: [Link]
-
The Science Behind L-DTT: Applications in Cell Biology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction - ResearchGate. Available at: [Link]
-
A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed. Available at: [Link]
-
Biotinylation reagents for the study of cell surface proteins - PubMed. Available at: [Link]
-
Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs - MDPI. Available at: [Link]
-
Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC - NIH. Available at: [Link]
-
Fluorescent labeling and modification of proteins - PMC - NIH. Available at: [Link]
-
Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein. PLOS ONE. Available at: [Link]
-
Biotin Labeling: Key Points to Selecting Your Biotin Agent - G-Biosciences. Available at: [Link]
-
Dark Dyes–Bright Complexes: Fluorogenic Protein Labeling - PMC - NIH. Available at: [Link]
-
Optimizing the labeling of proteins | Molecular Devices. Available at: [Link]
-
Scientists develop colour-changing dyes that light up cellular activity - Trinity College Dublin. Available at: [Link]
-
Tissue-seeking dyes for in vivo applications - PubMed. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Dimethyl Isothiocyanatosuccinate (DMITS) Reaction Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Dimethyl Isothiocyanatosuccinate (DMITS). This document provides in-depth guidance, troubleshooting, and best practices for optimizing your conjugation reactions, with a specific focus on the critical parameters of pH and temperature. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of DMITS in bioconjugation.
Q1: What is the optimal pH for reacting DMITS with primary amines (e.g., proteins)?
The optimal pH for conjugating DMITS to primary amines, such as the N-terminus or lysine residues on a protein, is typically between pH 8.5 and 9.5 .[1] Some protocols may even extend this range up to pH 11.0 for maximal reactivity.[2][3]
Scientific Rationale: The isothiocyanate group (-N=C=S) is an electrophile that reacts with unprotonated primary amines (R-NH₂), which act as nucleophiles.[4][5] The reaction kinetics are strongly dependent on the concentration of the deprotonated amine.[1] The side chain of lysine has a pKa of approximately 10.5, while the N-terminal α-amino group has a pKa around 7-8.[1] A pH of 8.5-9.5 provides a favorable balance where a significant fraction of the target amines are deprotonated and nucleophilic, without excessively promoting the competing hydrolysis reaction.[1]
Q2: Can I perform the reaction at a neutral pH (pH ~7.0)?
While a reaction at neutral pH is possible, it is generally much slower. At pH 7, most lysine ε-amino groups will be in their protonated, non-nucleophilic ammonium form (R-NH₃⁺). However, the N-terminal α-amino group may be partially deprotonated, allowing for more selective modification at this site if desired.[1]
Q3: What is the recommended temperature range for DMITS conjugation?
The reaction is typically performed at room temperature (20-25°C) or refrigerated (4°C) . Maximal labeling for some antibodies has been achieved in 30-60 minutes at room temperature.[6]
Scientific Rationale: Increasing the temperature generally increases the reaction rate.[6][7] However, it also accelerates the rate of two undesirable side reactions:
-
Hydrolysis of the Isothiocyanate: The -N=C=S group is susceptible to hydrolysis, especially at the high pH required for conjugation.[4][5] Elevated temperatures exacerbate this degradation, reducing the amount of active DMITS available for conjugation.
-
Protein Degradation: Many proteins are sensitive to higher temperatures and may denature or aggregate, particularly during longer incubation periods.
For sensitive proteins, performing the reaction at 4°C overnight is a common strategy to minimize protein degradation while allowing the conjugation reaction to proceed to completion.
Q4: How stable is DMITS in solution?
DMITS, like other isothiocyanates, is sensitive to moisture and should be handled accordingly. It is typically supplied as a solid and should be dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use to create a stock solution.[5] This stock solution is then added to the aqueous reaction buffer containing the protein. The reagent is unstable in aqueous buffers, with the rate of hydrolysis increasing with pH and temperature.[1][4]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Low Conjugation Yield
Question: My final product shows a very low degree of labeling (DOL). I've checked my protein and reagent concentrations, and they are correct. What could be the issue?
Answer: Low yield is a common problem that can almost always be traced back to reaction conditions or reagent integrity.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low DMITS conjugation yield.
Detailed Solutions:
-
pH Optimization:
-
Problem: The kinetics of amine acylation are strongly pH-dependent.[1] If the pH is too low (e.g., < 8.0), the majority of lysine side chains are protonated (R-NH₃⁺) and are not effective nucleophiles.
-
Solution: Ensure your reaction buffer is between pH 8.5 and 9.5. Use a pH meter to verify the pH after all components have been added. Carbonate-bicarbonate or borate buffers are excellent choices. Avoid buffers containing primary amines, such as Tris, as they will compete with your target protein for the DMITS.[8]
-
-
Temperature and Time:
-
Problem: The reaction may be too slow if conducted at 4°C for only a few hours. Conversely, high temperatures can degrade the reagent faster than it can react.[4][5]
-
Solution: For reactions at 4°C, allow them to proceed for a longer duration (e.g., 12-18 hours). For reactions at room temperature, a 1-4 hour incubation is often sufficient.[6] You may need to determine the optimal time and temperature empirically for your specific protein.
-
-
Reagent Integrity:
-
Problem: DMITS is moisture-sensitive. If the solid reagent has been improperly stored or if the DMSO used for the stock solution was not anhydrous, the reagent may have already hydrolyzed.
-
Solution: Always use high-quality, anhydrous DMSO to prepare your DMITS stock solution.[5] Prepare the stock immediately before you plan to add it to the reaction mixture. Do not store DMITS in aqueous solutions.
-
Scenario 2: Protein Precipitation During Reaction
Question: My protein solution becomes cloudy and forms a precipitate after I add the DMITS and adjust the pH. What is happening?
Answer: This is likely due to one of two issues: protein instability at the reaction pH or the effect of the organic solvent used to dissolve the DMITS.
Detailed Solutions:
-
Protein Isoelectric Point (pI):
-
Problem: Proteins are least soluble at their isoelectric point (pI). If your reaction pH (8.5-9.5) is close to the pI of your protein, it may aggregate and precipitate.
-
Solution: Check the theoretical pI of your protein. If it is in the 8.5-9.5 range, you may need to perform the reaction at a pH further from the pI, even if it is suboptimal for the reaction rate. Alternatively, you can sometimes include solubility-enhancing additives in the buffer, but these must be tested for compatibility with the reaction.
-
-
Solvent Shock:
-
Problem: DMITS is dissolved in an organic solvent (DMSO/DMF). Adding a large volume of this solvent to your aqueous protein solution can cause the protein to precipitate.
-
Solution: The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v). Prepare a more concentrated stock of DMITS so that you only need to add a small volume to the reaction. Add the DMITS stock slowly to the protein solution while gently vortexing to ensure rapid mixing and avoid localized high concentrations of the solvent.
-
Part 3: Data & Protocols
Summary of Reaction Parameters
| Parameter | Recommended Range | Rationale | Potential Issues |
| pH | 8.5 - 9.5 | Balances amine deprotonation for nucleophilic attack with reagent stability.[1] | < 8.0: Slow/no reaction. > 10.0: Rapid hydrolysis of DMITS.[1][4] |
| Temperature | 4°C to 25°C (Room Temp) | Controls the rate of reaction versus degradation.[7] | Too Low: Very slow reaction. Too High: Reagent hydrolysis, protein denaturation.[4][5] |
| Buffer System | Carbonate, Borate, Phosphate | Non-reactive with isothiocyanates. | Avoid Tris or other amine-containing buffers which will compete in the reaction. |
| Solvent (for stock) | Anhydrous DMSO or DMF | Solubilizes DMITS without reacting with it.[5] | Non-anhydrous solvent will hydrolyze the reagent. |
General Protocol for Protein Conjugation with DMITS
This protocol provides a starting point for the conjugation of DMITS to a generic IgG antibody. Optimization will be required for your specific application.
-
Protein Preparation:
-
Dissolve the antibody in a suitable reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 9.0) to a final concentration of 2-10 mg/mL.
-
Ensure any amine-containing storage buffers (like Tris) have been removed via dialysis or buffer exchange.
-
-
DMITS Stock Solution Preparation:
-
Perform this step immediately before use.
-
Allow the vial of solid DMITS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve DMITS in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of DMITS stock solution. A 10- to 20-fold molar excess of DMITS over the protein is a common starting point.
-
While gently stirring the protein solution, add the calculated volume of DMITS stock solution dropwise.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted DMITS by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM. Incubate for 30 minutes.
-
Remove excess, unreacted DMITS and byproducts by gel filtration (e.g., a Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., A₂₈₀) and the degree of labeling (DOL) using appropriate analytical methods.
-
Visualizing the Core Reaction and Competing Hydrolysis
Caption: The competition between the desired conjugation reaction and hydrolysis of DMITS.
References
-
Cysteine specific bioconjugation with benzyl isothiocyanates. National Institutes of Health (NIH). [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
The Kinetics and Mechanism of the Hydrolysis of p-Nitrophenyl lsothiocyanate Promoted by Soft Metal Ions. ElectronicsAndBooks. [Link]
-
CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. Defense Technical Information Center. [Link]
-
Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. Semantic Scholar. [Link]
-
Conjugation of fluorescein isothiocyanate to antibodies. National Institutes of Health (NIH). [Link]
Sources
- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. | Semantic Scholar [semanticscholar.org]
- 8. apps.dtic.mil [apps.dtic.mil]
"Dimethyl isothiocyanatosuccinate" side reactions and byproducts
Welcome to the technical support center for Dimethyl Isothiocyanatosuccinate (DMIS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
This document is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field. We will delve into the causality behind common side reactions, the identification of byproducts, and strategies for mitigation.
Troubleshooting Guide & FAQs
Synthesis & Purification Issues
Question 1: My yield of this compound (DMIS) is significantly lower than expected. What are the likely causes?
Low yields in the synthesis of DMIS, which is typically prepared from dimethyl L-aspartate and a thiocarbonylating agent like thiophosgene, are most often traced back to one critical side reaction: the formation of a symmetrical thiourea byproduct.[1][2]
Causality: The isothiocyanate functional group is highly electrophilic. If any unreacted dimethyl L-aspartate (your starting amine) is present in the reaction mixture, it can act as a nucleophile and attack the isothiocyanate carbon of your newly formed DMIS product. This reaction is often rapid and can significantly consume your desired product.
Key Byproduct: N,N'-bis(1,4-dimethoxy-1,4-dioxobutan-2-yl)thiourea
DIAGRAM: Main Reaction vs. Side Reaction
Caption: Competing reaction pathways in DMIS synthesis.
Troubleshooting Protocol: Identifying and Mitigating Thiourea Formation
-
Reaction Stoichiometry and Addition:
-
The Principle: To prevent the product (DMIS) from reacting with the starting material (dimethyl L-aspartate), the amine must be the limiting reagent. A slight excess of the thiocarbonylating agent is often used.
-
Protocol:
-
Ensure your dimethyl L-aspartate is free of non-volatile impurities and accurately weighed.
-
Use a slight excess (1.1 to 1.2 equivalents) of thiophosgene or a thiophosgene alternative.
-
Employ a slow-addition method. Add the dimethyl L-aspartate solution dropwise to the solution of thiophosgene. This maintains a constant excess of the thiocarbonylating agent, ensuring that any amine introduced into the reactor is immediately converted to the isothiocyanate.[1]
-
-
-
Confirmation of Byproduct:
-
Technique: Use Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your crude reaction mixture.
-
Procedure:
-
Spot your crude reaction mixture, your dimethyl L-aspartate starting material, and a pure standard of DMIS (if available) on a silica TLC plate.
-
Elute with a solvent system such as 30-50% ethyl acetate in hexanes. The thiourea byproduct is significantly more polar than DMIS and will have a much lower Rf value.
-
For LC-MS analysis, calculate the expected mass of the symmetrical thiourea byproduct (C14H20N2O8S) and look for the corresponding [M+H]+ ion.
-
-
-
Purification Strategy:
-
Method: Flash column chromatography is the most effective method to separate DMIS from the highly polar thiourea byproduct.[3]
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate) to elute non-polar impurities and unreacted thiophosgene byproducts, then gradually increase the polarity to elute your DMIS product. The thiourea will remain on the column or elute at very high solvent polarity.
-
Question 2: My final product shows signs of degradation, even after purification. What causes this instability and how can I store DMIS correctly?
Isothiocyanates are reactive electrophiles and can be susceptible to degradation, primarily through hydrolysis.[4][5] The presence of moisture or nucleophilic solvents can lead to the breakdown of the -N=C=S group.
Causality: The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by water. This initially forms an unstable thiocarbamic acid intermediate, which then decomposes to release the corresponding primary amine (dimethyl L-aspartate) and carbonyl sulfide (COS), which can further hydrolyze to H₂S and CO₂.
Sources
"Dimethyl isothiocyanatosuccinate" storage and handling guidelines
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and handling data for dimethyl isothiocyanatosuccinate are limited in publicly available literature. The following guidelines are based on the general chemical properties of isothiocyanates and related succinate compounds. It is imperative to consult with your institution's Environmental Health & Safety (EHS) office and refer to any supplier-provided Safety Data Sheet (SDS) before handling this compound. All procedures should be conducted by trained personnel in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term storage, refrigeration is advisable. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the isothiocyanate group.
| Storage Condition | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Minimizes degradation and volatilization. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Protects against moisture and oxidation. |
| Light | Amber vial or stored in the dark | Prevents light-induced degradation. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container material. |
Q2: What are the primary hazards associated with handling this compound?
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
A3: A comprehensive PPE protocol is mandatory when handling this compound. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and full-length pants.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator may be necessary.[4]
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain.[5] Collect all waste in a designated, properly labeled, and sealed container. The exact disposal method will depend on local and institutional regulations. Contact your EHS office for specific guidance on waste disposal procedures.
Troubleshooting Experimental Workflows
Issue 1: Suspected Degradation of the Compound
Symptom: You observe a decrease in the expected reactivity of this compound over time, or your analytical data (e.g., NMR, LC-MS) shows the presence of impurities.
Potential Cause: Isothiocyanates can be susceptible to degradation, especially in the presence of moisture or elevated temperatures.[6] The ester groups in this compound could also be prone to hydrolysis.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the FAQ section.
-
Handle Under Inert Atmosphere: When weighing or preparing solutions, handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen-purged flask) to minimize exposure to moisture.
-
Use Anhydrous Solvents: For reactions, always use freshly distilled or commercially available anhydrous solvents.
-
Analyze for Purity: Before use, verify the purity of the compound using an appropriate analytical technique like NMR or LC-MS.
Issue 2: Low Yield or Incomplete Reaction
Symptom: Your reaction with this compound is not proceeding to completion, or the yield of your desired product is lower than expected.
Potential Causes:
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reactivity of isothiocyanates.[7]
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to thermal degradation.[8]
-
Steric Hindrance: The succinate backbone may introduce steric hindrance, slowing down the reaction with nucleophiles.
Troubleshooting Steps:
-
Solvent Optimization: Experiment with a range of anhydrous aprotic solvents of varying polarities. Common choices for isothiocyanate reactions include acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM).[9]
-
Temperature Screening: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) while monitoring for any signs of degradation by TLC or LC-MS.
-
Catalysis: Depending on the nucleophile, the addition of a non-nucleophilic base or a catalyst might be beneficial.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration.
Issue 3: Difficulty in Product Purification
Symptom: You are struggling to separate your desired product from unreacted this compound or byproducts.
Potential Cause: The polarity of your product may be similar to the starting material, making chromatographic separation challenging.
Troubleshooting Steps:
-
Chromatography Optimization: Screen different solvent systems for column chromatography to improve separation. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[9]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.[9] Experiment with different solvent/anti-solvent systems.
-
Chemical Quenching: If excess this compound is the main impurity, consider adding a scavenger resin or a small amount of a highly reactive amine (that forms an easily separable thiourea) to the reaction mixture upon completion to consume the excess reagent.
Experimental Protocols & Visualizations
General Workflow for Reactions with Nucleophiles
The following diagram illustrates a general workflow for reacting this compound with a nucleophile, such as a primary amine, to form a thiourea derivative.
Caption: Potential degradation pathways for isothiocyanates.
References
- Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Choice for Acetyl Isothiocyanate Cyclization Reactions.
- BenchChem. (2025). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents.
- Yu, T. H., Lin, L. Y., & Ho, C. T. (1994). Volatile compounds generated from the thermal degradation of allyl isothiocyanate. Journal of Agricultural and Food Chemistry, 42(10), 2243-2247.
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459.
- Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular nutrition & food research, 54(1), 127-135.
- Romanowski, F., & Klenk, H. (2000). Thiocyanates and Isothiocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51.
- Holst, B., & Williamson, G. (2004). A critical review of the bioavailability of glucosinolates and their metabolites. Journal of agricultural and food chemistry, 52(23), 6898-6911.
- Wu, X., Zhou, Q., & Xu, K. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 30(5), 501-512.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling Chlorine Thiocyanate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Fisher Scientific. (2009). Safety Data Sheet: Sodium thiocyanate.
- Qin, Y., et al. (2022). The degradation of allyl isothiocyanate and its impact on methane production from anaerobic co-digestion of kitchen waste and waste activated sludge. Bioresource technology, 347, 126366.
- Gimsing, A. L., & Sørensen, J. (2001). Degradation of isothiocyanates in soil. Environmental toxicology and chemistry, 20(8), 1709-1715.
- Kelly, D. P., & Wood, A. P. (2000). Reclassification of some species of Thiobacillus to the newly designated genera Acidithiobacillus gen. nov., Halothiobacillus gen. nov. and Thermithiobacillus gen. nov. International journal of systematic and evolutionary microbiology, 50(2), 511-516.
- Wikipedia. (2023). Methyl isothiocyanate.
- PubChem. (n.d.). This compound.
- P&S Chemicals. (n.d.). Product information, this compound.
- ChemicalBook. (n.d.). DIMETHYL L-ISOTHIOCYANATOSUCCINATE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quenching Unreacted Dimethyl Isothiocyanatosuccinate (DMI)
Welcome to the technical support guide for handling dimethyl isothiocyanatosuccinate (DMI), a homobifunctional crosslinking reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively quenching unreacted DMI in your experimental workflows. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMI) and what is it used for?
A1: this compound (DMI) is a homobifunctional crosslinking reagent. This means it has two identical reactive groups, in this case, isothiocyanates (-N=C=S), connected by a spacer arm. These isothiocyanate groups readily react with primary amine groups (-NH₂) found on biomolecules, particularly the ε-amino group of lysine residues in proteins. This reaction forms a stable thiourea bond. DMI is commonly used to crosslink proteins to other proteins or to any molecule containing a primary amine.
Q2: Why is it critical to quench unreacted DMI?
A2: Quenching is a critical step to terminate the crosslinking reaction. If left unreacted, the excess DMI can continue to crosslink your target molecules in an uncontrolled manner, leading to the formation of large, insoluble aggregates. Furthermore, the unreacted isothiocyanate groups can non-specifically label other primary amine-containing molecules in subsequent steps of your experiment, such as antibodies or detection reagents, resulting in high background signals and confounding results.
Q3: What are the most common quenching reagents for DMI?
A3: The most effective quenching reagents are small molecules that contain a primary amine. These reagents react with the isothiocyanate groups of DMI, rendering them inert. Commonly used quenching buffers include:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used buffer that effectively quenches isothiocyanate reactions.
-
Glycine: A simple amino acid that provides a primary amine for quenching.
-
Lysine: Another amino acid with a primary amine in its side chain.
-
Ethanolamine: A small molecule with a primary amine that is also an effective quenching agent.
The choice of quenching reagent can depend on the downstream application and the specific buffer system being used.
Q4: How does the pH of the reaction affect both the crosslinking and quenching steps?
A4: The pH is a critical parameter. The reaction of isothiocyanates with primary amines is highly pH-dependent. For optimal conjugation, the pH should be between 7 and 9.[1] In this range, the primary amines on the target molecule are sufficiently deprotonated and thus nucleophilic enough to attack the isothiocyanate group.[2][3] Similarly, the quenching reaction is also most efficient in this pH range. At lower pH values, the primary amines of both the target molecule and the quenching reagent become protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the reaction.[2][4][5]
Troubleshooting Guide
This section addresses common problems encountered during the quenching of unreacted DMI.
Issue 1: High Background Signal in Downstream Applications (e.g., ELISA, Western Blot)
| Potential Cause | Explanation | Solution |
| Incomplete Quenching | Insufficient concentration of the quenching reagent or an inadequate incubation time may leave unreacted DMI, which can then bind to primary amines on detection antibodies or other reagents. | Increase the final concentration of the quenching reagent (e.g., Tris or glycine) to 20-50 mM.[1] Extend the quenching incubation time to at least 15 minutes at room temperature.[1] |
| Hydrolysis of DMI | DMI can be sensitive to moisture, leading to hydrolysis of the isothiocyanate groups. While this reduces its reactivity, partially hydrolyzed intermediates might contribute to non-specific interactions. | Always use anhydrous solvents like DMSO or DMF to prepare DMI stock solutions.[1][6] Allow the DMI vial to come to room temperature before opening to prevent condensation.[6] |
| Non-optimal pH | If the pH of the quenching buffer is too low, the quenching reaction will be inefficient. | Ensure the pH of your quenching buffer is between 7.2 and 8.5.[7] |
Issue 2: Formation of Precipitate During or After Quenching
| Potential Cause | Explanation | Solution |
| Over-crosslinking | If the initial concentration of DMI is too high, extensive crosslinking can lead to the formation of large, insoluble protein aggregates. | Optimize the molar excess of DMI to your target protein. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be needed.[1][8] |
| Poor Solubility of Quenched Product | The addition of the quenching reagent can sometimes alter the solubility of the crosslinked product. | Perform a buffer exchange step after quenching using dialysis or a desalting column to remove the quenching reagent and excess DMI.[1][8] |
| Incompatible Buffer Components | Certain buffer components may not be compatible with the crosslinked protein, leading to precipitation. | Ensure all buffers used are compatible with your protein of interest and the crosslinking chemistry. Avoid buffers containing primary amines during the crosslinking step.[1][7] |
Issue 3: Low or No Crosslinking Efficiency
| Potential Cause | Explanation | Solution |
| Hydrolyzed DMI | If the DMI has been exposed to moisture, it will lose its reactivity. | Use fresh, high-quality DMI and anhydrous solvents for stock solutions.[1][6] |
| Presence of Primary Amines in Reaction Buffer | Buffers such as Tris or glycine will compete with the target molecule for reaction with DMI, reducing crosslinking efficiency. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer during the crosslinking reaction.[1] |
| Suboptimal pH | If the reaction pH is too low, the primary amines on the target molecule will be protonated and unreactive. | Maintain the reaction pH between 7 and 9.[1] |
Experimental Protocols & Workflows
Protocol 1: Standard DMI Crosslinking and Quenching
This protocol provides a general workflow for crosslinking proteins with DMI and subsequently quenching the reaction.
Materials:
-
DMI (this compound)
-
Anhydrous DMSO or DMF
-
Target protein in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0)
Procedure:
-
Prepare DMI Stock Solution: Immediately before use, dissolve DMI in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Crosslinking Reaction:
-
Quenching:
-
Removal of Excess Reagents (Optional but Recommended):
Workflow Visualization
Caption: Workflow for DMI crosslinking and quenching.
Mechanism of Quenching
The quenching of DMI by a primary amine, such as Tris or glycine, involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteochem.com [proteochem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Poor Cross-Linking Efficiency with Dimethyl Isothiocyanatosuccinate (DMITS)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Dimethyl isothiocyanatosuccinate (DMITS). This guide is designed to provide in-depth troubleshooting assistance and practical advice to help you overcome common challenges and achieve optimal results in your cross-linking experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Understanding this compound (DMITS)
This compound is a homobifunctional cross-linking agent. It possesses two isothiocyanate (-N=C=S) groups, which are reactive towards primary amine groups (-NH₂) present on proteins, such as the side chain of lysine residues and the N-terminus of polypeptides.[1][2] The reaction between an isothiocyanate and an amine forms a stable thiourea bond.[3][4] Due to the presence of two reactive groups, DMITS can be used to link two different protein molecules (intermolecular cross-linking) or to link two parts of the same protein molecule (intramolecular cross-linking).
Mechanism of Action
The cross-linking reaction with DMITS is a nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group. The efficiency of this reaction is highly dependent on the availability of a non-protonated amine group, making the reaction pH-sensitive.[3][5]
Caption: DMITS cross-linking mechanism.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why am I observing low or no cross-linking?
This is a common issue that can stem from several factors related to your reagents, buffer conditions, or protein characteristics.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incompatible Buffer Components | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with DMITS, significantly reducing cross-linking efficiency.[6][7] | Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate buffer at the appropriate pH.[8] If you must use a Tris or glycine buffer for other reasons, consider purifying your protein or performing a buffer exchange before the cross-linking step. |
| Incorrect Reaction pH | The isothiocyanate-amine reaction is pH-dependent. The primary amine group needs to be in its unprotonated, nucleophilic state to react. The pKa of the ε-amino group of lysine is around 10.5, while the N-terminal α-amino group has a pKa of ~7.[3] | The optimal pH for modifying lysine residues is typically between 8.5 and 9.5.[3] Reactions at neutral pH may favor modification of the N-terminus but will be less efficient for lysines. Perform a pH optimization experiment for your specific protein. |
| Hydrolysis of DMITS | Isothiocyanates can be susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH or over long incubation times. This inactivates the cross-linker. | Prepare fresh solutions of DMITS immediately before use. Avoid prolonged storage of DMITS in aqueous buffers. If using an organic solvent like DMSO to dissolve DMITS, add it to the aqueous reaction mixture just before starting the reaction.[6] |
| Inaccessible Target Amines | The primary amine groups on your protein may be buried within its three-dimensional structure, making them inaccessible to the DMITS molecule.[6][9] | Consider using a denaturing agent (if compatible with your experimental goals) to unfold the protein and expose more amine groups. Alternatively, a longer spacer arm cross-linker might be able to reach less accessible sites.[7] |
| Insufficient DMITS Concentration | The molar ratio of cross-linker to protein is a critical parameter. Too little DMITS will result in incomplete cross-linking. | Empirically optimize the molar excess of DMITS. A common starting point is a 20- to 50-fold molar excess of cross-linker over the protein concentration.[8] |
Q2: My protein is precipitating after adding DMITS. What should I do?
Protein precipitation or aggregation is often a sign of excessive cross-linking or changes in protein solubility.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-cross-linking | Using too high a concentration of DMITS can lead to the formation of large, insoluble protein aggregates. This is particularly problematic at high protein concentrations.[9] | Reduce the molar excess of the DMITS reagent. You can perform a titration experiment to find the optimal concentration that gives good cross-linking without causing precipitation. Also, consider performing the reaction at a lower protein concentration. |
| Alteration of Protein Charge | The reaction of DMITS with primary amines neutralizes their positive charge. This change in the net charge of the protein can alter its solubility and lead to precipitation. | Perform the cross-linking reaction in a buffer with a slightly different pH or ionic strength to improve the solubility of the cross-linked product. The addition of non-interfering solubility enhancers might also be beneficial. |
| Hydrophobicity of the Cross-linker | While DMITS itself has some solubility in aqueous solutions, dissolving it in an organic solvent like DMSO before adding it to the reaction can sometimes cause precipitation if the final concentration of the organic solvent is too high. | Minimize the volume of the organic solvent used to dissolve DMITS. It is generally recommended to keep the final concentration of DMSO below 20%.[6] |
Q3: How can I confirm that my cross-linking reaction has worked?
Verifying the success of your cross-linking reaction is a crucial step before proceeding with downstream applications.
Recommended Verification Methods:
-
SDS-PAGE Analysis: This is the most common method. When intermolecular cross-linking occurs, you will observe the appearance of new, higher molecular weight bands on the gel corresponding to dimers, trimers, and larger oligomers of your protein.[1] Intramolecular cross-linking may result in a slight shift in the mobility of the monomer band.
-
Western Blotting: If you have an antibody against your protein of interest, you can use Western blotting to confirm the identity of the higher molecular weight species observed on SDS-PAGE.[10]
-
Mass Spectrometry (MS): For a more detailed analysis, MS can be used to identify the specific amino acid residues that have been cross-linked. This provides precise information about the protein-protein interaction interface or the proximity of different domains within a single protein.[1]
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for DMITS? A: DMITS is sensitive to moisture. It should be stored in a tightly sealed container at -20°C with a desiccant. Before opening, allow the container to warm to room temperature to prevent condensation.[7]
Q: Can I use DMITS for in vivo cross-linking? A: The suitability of DMITS for in vivo cross-linking depends on its cell permeability. For intracellular targets, a cell-permeable cross-linker is necessary.[7] You may need to verify the membrane permeability of DMITS for your specific cell type.
Q: How do I quench the cross-linking reaction? A: To stop the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of about 20-50 mM.[1][11] This will react with any excess, unreacted DMITS.
Q: Are there any alternatives to DMITS? A: Yes, there are many other cross-linking reagents available with different reactive groups, spacer arm lengths, and cleavability. For example, NHS-esters are another class of amine-reactive cross-linkers.[2][12] The choice of cross-linker depends on the specific requirements of your experiment.[13]
Experimental Protocols
Protocol 1: General Procedure for Protein Cross-Linking with DMITS
-
Protein Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a suitable concentration. Ensure the pH is adjusted to 8.5-9.5 for optimal reaction with lysine residues.
-
DMITS Solution Preparation: Immediately before use, dissolve DMITS in an anhydrous organic solvent like DMSO to a high concentration (e.g., 10-50 mM).
-
Cross-Linking Reaction: Add the desired molar excess of the DMITS solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, or on ice for 2-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to stop the reaction. Incubate for an additional 15 minutes.[11]
-
Analysis: Analyze the reaction products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Troubleshooting Workflow for Poor Cross-Linking
Caption: A logical workflow for troubleshooting poor DMITS cross-linking.
References
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. [Link]
-
Plech, A., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2816-2821. [Link]
-
ResearchGate. Can someone advise on how to solve DSP cross-linking problems? [Link]
-
Nakamura, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 1-10. [Link]
-
Park, S., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1343-1361. [Link]
-
MtoZ Biolabs. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. [Link]
-
Schweiggert, R. M., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 10(7), 1599. [Link]
-
Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14811-14818. [Link]
-
ResearchGate. Why do I lose protein when cross-linking cells with formaldehyde before co-immunoprecipitation? [Link]
-
G-Biosciences. Protein Cross-Linkers - Handbook & Selection Guide. [Link]
-
Wang, Y., et al. (2023). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry, 95(4), 2110–2118. [Link]
-
G-Biosciences. 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
-
G-Biosciences. A Guide to Protein Cross Linkers. [Link]
Sources
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Utilizing Dimethyl Isothiocyanatosuccinate (DITS) for Aggregation-Resistant Protein Labeling
Welcome to the technical support center for Dimethyl isothiocyanatosuccinate (DITS). This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this specialized labeling reagent to overcome common challenges in bioconjugation, particularly protein aggregation. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to ensure the success of your labeling experiments.
Introduction: The Challenge of Protein Aggregation in Labeling
Covalent labeling of proteins with fluorescent dyes, biotin, or other moieties is a cornerstone of modern biological research. The most common method involves the reaction of an isothiocyanate (-N=C=S) group with primary amines on the protein, such as the N-terminus or the ε-amino group of lysine residues, to form a highly stable thiourea bond.[1][2]
However, a significant and often underestimated problem is the induction of protein aggregation during the labeling process.[3] Many conventional labeling reagents are highly hydrophobic. When conjugated to the protein surface, they can increase the protein's overall hydrophobicity, leading to the formation of soluble or insoluble aggregates. This can result in a loss of biological activity, compromised assay results, and difficulties in downstream purification.[3][4]
This compound (DITS) is engineered to address this specific problem. It is a bifunctional molecule featuring:
-
A reactive isothiocyanate group for covalent protein labeling.
-
A dimethyl succinate moiety that remains post-conjugation. This component is significantly more hydrophilic than the aromatic ring structures of common fluorophores like FITC.
The underlying principle is that by attaching a hydrophilic molecule, DITS helps to maintain or even increase the hydrophilicity of the protein surface, thereby minimizing the risk of aggregation during and after the labeling procedure.
Section 1: Mechanism of Action and the DITS Advantage
The isothiocyanate group of DITS follows the same well-established reaction chemistry as other reagents in its class. Under mild alkaline conditions (pH 8.0-9.5), the unprotonated primary amine of a lysine residue acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a stable thiourea linkage.[5][6]
The key advantage of DITS lies in the nature of the attached moiety. Unlike hydrophobic dyes that can act as "sticky patches," the succinate group helps maintain the protein's hydration shell, which is critical for solubility and stability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal buffer conditions for labeling with DITS?
The reaction is critically dependent on pH. You must use a buffer with a pH between 8.0 and 9.5 to ensure that a significant fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus reactive.[5]
Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with DITS, significantly reducing labeling efficiency.[7]
| Recommended Buffers | Not Recommended |
| Carbonate-Bicarbonate (pH 9.0-9.5) | Tris-HCl |
| Borate (pH 8.0-9.0) | Glycine-NaOH |
| Phosphate-Buffered Saline (PBS), pH adjusted to 8.0-8.5 | Ammonium Bicarbonate |
Q2: How should I prepare and store DITS solutions?
DITS, like other isothiocyanates, is susceptible to hydrolysis in the presence of water. Therefore, it should be dissolved in a high-quality, anhydrous polar aprotic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[7][8]
-
Preparation: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO immediately before use.
-
Storage: Store the solid, un-dissolved DITS reagent at -20°C, protected from light and moisture (preferably in a desiccator). DMSO stock solutions are less stable; for best results, use them fresh. If you must store a stock solution, aliquot it into small, single-use volumes and store at -80°C under an inert gas like argon or nitrogen to minimize moisture exposure and freeze-thaw cycles.[9]
Q3: What is the recommended molar ratio of DITS to protein for the reaction?
The optimal molar ratio is protein-dependent and must be determined empirically. A good starting point for optimization is a 10-fold to 20-fold molar excess of DITS to protein.[3]
-
Too low: Results in low labeling efficiency or degree of labeling (DOL).
-
Too high: Can lead to over-labeling, which may still cause aggregation or loss of protein function, even with a hydrophilic reagent.[3][10]
We recommend performing a titration experiment, testing several ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the ideal balance between labeling efficiency and protein stability/function.
Q4: How do I stop (quench) the labeling reaction?
To stop the reaction, add a small molecule containing a primary amine. This will react with and consume any excess DITS. A common and effective quenching agent is Tris buffer, added to a final concentration of 50-100 mM. Other options include glycine or ethanolamine.[11] Allow the quenching reaction to proceed for 30-60 minutes at the same temperature as the labeling reaction.
Q5: What is the best method to remove unreacted DITS after labeling and quenching?
It is essential to remove all non-conjugated DITS and reaction byproducts. The two most effective methods are:
-
Size-Exclusion Chromatography (Gel Filtration): This is the preferred method. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25 or similar). The labeled protein will elute in the void volume, while the smaller DITS and quenching molecules are retained and elute later.[7]
-
Dialysis: Dialyze the sample extensively against your desired storage buffer (e.g., 3-4 buffer changes over 24-48 hours) using a dialysis membrane with an appropriate molecular weight cutoff.[7]
Section 3: Troubleshooting Guide
Problem: My protein is still aggregating during or after labeling with DITS.
Even with a hydrophilic reagent, aggregation can occur if other reaction parameters are not optimal. Here is a workflow to diagnose and solve the issue.
-
Detailed Explanation:
-
Cause 1: High Protein Concentration: The probability of intermolecular interactions leading to aggregation increases with protein concentration.[4]
-
Solution: Reduce the protein concentration to a range of 0.5-2 mg/mL. If a high final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein afterwards, potentially in the presence of stabilizers.[3]
-
-
Cause 2: Sub-optimal Buffer Conditions: The pH and ionic strength of the buffer affect the surface charge of the protein. If the pH is near the protein's isoelectric point (pI), its net charge is near zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.[4]
-
Solution: Ensure the buffer pH is at least 1-1.5 units away from your protein's pI. Modulating the ionic strength with 50-150 mM NaCl can also help screen electrostatic interactions that might contribute to aggregation.[12]
-
-
Cause 3: Intrinsically Unstable Protein: Some proteins are inherently prone to aggregation, especially when subjected to handling, pH changes, or conjugation.
-
Problem: I am seeing low labeling efficiency (low Degree of Labeling).
-
Cause 1: Incorrect pH: The primary amines on the protein are not sufficiently deprotonated.
-
Cause 2: Competing Amines in Buffer: Your buffer (e.g., Tris) or contaminants (e.g., ammonium sulfate from purification) are consuming the DITS reagent.
-
Solution: Dialyze or buffer-exchange your protein into a recommended non-amine buffer (e.g., borate or carbonate) before adding DITS.[7]
-
-
Cause 3: Hydrolyzed DITS Reagent: The reactive isothiocyanate group has been destroyed by moisture.
-
Solution: Always use high-quality anhydrous DMSO to prepare a fresh stock solution of DITS immediately before your experiment.[7]
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DITS
This protocol provides a general starting point. Optimization of protein concentration and DITS:protein ratio is highly recommended.
-
Protein Preparation:
-
Dialyze/desalt the protein into an amine-free buffer (e.g., 100 mM sodium borate, 150 mM NaCl, pH 8.5).
-
Adjust the protein concentration to 1-2 mg/mL. Keep the solution on ice.
-
-
DITS Reagent Preparation:
-
Allow the vial of solid DITS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of DITS in anhydrous DMSO. Mix well by vortexing. This solution should be used immediately.
-
-
Labeling Reaction:
-
Calculate the volume of DITS stock solution needed to achieve the desired molar excess (e.g., 20:1 DITS:protein).
-
While gently stirring the protein solution, add the DITS stock solution dropwise. To avoid localized high concentrations of DMSO, never add more than 10% of the total reaction volume as DMSO.[14]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 1 M Tris-HCl (pH 8.0) stock solution to the reaction mixture to achieve a final Tris concentration of 50-100 mM.
-
Continue the incubation for another 60 minutes at the same temperature to ensure all unreacted DITS is quenched.
-
-
Purification of the Labeled Protein:
-
Equilibrate a size-exclusion chromatography column (e.g., a PD-10 desalting column) with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Collect fractions according to the manufacturer's instructions. The labeled protein will be in the first colored/UV-absorbing fractions. The unreacted DITS and quenching agent will elute later.
-
Pool the protein-containing fractions and measure the protein concentration.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL (or F/P ratio) is the average number of DITS molecules conjugated per protein molecule.[10]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for the DITS label (Aₘₐₓ). Note: The exact λₘₐₓ for DITS must be determined, but for this example, we will assume a hypothetical λₘₐₓ and extinction coefficient similar to related compounds.
-
-
Calculations:
-
Protein Concentration (M):
-
First, calculate the correction factor (CF) for the DITS absorbance at 280 nm: CF = A₂₈₀ of DITS / Aₘₐₓ of DITS. This must be determined experimentally for the free dye.
-
Protein Molarity = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
DITS Concentration (M):
-
DITS Molarity = Aₘₐₓ / ε_DITS
-
Where ε_DITS is the molar extinction coefficient of DITS at its λₘₐₓ.
-
-
Degree of Labeling (DOL):
-
DOL = DITS Molarity / Protein Molarity
-
-
A typical target DOL is between 2 and 6, but the optimal value depends on the specific application and protein.[10]
References
-
Klugerman, M. R. (1965). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. The Journal of Immunology. [Link]
-
Lénárt, N., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]
-
Klugerman, M. R. (1965). CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. Defense Technical Information Center. [Link]
-
McKinney, R. M., et al. (1964). Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. Semantic Scholar. [Link]
-
Unknown. (n.d.). Protein labelling with FITC. Protocol Source. [Link]
-
Dovichi, N. J. (1999). Molecular pathology of dityrosine cross-links in proteins: structural and functional analysis of four proteins. PubMed. [Link]
-
Smanmoo, S., et al. (2007). Isothiocyanatoluminol as a Chemiluminescence Labeling Reagent for Amino Acids and Proteins. Chemistry Letters. [Link]
-
MacCoss, M. J., et al. (2018). New Insights into the Mechanisms of Age-Related Protein-Protein Crosslinking in the Human Lens. Progress in the chemistry of organic natural products. [Link]
-
Jing, C., & Cornish, V. W. (2011). Chemical Tags for Labeling Proteins Inside Living Cells. Accounts of chemical research. [Link]
-
Pravetoni, M., et al. (2012). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Analytical and bioanalytical chemistry. [Link]
-
Unknown. (n.d.). Alternatives to Fluorescent tagged proteins. Presentation Source. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Wang, Y., et al. (2019). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry. [Link]
-
ResearchGate. (n.d.). Stoichiometry of each protein to its direct binding partners, or to the full network... Scientific Diagram. [Link]
-
Baldini, G., et al. (2016). Evidence of DMSO-Induced Protein Aggregation in Cells. The journal of physical chemistry. A. [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
Addgene. (2024). Live and Let Dye: Self-Labeling Protein Tags. Retrieved from [Link]
-
Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. Retrieved from [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening. [Link]
-
ResearchGate. (2020). What would be the ideal way to quench excess thiophosgene after a reaction? [Link]
-
AntBio. (2026). Antibody/Protein Labeling Technologies and Commonly Used Dyes. Retrieved from [Link]
-
Hsu, J. L., et al. (2017). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical transactions of the Royal Society of London. Series A, Mathematical and physical sciences. [Link]
-
Scaria, J., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers. [Link]
-
Cambridge Open Engage. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]
-
The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. YouTube. [Link]
-
Fluidic Sciences Ltd. (2024). Binding Stoichiometry: What It Is, and Why It Matters. Retrieved from [Link]
-
Houghton, P. J., et al. (2016). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Scientific reports. [Link]
-
Pan, J., et al. (2012). Use of stable isotope dimethyl labeling coupled to selected reaction monitoring to enhance throughput by multiplexing relative quantitation of targeted proteins. Analytical chemistry. [Link]
-
Ck, O., et al. (2012). Relative quantitation of protein nitration by liquid chromatography-mass spectrometry using isotope-coded dimethyl labeling and chemoprecipitation. Journal of proteome research. [Link]
-
Bartling, C. M., et al. (2021). Sealing Effects on the Storage Stability of the Cyanide Antidotal Candidate, Dimethyl Trisulfide. Journal of medical toxicology : official journal of the American College of Medical Toxicology. [Link]
-
Bartling, C. M., et al. (2021). Sealing Effects on the Storage Stability of the Cyanide Antidotal Candidate, Dimethyl Trisulfide. Journal of medical toxicology : official journal of the American College of Medical Toxicology. [Link]
-
Vistica, J., et al. (2004). Determination of Protein Complex Stoichiometry Through Multisignal Sedimentation Velocity Experiments. Analytical biochemistry. [Link]
-
Hochleitner, E. O., et al. (2004). Determination of the stoichiometry of protein complexes using liquid chromatography with fluorescence and mass spectrometric detection of fluorescently labeled proteolytic peptides. Proteomics. [Link]
-
Bartling, C. M., et al. (2020). Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification. International journal of molecular sciences. [Link]
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- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
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Technical Support Center: Purification of Labeled Proteins Using Dimethyl isothiocyanatosuccinate (DMITS)
A Guide for Senior Application Scientists
Welcome to the technical support center for Dimethyl isothiocyanatosuccinate (DMITS). This guide is designed for researchers, scientists, and drug development professionals who are using DMITS for protein labeling and purification. While specific literature on DMITS is limited, the principles outlined here are grounded in the well-established chemistry of isothiocyanates and bifunctional crosslinkers. This resource provides in-depth troubleshooting advice and practical protocols to help you navigate your experiments successfully.
The Chemistry of DMITS Protein Labeling
This compound is a bifunctional crosslinking agent. It possesses an isothiocyanate (-N=C=S) group that reacts primarily with nucleophilic groups on proteins. The most common targets are the primary amines found at the N-terminus of a polypeptide chain and on the side chain of lysine residues. This reaction forms a stable thiourea bond. The succinate portion of the molecule contains ester groups that could potentially be used for further modifications, though the primary use discussed here is the isothiocyanate-mediated labeling.
The reaction is highly pH-dependent. For the isothiocyanate group to react efficiently with primary amines, the amino group must be in its unprotonated, nucleophilic state. This is typically achieved under alkaline conditions.
Caption: Reaction of DMITS with a primary amine on a protein.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets for DMITS on a protein?
The isothiocyanate group of DMITS primarily reacts with unprotonated primary amines, which are found on the N-terminus of proteins and the ε-amino group of lysine residues.[1] At a lower pH (around 6-8), there can also be reactivity towards thiol groups on cysteine residues, forming a dithiocarbamate ester.[2] However, for optimal labeling of amines, a more alkaline pH is recommended.
Q2: What is the recommended pH for the labeling reaction?
For the reaction with primary amines, a pH range of 8.0 to 9.5 is generally recommended. This ensures that a sufficient proportion of the amino groups are deprotonated and thus nucleophilic. It's important to note that buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with DMITS.[3] Carbonate or borate buffers are suitable alternatives.
Q3: How should I prepare and store DMITS?
DMITS should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Isothiocyanates can be sensitive to moisture, which can lead to hydrolysis and inactivation of the reactive group. Stock solutions in anhydrous solvents should be stored at -20°C with desiccant.
Q4: What is the optimal molar ratio of DMITS to protein?
The optimal molar ratio of DMITS to protein is highly dependent on the protein itself, including the number of accessible lysine residues and the desired degree of labeling. A good starting point is a 20- to 50-fold molar excess of DMITS over the protein.[3] It is advisable to perform a titration experiment to determine the ideal ratio for your specific application, balancing labeling efficiency with the risk of protein aggregation or loss of function due to over-labeling.[4][5]
Q5: How can I stop the labeling reaction?
The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine.[3] This will react with any excess DMITS, preventing further labeling of the protein.
Q6: Will DMITS labeling affect my protein's structure and function?
Chemical cross-linking can potentially impact a protein's structure and function.[6][7][8][9] While often inducing only local structural disturbances, excessive labeling can lead to more significant changes, including loss of biological activity, especially if lysine residues in an active site are modified.[6][7][8] It is crucial to perform functional assays on the labeled protein to ensure its activity is retained.
Experimental Protocol: Protein Labeling and Purification
This protocol provides a general framework. Optimization will likely be required for your specific protein.
Caption: Workflow for DMITS protein labeling and purification.
Part 1: Protein Labeling with DMITS
-
Buffer Exchange: Ensure your purified protein is in an amine-free buffer at the desired pH (e.g., 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5). This can be achieved by dialysis or using a desalting column.
-
Protein Concentration: Adjust the protein concentration. A starting concentration of 1-5 mg/mL is often suitable. Higher concentrations can increase labeling efficiency but also the risk of aggregation.[4]
-
Prepare DMITS: Immediately before use, dissolve DMITS in anhydrous DMSO to a concentration of ~10 mM.
-
Labeling Reaction: Add the calculated volume of DMITS stock solution to the protein solution to achieve the desired molar excess. Add the DMITS dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
Part 2: Purification of the Labeled Protein
-
Removal of Unreacted DMITS: The primary goal of the initial purification step is to remove unreacted DMITS and quenching reagent.
-
Size-Exclusion Chromatography (Desalting Column): This is a rapid and effective method. Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer and apply the reaction mixture. The labeled protein will elute in the void volume.[10]
-
Dialysis: Dialyze the sample against a large volume of your desired storage buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO). This method is effective but slower.[10]
-
-
Purification of the Conjugate: Depending on the reaction efficiency and the presence of aggregates, further purification may be necessary.
-
Characterization: Analyze the purified, labeled protein by SDS-PAGE to check for purity and potential crosslinking (which may appear as higher molecular weight bands). Perform a functional assay to confirm that the protein's biological activity is preserved.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution / Suggestion |
| Low or No Labeling | Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Buffer exchange the protein into an amine-free buffer like carbonate, borate, or phosphate buffer.[3] |
| Incorrect pH: The pH of the reaction buffer is too low, leading to protonated (non-reactive) amino groups. | Ensure the reaction buffer pH is between 8.0 and 9.5.[3] | |
| Inactive DMITS: The DMITS reagent has been hydrolyzed by moisture. | Use anhydrous DMSO for preparing the stock solution. Prepare the solution fresh for each use. Store powdered DMITS in a desiccator. | |
| Insufficient Molar Ratio: The concentration of DMITS is too low relative to the protein. | Increase the molar excess of DMITS in the reaction. Perform a titration to find the optimal ratio.[2] | |
| Protein Precipitation/Aggregation During or After Labeling | High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions and aggregation.[11][12] | Perform the labeling reaction at a lower protein concentration (e.g., < 2 mg/mL).[4] |
| Over-labeling: Modification of too many surface amines can alter the protein's solubility and lead to aggregation.[4][5] | Reduce the molar ratio of DMITS to protein. Decrease the reaction time. | |
| Suboptimal Buffer Conditions: The buffer's ionic strength or pH may be close to the protein's isoelectric point (pI), reducing solubility.[5][11] | Adjust the pH of the buffer to be at least one unit away from the protein's pI. Optimize the salt concentration.[11] | |
| Hydrophobic Nature of the Label: The addition of the DMITS label can increase the surface hydrophobicity of the protein. | Consider adding mild, non-ionic detergents or other stabilizing additives to the buffer.[11] | |
| Difficulty Removing Unreacted DMITS | Inefficient Purification Method: Dialysis may be incomplete, or the desalting column may be overloaded. | Use a desalting column for rapid and efficient removal.[10] Ensure the sample volume does not exceed the column's capacity. For dialysis, use a large volume of buffer and perform multiple buffer changes. |
| Loss of Protein Activity After Labeling | Modification of Critical Residues: Lysine residues within the active site or a binding interface may have been modified. | Reduce the molar ratio of DMITS to protein to decrease the degree of labeling. If the location of critical lysines is known, consider site-directed mutagenesis to protect them, if feasible. |
| Conformational Changes: Labeling has induced a change in the protein's tertiary or quaternary structure.[6][7][8] | Perform biophysical characterization (e.g., circular dichroism) to assess structural changes. Try labeling under different temperature conditions or in the presence of a known binding partner to stabilize the native conformation. | |
| High Molecular Weight Smears or Bands on SDS-PAGE | Intermolecular Cross-linking: The bifunctional nature of DMITS may have caused cross-linking between protein molecules, leading to dimers, trimers, and larger aggregates. | This is an expected outcome for a crosslinker. To confirm, run a non-reducing and a reducing gel if the crosslinker has a reducible spacer (DMITS does not). To minimize, reduce the protein concentration during labeling. |
| Aggregation: Non-covalent aggregates are not fully dissociated by the SDS-PAGE sample buffer. | Boil the sample for a longer time in the loading buffer. Add a higher concentration of reducing agent (if disulfide bonds are contributing). |
References
-
Rozbeský, D., et al. (2018). Impact of Chemical Cross-Linking on Protein Structure and Function. Analytical Chemistry, 90(3), 2095–2102. Available from: [Link]
-
Rozbeský, D., et al. (2018). Impact of Chemical Cross-Linking on Protein Structure and Function. PubMed. Available from: [Link]
-
Rozbeský, D., et al. (2018). Impact of Chemical Cross-Linking on Protein Structure and Function. ResearchGate. Available from: [Link]
-
ACS Publications. (2018). Impact of Chemical Cross-Linking on Protein Structure and Function. Analytical Chemistry. Available from: [Link]
-
G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. Available from: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available from: [Link]
-
Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. Available from: [Link]
-
Fida Biosystems. (n.d.). Why is my protein sample aggregating? Fida Biosystems. Available from: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available from: [Link]
-
Wang, X., et al. (2022). Selective Removal of Unhydrolyzed Monolinked Peptides from Enriched Crosslinked Peptides To Improve the Coverage of Protein Complex Analysis. Analytical Chemistry, 94(9), 3904–3913. Available from: [Link]
-
Fida Biosystems. (n.d.). Why is my protein sample aggregating? Fida Biosystems. Available from: [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Available from: [Link]
-
ResearchGate. (2021). What is the best way to optimize the crosslinker concentration for protein interaction analysis? ResearchGate. Available from: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available from: [Link]
-
ACS Publications. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (2009). Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes. PMC. Available from: [Link]
-
PubMed. (1991). Bifunctional protein cross-linking reagents improve labeling of cytoskeletal proteins for qualitative and quantitative fluorescence microscopy. PubMed. Available from: [Link]
-
Cytiva. (2023). Challenges in recombinant protein purification PD. Cytiva Life Sciences. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Progress, applications, challenges and prospects of protein purification technology. PMC. Available from: [Link]
-
Biozoomer. (2024). Challenges and Solutions in Purifying Recombinant Proteins. Biozoomer. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PMC. Available from: [Link]
-
Biozoomer. (2024). Challenges and Solutions in Recombinant Protein Purification. Biozoomer. Available from: [Link]
-
RSC Publishing. (2020). A bifunctional amino acid to study protein–protein interactions. RSC Publishing. Available from: [Link]
-
ResearchGate. (2019). How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC? ResearchGate. Available from: [Link]
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Dimethyl Isothiocyanatosuccinate (DITS) Protein Modification: A Technical Guide for Researchers
Welcome to the technical support center for protein modification using Dimethyl Isothiocyanatosuccinate (DITS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of DITS in your experiments. My aim is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and unlock the full potential of DITS as a protein modification reagent.
Introduction to DITS Modification
This compound is a homobifunctional cross-linking agent. Its two isothiocyanate (ITC) groups react primarily with nucleophilic residues on proteins, most notably the ε-amino group of lysine and the sulfhydryl group of cysteine.[1][2] This reactivity makes DITS a valuable tool for introducing covalent cross-links within a single protein (intramolecular) or between different protein molecules (intermolecular), thereby providing insights into protein structure, conformation, and interactions.[3][4] However, like any chemical modification, the use of DITS can have significant consequences for protein function, which this guide will explore in detail.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid targets for DITS modification?
The isothiocyanate groups of DITS are electrophilic and will readily react with primary amines and thiols.[1] Therefore, the primary targets on a protein are:
-
Lysine Residues: The ε-amino group of lysine side chains. This reaction is favored at alkaline pH (typically pH 8.5-9.5) where the amino group is deprotonated and thus more nucleophilic.
-
Cysteine Residues: The sulfhydryl group of cysteine side chains. This reaction can occur at a lower pH compared to lysine modification.
-
N-terminal α-amino Group: The primary amine at the N-terminus of the polypeptide chain is also a potential site for modification, following a similar reactivity pattern to the lysine side chain.
Q2: How does pH affect the DITS modification reaction?
The pH of the reaction buffer is a critical parameter that dictates the specificity of the modification.
-
Alkaline pH (8.5 - 9.5): Favors the reaction with lysine residues as the ε-amino group (pKa ~10.5) is more likely to be in its deprotonated, nucleophilic state.
-
Neutral to Slightly Alkaline pH (7.0 - 8.5): Both lysine and cysteine residues can react, but the reaction with accessible, deprotonated cysteines (pKa ~8.5) may be more prominent.
-
Acidic pH (< 7.0): The reaction rate is significantly reduced as the primary amines are protonated and non-nucleophilic.
Careful control of pH is therefore essential to target specific residues and to control the extent of modification.
Q3: What are the potential impacts of DITS modification on protein structure?
Covalent modification with DITS can induce a range of structural changes, from subtle local perturbations to significant global alterations.[3][5]
-
Conformational Changes: The introduction of a cross-link can restrict the conformational flexibility of a protein, potentially locking it into a specific state. This can alter the protein's secondary and tertiary structure.[3][6]
-
Changes in Physicochemical Properties: Modification of charged residues like lysine can alter the protein's isoelectric point (pI) and overall surface charge, which may affect its solubility and interactions with other molecules.[7]
-
Steric Hindrance: The DITS molecule itself can introduce steric bulk, which might interfere with substrate binding, protein-protein interactions, or access to active sites.
Q4: How can DITS modification affect protein function?
The functional consequences of DITS modification are diverse and depend on the location and extent of the modification.[3]
-
Enzyme Activity: If modification occurs within or near the active site, it can lead to a decrease or complete loss of enzymatic activity.[8] Conversely, in some cases, conformational changes induced by cross-linking might enhance activity, although this is less common.
-
Protein-Protein Interactions: Modification at interaction interfaces can disrupt or stabilize protein complexes. This property is often exploited to "capture" transient interactions for subsequent analysis.[4][9]
-
Receptor Binding: Modification of residues in a receptor's binding pocket or on a ligand can inhibit their interaction.
-
Protein Stability: Cross-linking can either increase or decrease the thermal and chemical stability of a protein. Intramolecular cross-links can sometimes stabilize the folded state, while extensive or poorly placed modifications can introduce strain and destabilize the protein.[5]
Troubleshooting Guide
This section addresses common problems encountered during protein modification experiments with DITS.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Modification | Inactive DITS reagent: DITS is susceptible to hydrolysis, especially in the presence of moisture. | Use a fresh stock of DITS. Store the reagent under dry conditions (e.g., in a desiccator). |
| Incorrect buffer composition: Presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the buffer will compete with the protein for reaction with DITS.[10] | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers. | |
| Suboptimal pH: The pH of the reaction buffer may not be suitable for the desired modification. | For lysine targeting, ensure the pH is in the optimal range of 8.5-9.5. For cysteine targeting, a pH around 7.5-8.5 can be used. Verify the pH of your buffer before starting the reaction. | |
| Insufficient molar excess of DITS: The concentration of DITS may be too low to achieve the desired level of modification. | Empirically determine the optimal molar ratio of DITS to protein. Start with a 10- to 50-fold molar excess and titrate as needed.[9] | |
| Protein Precipitation/Aggregation | Extensive cross-linking: High concentrations of DITS can lead to the formation of large, insoluble intermolecular cross-linked aggregates.[11] | Reduce the molar excess of DITS. Optimize the reaction time to prevent over-cross-linking. Perform the reaction at a lower protein concentration. |
| Conformational changes leading to instability: Modification may induce unfolding and subsequent aggregation.[6] | Screen different buffer conditions (e.g., varying ionic strength, adding stabilizers like glycerol). Perform the reaction at a lower temperature (e.g., 4°C). | |
| Loss of Protein Function | Modification of critical residues: DITS may be reacting with amino acids essential for the protein's activity. | If the active site is known, consider using a competitive inhibitor or substrate to protect it during the modification reaction. Reduce the extent of modification by lowering the DITS concentration or reaction time. |
| Conformational changes: The cross-link may be altering the protein's structure in a way that is incompatible with its function. | Try using a DITS analogue with a different spacer arm length to alter the geometry of the cross-link. Characterize the structural changes using techniques like circular dichroism or mass spectrometry. | |
| Non-Specific Modification | Reaction with multiple residue types: At certain pH values, both lysine and cysteine residues can be modified. | To favor lysine modification, work at a pH > 9.0. For more cysteine-specific modification, consider using a different cross-linker with maleimide chemistry, which is more specific for thiols. |
Experimental Protocols
Protocol 1: General Procedure for DITS Cross-Linking of a Purified Protein
This protocol provides a starting point for the intramolecular or intermolecular cross-linking of a purified protein.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or Sodium Borate, pH 8.5)
-
This compound (DITS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is at a suitable concentration (typically 1-5 mg/mL) in an appropriate amine-free buffer.
-
If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.
-
-
DITS Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of DITS in anhydrous DMSO (e.g., 10-50 mM). DITS is moisture-sensitive, so handle it in a dry environment.
-
-
Cross-Linking Reaction:
-
Add the DITS stock solution to the protein solution while gently vortexing. The final concentration of DITS will depend on the desired molar excess. A good starting point is a 20-fold molar excess of DITS over the protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess DITS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted DITS and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis of Modified Protein:
-
Analyze the cross-linked protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.
-
Protocol 2: Analysis of DITS-Modified Proteins by SDS-PAGE
SDS-PAGE is a simple and effective method to visualize the results of a cross-linking experiment.
Procedure:
-
Prepare samples of both the unmodified (control) and DITS-modified protein.
-
Mix the samples with SDS-PAGE loading buffer. For analyzing disulfide-linked cross-links, prepare samples with and without a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
Interpretation of Results:
-
Intramolecular cross-linking: May result in a slight increase in the electrophoretic mobility of the protein (a band that runs slightly lower than the unmodified protein) due to a more compact structure.
-
Intermolecular cross-linking: Will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers of the protein.
Visualization of Key Concepts
DITS Reaction Mechanism
Caption: Reaction of DITS with nucleophilic residues on a protein.
Experimental Workflow for DITS Cross-Linking and Analysis
Caption: A typical experimental workflow for DITS protein modification.
References
-
Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science. [Link]
-
Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization. Molecular & Cellular Proteomics. [Link]
-
Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Chemical Research in Toxicology. [Link]
-
The influence of short-range interactions on protein conformation. 3. Dipeptide distributions in proteins of known sequence and structure. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. [Link]
-
THE INFLUENCE OF SHORT-RANGE INTERACTIONS ON PROTEIN CONFORMATION, III. DIPEPTIDE DISTRIBUTIONS IN PROTEINS OF KNOWN SEQUENCE AND STRUCTURE. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Identification of potential protein targets of isothiocyanates by proteomics. Chemical Research in Toxicology. [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. [Link]
-
Protein Modifications as Manifestations of Hyperglycemic Glucotoxicity in Diabetes and Its Complications. Oxidative Medicine and Cellular Longevity. [Link]
-
Analytical Techniques for the Improvement of Mass Spectrometry Protein Profiling. D-Scholarship@Pitt. [Link]
-
Protein Characterization Techniques for Biologics Development. Mabion. [Link]
-
Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Structural Biology. [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Journal of Proteome Research. [Link]
-
Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics. [Link]
-
Modification of proteins by reactive lipid oxidation products and biochemical effects of lipoxidation. ResearchGate. [Link]
-
Can someone advise on how to solve DSP cross-linking problems? ResearchGate. [Link]
-
Analytical Techniques for Protein Characterization. Mtoz Biolabs. [Link]
-
Altered protein conformation and lower stability of the dystrophic transforming growth factor beta-induced protein mutants. ResearchGate. [Link]
-
Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications. Signal Transduction and Targeted Therapy. [Link]
-
Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]
-
Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. [Link]
-
STRUCTURAL AND FUNCTIONAL IMPACTS OF CHEMICAL MODIFICATIONS IN PEPTIDES AND SMALL PROTEINS. D-Scholarship@Pitt. [Link]
-
THE USE OF PROTEIN DYNAMICS IN THE STUDY OF PROTEIN CONFORMATIONAL TRANSITION AND FUNCTIONALITY AND ITS RELEVANCE IN DRUG DESIGN. IUPUI ScholarWorks. [Link]
-
How to cross-link proteins. Fungal Genetics and Biology Center. [Link]
-
Discovering the Landscape of Protein Modifications. Molecular Cell. [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Video: Post-Translational Modification of Proteins | Types & Examples. Study.com. [Link]
-
Protein modifications | Biomolecules | MCAT | Khan Academy. YouTube. [Link]
-
AlphaFold 3 predicts the structure and interactions of all of life's molecules. Google Blog. [Link]
-
Post-translational modifications of proteins and their effect on techno-functional properties for food applications. ResearchGate. [Link]
Sources
- 1. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STRUCTURAL AND FUNCTIONAL IMPACTS OF CHEMICAL MODIFICATIONS IN PEPTIDES AND SMALL PROTEINS - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 4. fgsc.net [fgsc.net]
- 5. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Molar Ratios for Dimethyl Isothiocyanatosuccinate (DMIS) Conjugation
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the conjugation of Dimethyl Isothiocyanatosuccinate (DMIS) to proteins and other biomolecules. While specific literature on DMIS is limited, the principles outlined here are based on the well-established chemistry of isothiocyanates and will serve as a robust starting point for your experiments.
Section 1: Understanding the Chemistry of DMIS Conjugation
This compound is a heterobifunctional crosslinker. It possesses an isothiocyanate (-N=C=S) group that reacts primarily with nucleophilic groups on proteins, such as the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues. The dimethyl ester groups offer potential for further modifications, though this guide will focus on the isothiocyanate reactivity.
The reaction of an isothiocyanate with a primary amine on a protein (e.g., the N-terminus or the side chain of lysine) results in the formation of a stable thiourea bond. Reaction with a thiol group (from cysteine) forms a dithiocarbamate linkage.
Core Reaction Mechanism
The central carbon atom of the isothiocyanate group is electrophilic and is susceptible to nucleophilic attack by the deprotonated amine of lysine or the thiolate of cysteine.
Caption: Reaction of DMIS with protein amine and thiol groups.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DMIS to protein for conjugation?
A1: There is no single "optimal" molar ratio. The ideal ratio depends on several factors:
-
Number of available primary amines (lysines) and thiols (cysteines) on your protein: Proteins with a higher number of accessible reactive sites may require a lower molar excess of DMIS.
-
Desired Degree of Labeling (DOL): For applications requiring a high degree of labeling, a higher molar excess of DMIS will be necessary. Conversely, for applications where protein function is sensitive to modification, a lower DOL is preferable.
-
Protein concentration: More concentrated protein solutions may require a lower molar excess.
A good starting point is to perform a screening experiment with a range of molar excess ratios, such as 5:1, 10:1, 20:1, and 50:1 (DMIS:protein).
Q2: How does pH affect the conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter that dictates the selectivity and efficiency of the conjugation.
-
For targeting lysine residues: The reaction with primary amines is most efficient at a pH between 8.0 and 9.5. In this range, the ε-amino group of lysine is sufficiently deprotonated to act as a nucleophile.
-
For targeting cysteine residues: The reaction with thiols is favored at a slightly acidic to neutral pH (6.5-7.5). At this pH, the thiol group is more likely to be in its reactive thiolate form, while the majority of lysine residues are protonated and less reactive.[1]
It is important to note that the isothiocyanate group can undergo hydrolysis in aqueous solutions, and this rate of hydrolysis increases with pH.
Q3: What are the main competing reactions, and how can I minimize them?
A3: The primary competing reaction is the hydrolysis of the isothiocyanate group of DMIS by water, which converts it to an unreactive amine. To minimize hydrolysis:
-
Prepare the DMIS stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Add the DMIS solution to the protein solution immediately before starting the conjugation reaction.
-
Avoid prolonged storage of DMIS in aqueous buffers.
Q4: Which buffers should I use for the conjugation?
A4: It is crucial to use an amine-free buffer to prevent the buffer components from competing with the protein for reaction with DMIS. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Bicarbonate/Carbonate buffer (pH 9.0-9.5)
-
HEPES buffer
Buffers to avoid:
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Glycine
If your protein is in a buffer containing primary amines, it should be exchanged into a suitable conjugation buffer via dialysis or a desalting column.
Section 3: Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no conjugation | Inactive DMIS: DMIS may have hydrolyzed due to improper storage or handling. | Prepare a fresh stock solution of DMIS in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The pH of the reaction buffer may not be optimal for the target amino acid. | Verify the pH of your conjugation buffer. For lysine targeting, ensure the pH is between 8.0 and 9.5. For cysteine targeting, use a pH between 6.5 and 7.5. | |
| Presence of competing nucleophiles: The protein buffer may contain primary amines (e.g., Tris, glycine) or other nucleophilic additives. | Exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate) before conjugation. | |
| Protein precipitation during or after conjugation | High Degree of Labeling (DOL): Over-modification of the protein can alter its solubility and lead to aggregation. | Reduce the molar excess of DMIS in the reaction. Perform a titration experiment to find the optimal molar ratio that provides sufficient labeling without causing precipitation. |
| Solvent-induced precipitation: Adding a large volume of organic solvent (from the DMIS stock) can cause the protein to precipitate. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. Add the DMIS stock solution slowly while gently stirring. | |
| High background or non-specific binding in downstream applications | Excess unreacted DMIS: Unconjugated DMIS can interfere with downstream assays. | Ensure thorough removal of unreacted DMIS after the conjugation reaction using dialysis, size-exclusion chromatography, or a desalting column. |
| Over-labeling of the protein: A high DOL can lead to non-specific interactions. | Optimize the molar ratio to achieve a lower DOL.[2] |
Section 4: Experimental Protocols
Protocol 1: Screening for Optimal Molar Ratio of DMIS
This protocol outlines a method for determining the optimal molar ratio of DMIS to your protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
This compound (DMIS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Purification tools (desalting columns or dialysis cassettes)
Procedure:
-
Prepare Protein Solution:
-
Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free conjugation buffer.
-
-
Prepare DMIS Stock Solution:
-
Immediately before use, dissolve DMIS in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Set up Conjugation Reactions:
-
Set up a series of reactions with varying molar excess of DMIS to protein (e.g., 5:1, 10:1, 20:1, 50:1).
-
Calculate the required volume of the DMIS stock solution for each reaction.
-
Add the calculated volume of DMIS stock solution to the corresponding protein solution while gently vortexing.
-
-
Incubation:
-
Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted DMIS from each reaction using a desalting column or dialysis.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) for each conjugate using a suitable method (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Assess the functionality of the conjugated protein in your specific application.
-
Analyze the samples for any signs of precipitation or aggregation.
-
Data Presentation: Molar Ratio Screening
| Molar Ratio (DMIS:Protein) | Degree of Labeling (DOL) | Protein Recovery (%) | Functional Activity (%) | Observations |
| 5:1 | ||||
| 10:1 | ||||
| 20:1 | ||||
| 50:1 |
Protocol 2: Step-by-Step Conjugation Workflow
Caption: General workflow for DMIS conjugation.
Section 5: Authoritative Grounding & References
The protocols and recommendations provided in this guide are based on established principles of bioconjugation chemistry, particularly the reactions of isothiocyanates with proteins. While literature specifically detailing the use of this compound is not widely available, the fundamental reactivity of the isothiocyanate group is well-documented.
References
-
Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14849–14857. Available at: [Link]
-
The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. Immunology, 18(6), 875–881. Available at: [Link]
Sources
"Dimethyl isothiocyanatosuccinate" challenges in aqueous solutions
Welcome to the technical support center for Dimethyl isothiocyanatosuccinate (DMIS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this bifunctional crosslinker in aqueous solutions. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the success of your conjugation experiments.
Introduction to DMIS in Aqueous Environments
This compound (DMIS) is a valuable reagent for bioconjugation, featuring an isothiocyanate group reactive towards primary amines and a succinate backbone. However, its use in aqueous solutions presents a dual challenge: the hydrolysis of the isothiocyanate group and the potential hydrolysis of the dimethyl ester groups. Understanding and mitigating these competing reactions is paramount for achieving efficient and reproducible conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound (DMIS) on a protein?
A1: The isothiocyanate (-N=C=S) group of DMIS is highly electrophilic and primarily targets nucleophilic primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. The reaction forms a stable thiourea bond.[1]
Q2: At what pH should I perform my conjugation reaction with DMIS?
A2: The optimal pH for targeting lysine residues is typically in the range of 8.5 to 9.5.[2] This is because the lysine side chain's amino group (pKa ≈ 10.5) needs to be deprotonated to act as an effective nucleophile. A common choice is a carbonate-bicarbonate buffer at pH 9.0. However, be aware that higher pH also accelerates the hydrolysis of the isothiocyanate group.
Q3: My DMIS reagent is not dissolving in my aqueous buffer. What should I do?
A3: DMIS, like many organic crosslinkers, has limited solubility in aqueous solutions. It is recommended to first dissolve the DMIS in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[3] This stock solution can then be added dropwise to your protein solution in the aqueous buffer while gently stirring. Ensure the final concentration of the organic solvent is low enough (typically <10% v/v) to not denature your protein.
Q4: What are the primary degradation pathways for DMIS in my reaction?
A4: DMIS has two primary points of instability in aqueous buffers:
-
Hydrolysis of the Isothiocyanate Group: The electrophilic carbon of the isothiocyanate group can be attacked by water, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes into an amine, releasing carbon dioxide and hydrogen sulfide. This is a major competing reaction that renders the DMIS inactive for conjugation.
-
Hydrolysis of the Dimethyl Ester Groups: The two methyl ester groups on the succinate backbone are susceptible to hydrolysis, especially at alkaline pH, to form the corresponding carboxylates.[4][5] This may alter the charge and solubility of the crosslinker and the final conjugate.
Q5: How can I monitor the success of my conjugation reaction?
A5: Several methods can be used:
-
Spectrophotometry: If your protein has a distinct UV-Vis spectrum, a change in the spectrum upon conjugation can be indicative of a reaction.
-
SDS-PAGE: An increase in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation, especially if DMIS is used to link two proteins.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a highly accurate method to determine the mass of the modified protein, allowing you to calculate the number of DMIS molecules attached.[6]
-
HPLC Analysis: Reversed-phase HPLC can be used to separate the conjugated protein from the unconjugated protein and other reaction components.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with DMIS.
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect pH | Verify the pH of your reaction buffer. For lysine targeting, ensure the pH is between 8.5 and 9.5. | The primary amine on lysine needs to be deprotonated to be nucleophilic.[2] |
| DMIS Hydrolysis | Prepare the DMIS stock solution fresh in anhydrous DMSO right before use. Minimize the time the DMIS is in the aqueous buffer before conjugation. | The isothiocyanate group is susceptible to rapid hydrolysis in aqueous environments.[9] |
| Inactive Protein | Ensure your protein of interest is properly folded and that the target lysine residues are accessible. | Steric hindrance can prevent the DMIS from reaching the target amino groups. |
| Insufficient Molar Excess of DMIS | Increase the molar ratio of DMIS to your protein. Start with a 10- to 20-fold molar excess and optimize from there. | A higher concentration of DMIS can help to outcompete the hydrolysis reaction. |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for reaction with DMIS.[10] | These buffers will react with the isothiocyanate group, quenching the reaction. |
Problem 2: Protein Precipitation During or After Conjugation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Concentration of Organic Solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10% (v/v). | High concentrations of organic solvents can denature proteins, leading to aggregation and precipitation.[11] |
| Over-Conjugation | Decrease the molar excess of DMIS or reduce the reaction time. | Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation. |
| pH Shift | Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction. | Changes in pH can affect protein stability. |
Problem 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Variability in DMIS Activity | Always use freshly prepared DMIS stock solutions. Do not store DMIS in solution, even when frozen. | DMIS is moisture-sensitive and will degrade over time, even in organic solvents if traces of water are present.[9] |
| Temperature Fluctuations | Perform the conjugation reaction at a consistent, controlled temperature. | Reaction rates, including the rates of conjugation and hydrolysis, are temperature-dependent.[12] |
| Inconsistent Reaction Times | Carefully time the reaction and quench it consistently. | The extent of conjugation will vary with the reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with DMIS
This protocol provides a starting point for the conjugation of DMIS to a protein via lysine residues. Optimization is highly recommended.
Materials:
-
Protein of interest
-
This compound (DMIS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Dissolve your protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
DMIS Stock Solution Preparation (Prepare Immediately Before Use):
-
Weigh out the required amount of DMIS.
-
Dissolve the DMIS in anhydrous DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired volume of the DMIS stock solution dropwise. A starting point is a 20-fold molar excess of DMIS over the protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted DMIS.
-
-
Purification:
-
Remove excess, unreacted DMIS and byproducts by passing the reaction mixture through a desalting column or a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[3]
-
Protocol 2: Determination of Degree of Labeling (DOL)
The degree of labeling, or the number of DMIS molecules conjugated per protein molecule, can be determined using mass spectrometry.
Procedure:
-
Obtain a mass spectrum of the unconjugated protein.
-
Obtain a mass spectrum of the purified DMIS-conjugated protein.
-
Calculate the mass difference between the conjugated and unconjugated protein.
-
Divide the mass difference by the molecular weight of DMIS (minus the elements of water, as it's a condensation reaction if considering the initial amine and isothiocyanate). The molecular weight of DMIS is 203.24 g/mol .
DOL = (Massconjugate - Massprotein) / 203.24
Visualizations
DMIS Reaction and Degradation Pathways
Caption: Reaction scheme of DMIS with a primary amine on a protein and its competing hydrolysis pathways.
Troubleshooting Logic Flow for Low Conjugation
Caption: A step-by-step guide to troubleshooting low DMIS conjugation efficiency.
References
- Barbero, M. G., et al. (2021). Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate.
- Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 63-74.
- Nakamura, Y., et al. (2007). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 282(4), 2267-2275.
- Xu, H., et al. (2023). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake.
- Szemes, F., et al. (2020).
- Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(2), 93-120.
- Singh, S., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 17, 11.
- The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. Immunology, 18(6), 865–873.
- Lin, Y. A., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(21), 6666.
- Cieslik, E., et al. (2014). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Food Chemistry, 153, 349-354.
- Jorbágy, I., & Király, K. (1966). Chemical characterization of fluorescein isothiocyanate-protein conjugates. Biochimica et Biophysica Acta (BBA) - General Subjects, 124(1), 166-175.
- Kühn, C., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1298.
- Mi, L., et al. (2011). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Nutritional Biochemistry, 22(8), 709-721.
- Kato, Y., et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. Bioscience, Biotechnology, and Biochemistry, 73(10), 2267-2272.
- Abbas, S. Z., et al. (2017). Chemo- and Regioselective Lysine Modification on Native Proteins.
- Papageorgiou, A., et al. (2021).
- Wang, Y., et al. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques.
- Szemes, F., et al. (2020). Reactivity of the isothiocyanate group with cysteine and lysine.
- Sener, A., et al. (2001). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. International Journal of Molecular Medicine, 8(3), 297-302.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Mi, L., et al. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. The AAPS Journal, 10(2), 347-354.
- Wróblewska, A., et al. (2021).
- Wróblewska, A., et al. (2021).
- Wang, Y., et al. (2017). Effect of Hydroxyl Monomers on the Enzymatic Degradation of Poly(ethylene succinate), Poly(butylene succinate)
- Bollyn, M., et al. (2005). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development, 9(6), 982-996.
- Zhang, K., et al. (2022). Synthesis of Poly(Hexamethylene Succinate-Co-Ethylene Succinate) Copolymers With Different Physical Properties and Enzymatic Hydrolyzability by Regulating the Ratio of Monomer. Frontiers in Bioengineering and Biotechnology, 10, 881881.
- CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate. (2013).
- Witek, K., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 23(9), 5135.
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John R. Hess & Company, Inc. (n.d.). Frequently Asked Questions About Dimethyl Esters. Retrieved from [Link]
- Guthrie, J. P. (1992). Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids. Canadian Journal of Chemistry, 70(4), 1042-1053.
- Wernersson, S., et al. (2012). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 51(10), 2043-2052.
- Xu, H., et al. (2023). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake.
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John R. Hess & Company, Inc. (n.d.). Dimethyl Esters: A Versatile Alternative Solvent. Retrieved from [Link]
- Mason, A. F., & Thordarson, P. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Journal of Visualized Experiments, (115), 54157.
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P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
- L'abbé, G., et al. (1985). Synthesis and Reactions of 1,1‐Dimethyl‐3‐oxobutyl‐isothiocyanate (DMO‐ITC). Bulletin des Sociétés Chimiques Belges, 94(1), 51-59.
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Validation & Comparative
A Senior Application Scientist's Guide: Dimethyl Isothiocyanatosuccinate vs. NHS Esters for Amine-Reactive Protein Cross-Linking
For researchers, scientists, and drug development professionals, the covalent stabilization of protein complexes through cross-linking is a cornerstone technique for elucidating protein-protein interactions, defining protein topology, and creating stable bioconjugates.[1][2] The choice of cross-linking chemistry is paramount, as it dictates reaction efficiency, specificity, and the stability of the final conjugate.
Among the most common amine-reactive functionalities are N-hydroxysuccinimide (NHS) esters and isothiocyanates.[3] This guide provides an in-depth, objective comparison between homobifunctional cross-linkers based on these two chemistries, with a focus on Dimethyl isothiocyanatosuccinate and its NHS ester-based counterparts like Disuccinimidyl suberate (DSS). We will delve into the reaction mechanisms, critical experimental parameters, and performance differences to empower you to make an informed decision for your specific application.
The Chemistry of Amine-Reactive Cross-Linkers
The primary targets for these cross-linkers are the nucleophilic primary amines (–NH₂) found on the N-terminus of polypeptide chains and on the ε-amino group of lysine (Lys, K) residues.[3][4] Due to their typical surface exposure on folded proteins and positive charge at physiological pH, these amines are readily accessible to modification in aqueous environments.[3]
The NHS Ester Pathway: Forming the Amide Bond
N-hydroxysuccinimide esters are highly popular due to their reactivity and the formation of a stable amide bond.[5][6] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3][5][7]
The Isothiocyanate Pathway: Forming the Thiourea Bond
Isothiocyanates (R-N=C=S) react with primary amines through a nucleophilic addition mechanism. The amine's lone pair of electrons attacks the electrophilic central carbon of the isothiocyanate group. This reaction forms a highly stable thiourea linkage.[8][9] this compound, as a homobifunctional cross-linker, contains two isothiocyanate groups, allowing it to bridge two different amine-containing molecules or sites.
Head-to-Head Comparison: Performance and Experimental Considerations
The choice between these two chemistries is not arbitrary and should be guided by the specific requirements of the experiment and the properties of the target protein.
| Feature | This compound | NHS Esters (e.g., DSS, BS³) | Rationale & Expert Insights |
| Reaction Speed | Generally slower (2-8 hours)[8] | Fast (0.5-4 hours)[3][8] | NHS esters are often preferred for rapidly capturing transient interactions due to their higher reactivity. |
| Optimal pH for Amine Reaction | 9.0 - 9.5[8][10] | 7.2 - 8.5[3][11] | The higher pH for isothiocyanates ensures the target amine is fully deprotonated and maximally nucleophilic. However, many proteins lose stability at pH > 9. NHS esters operate in a more physiologically compatible pH range. |
| Reagent Hydrolytic Stability | Generally more stable in aqueous buffers.[8] | Highly susceptible to hydrolysis, which competes with the amine reaction.[3][4] | This is a critical difference. The half-life of an NHS ester can be hours at pH 7 but drops to just 10 minutes at pH 8.6.[3] This necessitates using fresh solutions and can lower conjugation efficiency, especially with dilute protein samples. Isothiocyanates offer a wider experimental time window. |
| Linkage Stability | Thiourea bond: Extremely stable in vivo and in vitro.[9] | Amide bond: Exceptionally stable under physiological conditions.[5][7] | Both linkages are considered effectively permanent for most biological applications. |
| Primary Side Reactions | Thiol Reactivity: Can react with thiols (cysteine) at pH 6-8 to form a reversible dithiocarbamate linkage.[8][10] | Hydrolysis: The primary competing reaction is with water.[3] Can also react with Ser, Thr, and Tyr hydroxyls at higher pH, though this is less common.[12] | The thiol reactivity of isothiocyanates is a double-edged sword. It can lead to non-specific cross-linking if free cysteines are present but can also be exploited for specific applications. For NHS esters, hydrolysis is the main concern impacting yield. |
| Solubility | Typically soluble in organic solvents (DMSO, DMF) and added to the aqueous reaction. | Standard forms (e.g., DSS) are organic-soluble. Sulfonated forms (e.g., BS³) are water-soluble.[3][4] | The availability of water-soluble sulfo-NHS esters is a significant advantage, as it avoids introducing organic solvents that could perturb protein structure and eliminates membrane permeability for cell-surface-specific labeling.[4] |
Experimental Workflows: A Self-Validating Approach
A robust cross-linking protocol is designed to maximize the desired reaction while minimizing side reactions and artifacts. This includes careful preparation, controlled reaction conditions, a quenching step to halt the reaction, and downstream analysis.
Protocol 1: Protein Cross-Linking with an NHS Ester (e.g., BS³)
This protocol is optimized for the water-soluble cross-linker BS³ but can be adapted for DMSO-soluble versions like DSS.
-
Protein Preparation: Dissolve the protein(s) to be cross-linked in an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES at a pH of 7.2-8.5.[3] A typical protein concentration is 1-10 mg/mL.
-
Causality: Amine-containing buffers like Tris will compete with the protein for reaction with the NHS ester, drastically reducing efficiency. The pH range of 7.2-8.5 is a compromise between ensuring amine deprotonation for reactivity and minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH.[3][13]
-
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of the NHS ester. For BS³, dissolve it in the reaction buffer. For DSS, dissolve it in anhydrous DMSO or DMF.[3][11]
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the cross-linker to the protein solution.[2] Incubate for 30 minutes to 2 hours at room temperature or 4°C.
-
Causality: A molar excess drives the reaction towards the protein target over hydrolysis. The reaction time and temperature must be optimized; longer times or higher temperatures can increase cross-linking but may also lead to protein aggregation or degradation.
-
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris or Glycine, to a final concentration of 20-50 mM.[3][15] Incubate for 15 minutes.
-
Causality: The quenching agent is a small molecule with a primary amine that will react with any remaining active NHS ester groups, preventing unwanted modifications during subsequent analysis. This is a critical step for a self-validating protocol.
-
-
Analysis: Remove excess reagent and analyze the cross-linked products. For simple validation, SDS-PAGE will show higher molecular weight bands corresponding to cross-linked species. For detailed site identification, mass spectrometry is the method of choice.[1]
Protocol 2: Protein Cross-Linking with this compound
This protocol leverages the different pH optimum and stability of the isothiocyanate group.
-
Protein Preparation: Dissolve the protein(s) in a buffer such as 0.1 M sodium carbonate-bicarbonate at a pH of 9.0-9.5.[8] Ensure no thiol-containing reagents like DTT or BME are present if thiol reactivity is to be avoided. Protein concentration should be 1-10 mg/mL.[8]
-
Cross-linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8]
-
Causality: Although more stable than NHS esters, using a freshly prepared solution is good practice to ensure maximal reactivity.
-
-
Conjugation Reaction: Add the cross-linker solution dropwise to the protein solution while gently stirring. A typical molar excess is 10-20 fold.[8] Incubate for 2-8 hours at room temperature or overnight at 4°C, protected from light if using a fluorescently tagged cross-linker.[8]
-
Causality: The reaction is slower than with NHS esters, requiring a longer incubation time.
-
-
Quenching (Optional but Recommended): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[8]
-
Causality: This step ensures that any unreacted isothiocyanate groups are capped, providing a defined endpoint for the reaction.
-
-
Purification and Analysis: Remove unreacted cross-linker and byproducts by gel filtration or dialysis.[8] Analyze the results using SDS-PAGE, Western blotting, or mass spectrometry.
Decision Guide: Selecting the Optimal Chemistry
Conclusion
Both this compound and NHS esters are powerful tools for protein cross-linking, each with a distinct profile of reactivity, stability, and specificity. NHS esters are the workhorse for many applications, prized for their rapid reaction rates in physiologically relevant buffers and the availability of water-soluble variants.[3][5] However, their significant susceptibility to hydrolysis demands careful experimental design and execution.
This compound offers a valuable alternative, particularly in scenarios where reagent stability is a concern or when working with dilute samples over extended periods. The trade-off is a slower reaction that requires a higher pH, which may not be suitable for all proteins. Furthermore, the potential for side reactions with thiols must be considered.
Ultimately, the optimal choice is not universal but is dictated by the specific biological question and the nature of the protein system under investigation. By understanding the underlying chemistry and causality of each protocol step, researchers can harness the full power of these reagents to confidently explore the intricate world of protein interactions.
References
-
Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Royal Society of Chemistry. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
-
Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology. [Link]
-
National Institutes of Health. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
-
National Institutes of Health. Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. [Link]
-
National Institutes of Health. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. [Link]
-
iGEM. Protocols for the Basic Crosslinking Experiment. [Link]
-
Springer Nature Experiments. Cross-linking Protocols and Methods. [Link]
-
National Institutes of Health. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. [Link]
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]
-
ResearchGate. Can anyone recommend a good protocol for cross-linking proteins?. [Link]
-
ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]
-
Leitner, A., et al. (2010). Does chemical cross-linking with NHS esters reflect the chemical equilibrium of protein-protein noncovalent interactions in solution?. Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
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- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 12. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Isothiocyanate Reagents in Bioconjugation and Analysis
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reagent is paramount. Isothiocyanates, with their robust reactivity towards primary amines, represent a cornerstone of protein modification chemistry. This guide provides an in-depth comparison of Dimethyl isothiocyanatosuccinate (DMITS) with other seminal isothiocyanate reagents, offering both theoretical insights and practical, data-driven comparisons to inform your experimental design.
The Isothiocyanate Reaction: A Foundation of Bioconjugation
The utility of isothiocyanates lies in the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues in proteins. The reaction, which proceeds optimally under slightly alkaline conditions (pH 8-9), results in the formation of a stable thiourea bond.[1][2] This covalent linkage is crucial for a wide range of applications, from fluorescently labeling proteins for imaging to sequencing peptides.[2][3]
While the thiourea bond is generally considered stable for in vitro applications, some studies suggest it may exhibit instability in vivo, potentially due to enzymatic degradation or radiolysis.[4] This is a critical consideration for in vivo imaging and therapeutic applications.
dot
Caption: General reaction mechanism of an isothiocyanate with a primary amine on a protein.
A Comparative Analysis of Key Isothiocyanate Reagents
The selection of an isothiocyanate reagent is dictated by the specific application, with factors such as the desired reporter tag (e.g., a fluorophore), the need for cross-linking, and the analytical method influencing the choice.
| Feature | This compound (DMITS) | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) | Phenyl Isothiocyanate (PITC) |
| Functionality | Homobifunctional Crosslinker | Monofunctional Fluorescent Label | Monofunctional Fluorescent Label | Monofunctional Sequencing Reagent |
| Primary Application | Protein cross-linking, structural analysis | Fluorescent labeling for imaging and flow cytometry | Fluorescent labeling for imaging and flow cytometry | N-terminal protein sequencing (Edman Degradation) |
| Reactive Group | Two Isothiocyanate Groups | One Isothiocyanate Group | One Isothiocyanate Group | One Isothiocyanate Group |
| Excitation Max. | N/A | ~495 nm[5] | ~555 nm | N/A |
| Emission Max. | N/A | ~525 nm[5] | ~575 nm | N/A |
| Quantum Yield | N/A | ~0.92[5] | ~0.21 | N/A |
| Extinction Coeff. | N/A | ~75,000 M⁻¹cm⁻¹[5] | ~65,000 M⁻¹cm⁻¹[6] | N/A |
| Photostability | N/A | Moderate (prone to photobleaching)[7] | High[] | N/A |
| pH Sensitivity | N/A | High (fluorescence decreases at lower pH)[7] | Low | N/A |
This compound (DMITS): The Homobifunctional Crosslinker
DMITS is a homobifunctional cross-linking reagent, meaning it possesses two identical reactive groups (isothiocyanates) at either end of a spacer arm.[9][10] This structure allows for the covalent linking of two protein molecules or the intramolecular cross-linking of a single protein, providing valuable insights into protein-protein interactions and protein structure.[9][10]
Advantages of a Homobifunctional Approach:
-
Structural Analysis: By "freezing" protein interactions, DMITS can be used to study the quaternary structure of protein complexes.[10]
-
Proximity Mapping: It can identify proteins that are in close proximity within a cell or a protein complex.
Considerations:
-
Reaction Control: The use of a homobifunctional crosslinker in a single-step reaction can sometimes lead to unwanted polymerization or self-conjugation.[11]
-
Limited Data: Specific experimental data on the performance of DMITS is not as widely available as for other isothiocyanates, necessitating careful optimization for novel applications.
dot
Caption: Conceptual diagram of homobifunctional cross-linking with a reagent like DMITS.
FITC and TRITC: The Workhorses of Fluorescent Labeling
Fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC) are two of the most widely used fluorescent labeling reagents.[1] They are monofunctional, meaning they contain a single isothiocyanate group for covalent attachment to a protein.
FITC:
-
Bright Green Fluorescence: FITC exhibits intense green fluorescence with a high quantum yield.[5]
-
Limitations: Its fluorescence is pH-sensitive and it is prone to photobleaching, which can be a drawback in long-term imaging experiments.[7]
TRITC:
-
Robust Red-Orange Fluorescence: TRITC provides a strong red-orange signal and is significantly more photostable than FITC.[]
-
pH Insensitive: Its fluorescence is largely independent of pH in the physiological range, offering more stable signals in varying cellular environments.
The choice between FITC and TRITC often depends on the specific requirements of the experiment, such as the available excitation sources and the need for multiplexing with other fluorophores.
Phenyl Isothiocyanate (PITC): The Key to Protein Sequencing
Phenyl isothiocyanate (PITC) is the foundational reagent for Edman degradation, a powerful method for determining the amino acid sequence of a peptide or protein from its N-terminus.[12] In this multi-step process, PITC reacts with the N-terminal amino group under alkaline conditions. Subsequent treatment with acid cleaves the derivatized N-terminal amino acid, which can then be identified by chromatography. The cycle is repeated to sequence the next amino acid in the chain.
Key Features of Edman Degradation:
-
High Efficiency: Modern automated sequencers can achieve over 99% efficiency per cycle, allowing for the reliable sequencing of peptides up to 30-60 residues in length.[12]
-
Limitations: The process will not work if the N-terminus of the protein is chemically modified (e.g., acetylated).[12]
Experimental Protocol: Fluorescent Labeling of a Protein with an Isothiocyanate Reagent
This protocol provides a general framework for the fluorescent labeling of a protein with an amine-reactive isothiocyanate such as FITC or TRITC.
dot
Caption: A typical workflow for fluorescently labeling a protein with an isothiocyanate reagent.
Materials:
-
Purified protein of interest
-
Isothiocyanate reagent (e.g., FITC or TRITC)
-
Amine-free labeling buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Gel filtration column or dialysis cassette for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange into the labeling buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[1]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Isothiocyanate Solution Preparation:
-
Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dissolved isothiocyanate to the stirring protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by extensive dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization (Determination of Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the fluorophore (e.g., ~495 nm for FITC, ~555 nm for TRITC).[6]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[6][13]
-
Calculate the dye concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein. An ideal DOL is typically between 2 and 6 for antibodies.[14]
-
Conclusion and Future Perspectives
The family of isothiocyanate reagents offers a versatile toolkit for the modification and analysis of proteins. While established monofunctional reagents like FITC and TRITC remain indispensable for fluorescent labeling, and PITC is the cornerstone of N-terminal sequencing, the potential of homobifunctional reagents like DMITS for probing protein structure and interactions is significant. As research questions become more complex, a thorough understanding of the unique characteristics, advantages, and limitations of each class of isothiocyanate reagent is essential for designing robust and insightful experiments. The continued development of novel isothiocyanates with improved photophysical properties and tailored functionalities will undoubtedly further expand the horizons of bioconjugation chemistry.
References
-
NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Reinhardt, J. D., et al. (2020). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications, 11(1), 1-12. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Miura, T., et al. (2013). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 52(3), 185-193. Retrieved from [Link]
-
Pearson. (n.d.). Edman Degradation Reaction Efficiency. Retrieved from [Link]
-
PENS Channel. (2022, January 13). Amino Acid Sequencing - Edman Degradation (Part 1). Retrieved from [Link]
-
L.A.D. Mandl, et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1316. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors. Chemical Communications, 49(40), 4441-4451. Retrieved from [Link]
-
ResearchGate. (2021, June 15). What are the different rates of photobleaching for fluorescein vs rhodamines vs coumarins? Retrieved from [Link]
-
Swaminathan, J., et al. (2019). Effects of peptide composition and length on Edman cleavage efficiencies. bioRxiv. Retrieved from [Link]
-
Harris, M. J., et al. (2022). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au, 2(1), 85-96. Retrieved from [Link]
-
Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(49), 42198-42208. Retrieved from [Link]
-
FluoroFinder. (n.d.). FITC Dye Profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
F. G. T. Pulka, et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14936-14942. Retrieved from [Link]
-
ResearchGate. (n.d.). Bar graphs showing average fluorescent intensity in FITC and TRITC channels under the same imaging conditions. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Dual Band Excitation: FITC-TRITC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The use of lucifer yellow, BODIPY, FITC, TRITC, RITC and Texas Red for dual immunofluorescence visualized with a confocal scanning laser microscope. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of thiourea at different temperatures and pH values. Retrieved from [Link]
-
MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? Retrieved from [Link]
-
Kala, C., et al. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 5(2), 71-89. Retrieved from [Link]
-
YouTube. (2013, March 15). Organic Chemistry: Synthesis of DMC. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
A Senior Application Scientist's Guide to Validating Protein Cross-Linking with Dimethyl Isothiocyanatosuccinate (DITS) by SDS-PAGE
For researchers, scientists, and drug development professionals, the study of protein-protein interactions is fundamental to understanding complex biological processes. Chemical cross-linking is a powerful technique to capture these interactions by forming covalent bonds between interacting proteins. This guide provides an in-depth technical comparison of Dimethyl isothiocyanatosuccinate (DITS) as a potential cross-linking agent, with a focus on validating the cross-linking efficiency using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We will explore the mechanistic principles of DITS, compare its performance with alternative cross-linkers, and provide a detailed, self-validating experimental protocol.
The Principle of DITS Cross-Linking: An Insight into Isothiocyanate Reactivity
This compound (DITS), known chemically as dimethyl 2-isothiocyanatobutanedioate, is a heterobifunctional cross-linking agent. Its utility in covalently linking proteins stems from the reactivity of its isothiocyanate (-N=C=S) group and its dimethyl ester functionalities.
The primary mechanism of action involves the electrophilic carbon atom of the isothiocyanate group, which readily reacts with nucleophilic groups on the protein surface. The most common targets are the primary amines (-NH2) found at the N-terminus of a polypeptide chain and on the side chain of lysine residues. This reaction forms a stable thiourea bond.
The succinate portion of the DITS molecule contains two methyl ester groups. While less reactive than the isothiocyanate, these ester groups can potentially react with other nucleophilic residues, such as the hydroxyl groups of serine, threonine, or tyrosine, or the thiol group of cysteine, particularly under specific pH and temperature conditions. This dual reactivity allows DITS to act as a bridge, covalently linking two distinct protein molecules or different domains within the same protein.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Protein1 [label="Protein A"]; Protein2 [label="Protein B"]; DITS [label="DITS\n(this compound)", fillcolor="#FBBC05"]; Lysine [label="Lysine Residue\n(-NH2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophilic Residue\n(e.g., -OH, -SH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslink [label="Cross-linked\nProtein Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Protein1 -- Lysine [len=1.5]; Protein2 -- Nucleophile [len=1.5]; Lysine -- DITS [label="Isothiocyanate\nReaction", len=2]; DITS -- Nucleophile [label="Ester\nReaction", len=2]; DITS -- Crosslink [style=invis]; Protein1 -- Crosslink [style=invis]; Protein2 -- Crosslink [style=invis]; } Caption: Putative cross-linking mechanism of DITS.
A Comparative Analysis of DITS and Alternative Cross-Linkers
The choice of a cross-linking agent is critical and depends on the specific application, the nature of the proteins, and the desired outcome. Here, we compare DITS with other commonly used cross-linkers.
| Feature | This compound (DITS) | Glutaraldehyde | N-Hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) |
| Reactive Groups | Isothiocyanate, Dimethyl Esters | Aldehydes | N-Hydroxysuccinimide Esters |
| Target Residues | Primary amines (Lysine, N-terminus), potentially hydroxyls and thiols | Primary amines (Lysine) | Primary amines (Lysine, N-terminus) |
| Reactivity | Isothiocyanate is highly reactive; esters are less reactive. | Highly reactive, can lead to polymerization. | Highly reactive, but susceptible to hydrolysis. |
| Spacer Arm Length | Relatively short and rigid. | Short (zero-length). | Variable, depending on the specific reagent. |
| Cleavability | Non-cleavable. | Non-cleavable. | Typically non-cleavable, but cleavable versions are available. |
| Advantages | Specific reactivity of the isothiocyanate group. | Efficient cross-linking. | Well-characterized, variety of options (water-soluble, different lengths). |
| Disadvantages | Less characterized in literature, potential for lower efficiency of the second reaction. | Can form heterogeneous products and polymers.[1] | Can be prone to hydrolysis, which reduces efficiency. |
Validating DITS Cross-Linking by SDS-PAGE: A Step-by-Step Protocol
The successful formation of intermolecular cross-links can be readily visualized by SDS-PAGE.[1] Cross-linked proteins will have a higher molecular weight than their monomeric counterparts, resulting in a shift in their migration pattern on the gel.[2] The appearance of new, higher molecular weight bands and a corresponding decrease in the intensity of the monomeric protein band are indicative of successful cross-linking.[3]
Experimental Workflow
Materials
-
Purified protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound (DITS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
SDS-PAGE loading buffer (non-reducing)
-
Polyacrylamide gels and electrophoresis apparatus
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
Protocol
-
Protein Preparation: Ensure your protein of interest is in a buffer free of primary amines, such as PBS, at a concentration of 1-5 mg/mL.
-
DITS Stock Solution Preparation: Immediately before use, prepare a 10-50 mM stock solution of DITS in anhydrous DMSO.
-
Cross-Linking Reaction:
-
Add a 20- to 500-fold molar excess of the DITS stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
As a negative control, prepare a sample with the protein solution and an equivalent volume of DMSO without DITS.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess DITS. Incubate for 15 minutes at room temperature.
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of the quenched reaction mixture, add an equal volume of 2x non-reducing SDS-PAGE loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE Analysis:
-
Load the prepared samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and multimeric protein species.
-
Run the gel according to standard procedures.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the protein bands.
-
Compare the lane with the DITS-treated sample to the negative control lane. The appearance of higher molecular weight bands in the DITS-treated lane confirms successful cross-linking.
-
Self-Validating System: Interpreting the Results
A properly controlled experiment is crucial for the unambiguous interpretation of your SDS-PAGE results.
Conclusion and Future Perspectives
This compound presents an interesting, albeit less characterized, option for protein cross-linking. The specific reactivity of the isothiocyanate group towards primary amines offers a degree of selectivity. Validation of DITS-mediated cross-linking by SDS-PAGE is a straightforward and effective method to confirm the formation of higher-order protein complexes. While this guide provides a foundational protocol, empirical optimization of reaction conditions, including DITS concentration and incubation time, is crucial for achieving the desired degree of cross-linking for your specific protein system. Further characterization of the cross-linked species by mass spectrometry can provide more detailed information about the specific residues involved in the interaction.
References
- Benchchem. A Comparative Guide to Validating Protein Crosslinking with 1,3,5-Triacryloylhexahydro. N.p., n.d. Web.
- Thermo Fisher Scientific. Crosslinking Protein Interaction Analysis. N.p., n.d. Web.
- JoVE. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. N.p., 2 May 2019. Web.
- ResearchGate. SDS-PAGE and SEC analysis of the proteins cross-linked by... N.p., n.d. Web.
- Creative Proteomics. Protocol for Chemical Cross-Linking. N.p., n.d. Web.
Sources
- 1. Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
"Dimethyl isothiocyanatosuccinate" mass spectrometry analysis of cross-linked peptides
A Guide to Isothiocyanate-Based Reagents for Mass Spectrometry Analysis of Peptides: A Comparative Framework for Cross-Linking Applications
Introduction: Beyond the Mainstream in Cross-Linking Mass Spectrometry
Cross-linking mass spectrometry (XL-MS) has become an indispensable tool for elucidating protein structures and mapping protein-protein interactions (PPIs) within their native context. The development of MS-cleavable cross-linkers, such as Disuccinimidyl Sulfoxide (DSSO) and Disuccinimidyl Dibutyric Urea (DSBU), has revolutionized the field by simplifying data analysis.[1] These reagents create characteristic fragmentation patterns—typically mass doublets—in tandem mass spectrometry (MS/MS), which reveal the masses of the constituent peptides and streamline their identification.[2][3]
While effective, the reliance on a few classes of cross-linkers can limit the scope of structural inquiries. Exploring alternative reactive chemistries offers the potential for new types of structural information and complementary datasets. This guide delves into the unique potential of isothiocyanate-based reagents, using Dimethyl isothiocyanatosuccinate (DMTIS) as a conceptual model for a novel class of heterobifunctional, MS-cleavable cross-linkers. We will explore the distinct reaction chemistry of the isothiocyanate group, its characteristic gas-phase fragmentation behavior, and how this could be leveraged to create a powerful new tool for structural proteomics.
Part 1: The Chemistry of Isothiocyanate-Based Cross-Linking
The cornerstone of any cross-linker is its reactive group. Isothiocyanates (–N=C=S) are highly efficient amine-reactive moieties, analogous to the widely used N-hydroxysuccinimide (NHS) esters.[4]
Reaction Mechanism: The isothiocyanate group undergoes a nucleophilic addition reaction with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide. This reaction proceeds readily under mild alkaline conditions (typically pH 7.5-8.5) and forms a highly stable thiourea linkage.[5]
Conceptual Model: this compound (DMTIS) To function as a cross-linker, a reagent must possess at least two reactive sites. DMTIS (Molecular Formula: C₇H₉NO₄S) provides an intriguing scaffold for a heterobifunctional cross-linker.
-
Reactive Group 1: Isothiocyanate: Provides specific and stable reactivity towards primary amines.
-
Reactive Group 2 (Potential): Dimethyl Succinate: The dimethyl ester portion of the molecule is not directly reactive with amino acid side chains. However, it can be readily hydrolyzed to a carboxylic acid, which can then be activated in situ or pre-reaction to form an amine-reactive NHS ester.[4] This creates a versatile Isothiocyanate-NHS Ester heterobifunctional cross-linker. The sequential nature of a heterobifunctional reagent allows for controlled, two-step conjugations, minimizing unwanted self-conjugation and polymerization.[6]
Diagram: DMTIS-based Heterobifunctional Cross-Linker Workflow
Caption: Conceptual workflow for a two-step cross-linking reaction using a DMTIS-NHS ester reagent.
Part 2: The Signature Fragmentation of Isothiocyanate-Modified Peptides
The true power of an isothiocyanate-based cross-linker lies in its unique behavior during collision-induced dissociation (CID) in the mass spectrometer. This behavior is rooted in the chemistry of the Edman degradation, a classical protein sequencing method.[7][8]
When a peptide's N-terminus is modified with an isothiocyanate group (forming a phenylthiocarbamoyl or similar derivative), it becomes susceptible to a specific gas-phase fragmentation pathway upon activation.[5]
The "MS-Cleavable" Edman-Type Fragmentation:
-
The peptide is isolated in the mass spectrometer and subjected to CID.
-
A rearrangement occurs, leading to the cleavage of the peptide bond between the first and second amino acid residues.
-
This results in the generation of a highly characteristic b₁ ion (representing the modified N-terminal amino acid) and the corresponding yₙ₋₁ ion (the remainder of the peptide).
This predictable fragmentation provides an unambiguous signature for the N-terminal end of a peptide. For a cross-linked peptide pair, if one peptide is linked via its N-terminus, this cleavage event effectively "releases" the N-terminal amino acid as a reporter ion, simplifying the resulting MS/MS spectrum.
Diagram: Gas-Phase Fragmentation of an N-Terminally Linked Peptide
Caption: Edman-type fragmentation of an isothiocyanate-linked peptide during CID.
Part 3: Comparative Analysis with Mainstream Cross-Linkers
To appreciate the potential of a DMTIS-based cross-linker, it is essential to compare its theoretical properties with those of established MS-cleavable reagents like DSSO and DSBU. The primary difference lies in the fragmentation signature and the information it provides.
| Feature | DMTIS-NHS Ester (Conceptual) | Disuccinimidyl Sulfoxide (DSSO) | Disuccinimidyl Dibutyric Urea (DSBU) |
| Reactive Groups | Heterobifunctional: Isothiocyanate & NHS Ester[6] | Homobifunctional: 2x NHS Ester | Homobifunctional: 2x NHS Ester[1] |
| Target Residues | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus); some reactivity with Ser, Thr, Tyr[9] | Primary amines (Lys, N-terminus) |
| Cleavage Locus | Thiourea linkage at N-terminus (Edman-type) | Sulfoxide bond | Urea bond[1] |
| MS² Signature | Reporter Ion: Characteristic b₁ ion from N-terminal cleavage. | Asymmetric Doublet: Two fragment masses per peptide with a 31.97 Da difference.[2] | Symmetric Doublet: Two fragment masses per peptide with a ~26 Da difference.[1] |
| Primary Information | Confirms N-terminal linkage; provides sequence of one peptide. | Provides masses of both linked peptides.[2] | Provides masses of both linked peptides.[1] |
| Workflow | MS² for fragmentation and b₁ ion detection. | MS² for doublet detection, followed by MS³ for sequencing.[2] | MS² for doublet detection, followed by MS³ for sequencing. |
| Potential Advantage | Provides unambiguous N-terminal linkage information, simplifying complex spectra. | Well-characterized; strong signature for automated detection. | Well-characterized; strong signature. |
| Potential Challenge | Less information about the second peptide in the MS² scan. Requires custom data analysis strategy. | MS³ can be less sensitive for low-abundance precursors. | MS³ can be less sensitive. |
Part 4: Experimental and Data Analysis Workflow
A robust protocol is self-validating. The following outlines a generalized workflow for using a heterobifunctional isothiocyanate-NHS ester cross-linker, designed to ensure reproducibility and clarity.
Experimental Protocol: Two-Step Cross-Linking
-
Reagent Preparation:
-
Prepare Protein A and Protein B in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dissolve the Isothiocyanate-NHS Ester cross-linker (e.g., DMTIS-NHS) in anhydrous DMSO immediately before use to a stock concentration of 25-50 mM.
-
-
Step 1: NHS Ester Reaction:
-
Add the cross-linker to Protein A at a 25-50 fold molar excess.
-
Incubate for 30-60 minutes at room temperature. The NHS ester will react with primary amines on Protein A.
-
Remove excess, unreacted cross-linker using a desalting column or dialysis against the same amine-free buffer. This step is critical to prevent the isothiocyanate group from reacting with the same protein.
-
-
Step 2: Isothiocyanate Reaction:
-
Add Protein B to the "activated" Protein A from the previous step.
-
Adjust the pH to 8.0-8.5 if necessary to facilitate the isothiocyanate reaction.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Proceed with standard proteomics sample preparation: denature the protein complex, reduce disulfide bonds, alkylate cysteines, and digest with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Employ a data-dependent acquisition (DDA) method. The instrument should be programmed to select precursor ions for CID fragmentation. An MS³ method is not strictly necessary if the b₁ reporter ion strategy is used.
-
Data Analysis Workflow
Identifying cross-links from this unique chemistry requires a tailored bioinformatic approach.
Diagram: Data Analysis Workflow for Isothiocyanate Cross-Links
Caption: Bioinformatic workflow for identifying isothiocyanate-based cross-links.
Key Data Analysis Considerations:
-
Software: Use flexible search algorithms like MeroX, XlinkX, or Kojak that allow the definition of custom cross-linkers and their fragmentation patterns.
-
Parameter Setup:
-
Define the precise mass of the cross-linker and its reactivity (Lysine and protein N-termini).
-
Crucially, define the signature fragmentation. This could be a "diagnostic ion" (the specific m/z of the expected b₁ ion) or a "constant neutral loss" from the precursor corresponding to the cleavage.
-
-
Validation: Identified cross-linked spectrum matches (CSMs) should be manually inspected to confirm the presence of the characteristic b₁ ion and a strong yₙ₋₁ series, providing high confidence in the identification.
Conclusion
While established homobifunctional cross-linkers like DSSO and DSBU are powerful tools, the exploration of alternative chemistries is vital for expanding the capabilities of structural proteomics. A heterobifunctional, isothiocyanate-based reagent, modeled here by DMTIS, offers a compelling alternative. Its unique MS-cleavable property, which relies on a gas-phase Edman-type fragmentation, produces a distinct reporter ion signature rather than the conventional mass doublets. This approach provides unambiguous evidence of an N-terminal linkage and can simplify otherwise complex MS/MS spectra. By complementing existing methods, isothiocyanate cross-linkers have the potential to provide an orthogonal layer of structural information, enhancing the depth and confidence of protein structure and interaction mapping.
References
-
Lashamledge, S., et al. (2022). All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions. bioRxiv. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. [Link]
-
Kolbowski, L., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4297-4309. [Link]
-
Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. MtoZ Biolabs. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. ResearchGate. [Link]
-
Iacobucci, C., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ACS Publications. [Link]
-
Heterobifunctional Crosslinkers. Creative Biolabs. [Link]
-
Matsuo, H., et al. (1982). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. Biochemical and Biophysical Research Communications, 105(4), 1303-1309. [Link]
-
Gutierrez, C. B., et al. (2020). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. eScholarship. [Link]
-
Guryanov, I., et al. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. ACS Omega, 2(10), 6836-6848. [Link]
-
Paizs, B., et al. (2002). Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. Journal of the American Society for Mass Spectrometry, 13(3), 243-252. [Link]
-
Richards, S. L., et al. (2021). Thio-NHS esters are non-innocent protein acylating reagents. Nature Communications, 12(1), 724. [Link]
-
Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. International Journal of Mass Spectrometry, 330-332, 137-147. [Link]
-
26.6 Peptide Sequencing: The Edman Degradation. OpenStax. [Link]
-
Rios-Lombardía, N., et al. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(10), 18763-18781. [Link]
-
Götze, M., et al. (2012). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. Analytical Chemistry, 84(6), 2697-2704. [Link]
-
SPDP NHS Ester Heterobifunctional Crosslinker. Creative Biolabs. [Link]
-
Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]
-
Kumar, A., et al. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry, 87(3), 1645-1653. [Link]
-
Škulj, S., & Rožman, M. (2018). Study of the gas-phase fragmentation behaviour of sulfonated peptides. Journal of Mass Spectrometry, 53(5), 443-450. [Link]
Sources
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- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 9. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine-Reactive Crosslinkers: A Comparative Analysis of Dimethyl Isothiocyanatosuccinate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein chemistry and bioconjugation, the selection of an appropriate crosslinking agent is a pivotal decision that can profoundly influence the outcome of an experiment. Among the diverse arsenal of amine-reactive crosslinkers, Dimethyl isothiocyanatosuccinate (DITS) presents a unique set of characteristics. This guide provides an in-depth, objective comparison of DITS with other prevalent amine-reactive crosslinkers, supported by experimental considerations and detailed methodologies to empower researchers in making informed decisions for their specific applications, from fundamental protein interaction studies to the development of novel therapeutics.
Introduction to Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are indispensable tools for covalently linking protein molecules. They primarily target the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1] These accessible and nucleophilic sites make them ideal targets for conjugation.[2] The choice of an amine-reactive crosslinker can significantly impact the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the preservation of the biomolecule's function.[3]
This guide will focus on this compound (DITS) and provide a comparative analysis against other widely used classes of amine-reactive crosslinkers, including N-hydroxysuccinimide (NHS) esters and zero-length crosslinkers.
This compound (DITS): A Closer Look
DITS is a homobifunctional crosslinker, meaning it possesses two identical isothiocyanate (-N=C=S) reactive groups. These groups react with primary amines to form stable thiourea linkages.[3]
Chemical Properties and Reaction Mechanism
The isothiocyanate group reacts with a primary amine via a nucleophilic addition mechanism. This reaction is typically favored under slightly alkaline conditions.[4]
Caption: Mechanism of an NHS ester reacting with a primary amine.
Zero-Length Crosslinkers
Zero-length crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), facilitate the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂) without becoming part of the final linkage. [5]This is advantageous when minimizing structural perturbation is critical.
Head-to-Head Comparison: DITS vs. Alternatives
The choice between DITS and its alternatives depends on several factors, including the desired bond stability, reaction conditions, and the specific application.
| Feature | This compound (DITS) | N-Hydroxysuccinimide (NHS) Esters (e.g., DSS) | Zero-Length Crosslinkers (e.g., EDC) |
| Reactive Group | Isothiocyanate | N-Hydroxysuccinimide ester | Carbodiimide |
| Target | Primary amines | Primary amines | Carboxyl and primary amines |
| Resulting Bond | Thiourea | Amide | Amide (no spacer) |
| Optimal pH | 9.0 - 10.0 [3] | 7.2 - 8.5 [5] | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling) [3] |
| Bond Stability | Generally considered stable, but some studies suggest potential instability in vivo. [6] | Highly stable. [3] | Highly stable. |
| Spacer Arm Length | ~10.9 Å | Variable (e.g., DSS ~11.4 Å) | 0 Å |
| Cleavability | Non-cleavable | Available in non-cleavable and cleavable forms | Non-cleavable |
| Water Solubility | Generally requires organic solvent | Available in water-soluble (Sulfo-NHS) and insoluble forms | Water-soluble |
Key Performance Considerations:
-
Reaction pH: DITS requires a higher pH for optimal reactivity with amines compared to NHS esters. [3][7]This may be a consideration for pH-sensitive proteins.
-
Bond Stability: While the thiourea bond formed by DITS is generally stable, the amide bond formed by NHS esters is considered more robust. [3]Some research has raised concerns about the in vivo stability of thiourea linkages. [6]* Reaction Rate: The reaction of isothiocyanates with amines is typically slower than that of NHS esters. [3]* Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the aminolysis reaction and reduce crosslinking efficiency. [1]Isothiocyanates are generally more stable in aqueous solutions. [3]* Specificity: While both primarily target amines, side reactions can occur. Isothiocyanates can react with thiols at lower pH ranges (pH 6-8). [4][7]NHS esters have been reported to have potential side reactions with tyrosine, serine, and threonine residues, although the extent of this under typical experimental conditions is debated. [8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful crosslinking experiments.
General Workflow for Protein Crosslinking
Caption: General workflow for a protein crosslinking experiment.
Step-by-Step Protocol for Protein Crosslinking with DITS
This protocol provides a general procedure. Optimization of reaction time, temperature, and crosslinker concentration is recommended for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 8.5-9.5)
-
This compound (DITS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 1M Glycine)
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer at the desired pH (8.5-9.5).
-
Prepare DITS Stock Solution: Immediately before use, dissolve DITS in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Initiate Crosslinking Reaction: Add the DITS stock solution to the protein solution to achieve the desired final molar excess of crosslinker. A 20- to 50-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if working with light-sensitive compounds.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DITS. Incubate for 15-30 minutes at room temperature.
-
Analyze the Products: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify crosslinked peptides. [9]
Step-by-Step Protocol for Protein Crosslinking with DSS (an NHS-ester alternative)
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5 or 1M Glycine)
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer at pH 7.2-8.5.
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 10-25 mM. [10]3. Initiate Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve a 20- to 50-fold molar excess of the crosslinker. [11]4. Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. [11]5. Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM. [11]Incubate for 15 minutes at room temperature.
-
Analyze the Products: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.
Conclusion and Recommendations
The selection of an amine-reactive crosslinker is a critical step that requires careful consideration of the experimental goals and the properties of the biomolecules involved.
-
This compound (DITS) offers a viable option for crosslinking, particularly when a thiourea linkage is desired or when the higher pH optimum is not a concern. Its greater stability in aqueous solution compared to NHS esters can be advantageous in certain experimental setups.
-
N-hydroxysuccinimide (NHS) esters , such as DSS, remain the workhorse for amine-reactive crosslinking due to their high reactivity, the exceptional stability of the resulting amide bond, and the availability of water-soluble and cleavable derivatives. [3]However, their susceptibility to hydrolysis necessitates careful control of reaction conditions.
-
Zero-length crosslinkers like EDC are the preferred choice when the introduction of a spacer arm is undesirable and the goal is to directly link carboxyl and amine groups.
Ultimately, the optimal choice of crosslinker will depend on the specific application. For many standard protein-protein interaction studies, the well-characterized and highly reactive NHS esters are often the first choice. However, for applications where the specific properties of the thiourea linkage are beneficial, or where the higher pH is tolerable, DITS and other isothiocyanate-based crosslinkers provide a valuable alternative. Empirical testing and optimization of reaction conditions are always recommended to achieve the desired crosslinking efficiency and preserve the biological activity of the proteins of interest.
References
-
Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. Available at: [Link]
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. Available at: [Link]
-
DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. PMC. Available at: [Link]
-
Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. PMC. Available at: [Link]
-
How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. The Protein Man's Blog. Available at: [Link]
-
Proteins as binding targets of isothiocyanates in cancer prevention. PMC. Available at: [Link]
-
Description Storage Introductions Procedure for Crosslinking Proteins. G-Biosciences. Available at: [Link]
-
Comparative analysis of chemical cross-linking mass spectrometry data indicates that protein STY residues rarely react with N-hydroxysuccinimide ester cross-linkers. ResearchGate. Available at: [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins. MDPI. Available at: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes. PMC. Available at: [Link]
-
Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Semantic Scholar. Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. Available at: [Link]
-
Comparison of cross-linking using DSS and DSG. Shown are the distances... ResearchGate. Available at: [Link]
-
Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. MDPI. Available at: [Link]
-
Effect of crosslinker concentration on characteristics of superporous hydrogel. PMC. Available at: [Link]
-
An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. PMC. Available at: [Link]
-
Relationship between % crosslinking extent and concentrations of... ResearchGate. Available at: [Link]
-
Optimization of Gelatin and Crosslinker Concentrations in a Gelatin/Alginate-Based Bioink with Potential Applications in a Simplified Skin Model. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. PMC. Available at: [Link]
-
Urea vs. thiourea in anion recognition. ResearchGate. Available at: [Link]
-
Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery. bioRxiv. Available at: [Link]
-
Evaluating the performance of an ETD-Cleavable Cross-Linking strategy for Elucidating Protein Structures. NIH. Available at: [Link]
-
(PDF) Synthesis of New Amide and ThioUrease Compounds. ResearchGate. Available at: [Link]
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A Comparative Guide to Protein Cross-Linking: Dimethyl Isothiocyanatosuccinate vs. Glutaraldehyde
For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation, the choice of a cross-linking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, objective comparison of two prominent homobifunctional cross-linkers: Dimethyl isothiocyanatosuccinate (DMIS) and glutaraldehyde. Moving beyond a simple catalog of features, we will delve into the underlying chemical principles, compare their efficiencies based on mechanistic understanding and available data, and provide actionable experimental protocols for their application and evaluation.
Introduction: The Art and Science of Covalent Cross-Linking
Chemical cross-linking is a powerful technique used to covalently link molecules, providing invaluable insights into protein-protein interactions, stabilizing protein structures, and creating novel bioconjugates for therapeutic and diagnostic applications.[1] The selection of an appropriate cross-linker is paramount, as it dictates the specificity, stability, and ultimate functionality of the resulting conjugate. Homobifunctional cross-linkers, possessing two identical reactive groups, are particularly useful for polymerizing molecules or studying protein interactions in a single-step reaction.[2] This guide focuses on a direct comparison of two such reagents that target primary amines: the isothiocyanate-based DMIS and the aldehyde-based glutaraldehyde.
Chemical Profiles and Reaction Mechanisms
A thorough understanding of the reaction chemistry of each cross-linker is fundamental to predicting their performance and troubleshooting experimental challenges.
This compound (DMIS): Precision and Stability
DMIS is a homobifunctional cross-linker with two isothiocyanate (-N=C=S) groups. These groups react specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form highly stable thiourea bonds.[3]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the isothiocyanate group. This forms a stable, covalent thiourea linkage.[3] The reaction is typically carried out in amine-free buffers at a pH range of 7 to 9 to ensure the availability of deprotonated primary amines.
A key advantage of the thiourea bond is its exceptional stability, making it suitable for applications requiring long-term integrity of the cross-linked product in biological systems.[3]
Glutaraldehyde: A Versatile but Complex Agent
Glutaraldehyde is a five-carbon dialdehyde that has been extensively used as a cross-linker due to its high reactivity and low cost.[4] It reacts with several functional groups, but its primary targets in proteins are the primary amines of lysine residues.[4]
Reaction Mechanism: The chemistry of glutaraldehyde in aqueous solution is complex. It can exist in various forms, including monomeric, hydrated, and polymeric structures.[4] The reaction with amines is not a simple Schiff base formation; it often involves Michael-type additions with α,β-unsaturated oligomers of glutaraldehyde that form under neutral or alkaline conditions. This can lead to the formation of complex, and sometimes heterogeneous, cross-linked products.[4] This polymerization can, in some instances, enhance the stability of the cross-link.[5]
The aggressive nature of glutaraldehyde can sometimes lead to a loss of protein function and the formation of large aggregates.[1]
Head-to-Head Comparison: Efficiency and Performance
| Feature | This compound (DMIS) | Glutaraldehyde |
| Reactive Groups | Isothiocyanate (-N=C=S) | Aldehyde (-CHO) |
| Target Groups | Primary amines (Lysine, N-terminus) | Primarily primary amines; can react with other nucleophiles |
| Bond Formed | Thiourea | Complex, including Schiff bases and Michael adducts |
| Bond Stability | Very high | Generally high, but can be reversible under certain conditions |
| Specificity | High for primary amines | Lower, can lead to side reactions and polymerization |
| Reaction pH | Typically 7-9 | Typically 7-10 |
| Potential for Polymerization | Low | High, can lead to heterogeneous products |
| Impact on Protein Function | Generally lower impact due to specific and stable bond formation | Higher potential for protein inactivation and aggregation |
| Ease of Use | Straightforward, one-step reaction | Reaction can be complex to control due to polymerization |
Efficiency Considerations:
-
DMIS: The efficiency of DMIS is largely dependent on the accessibility of primary amine groups on the protein surface and the optimization of reaction conditions (pH, concentration, incubation time). The formation of the stable thiourea bond drives the reaction to completion, leading to potentially high yields of specifically cross-linked products.
-
Glutaraldehyde: Glutaraldehyde is often considered a very efficient cross-linker in terms of the sheer amount of protein it can polymerize.[6] However, this "efficiency" can be a double-edged sword, as it often comes at the cost of specificity and can result in the formation of insoluble aggregates. The complex reaction mechanism makes it more challenging to achieve a defined and reproducible degree of cross-linking.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for utilizing and evaluating DMIS and glutaraldehyde. Optimization will be necessary for each specific application.
General Workflow for a Comparative Cross-Linking Study
Protocol for Protein Cross-Linking with this compound (DMIS)
Materials:
-
Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound (DMIS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare Protein Sample: Adjust the concentration of the purified protein to 1-5 mg/mL in PBS.
-
Prepare DMIS Stock Solution: Immediately before use, dissolve DMIS in DMSO to a concentration of 10-25 mM.
-
Cross-Linking Reaction: Add the DMIS stock solution to the protein sample to achieve a final molar excess of DMIS to protein ranging from 20:1 to 100:1. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DMIS.
-
Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE or mass spectrometry.
Protocol for Protein Cross-Linking with Glutaraldehyde
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Glutaraldehyde (e.g., 25% aqueous solution)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
Procedure:
-
Prepare Protein Sample: Adjust the concentration of the purified protein to 1-5 mg/mL in PBS.
-
Prepare Glutaraldehyde Working Solution: Dilute the stock glutaraldehyde solution in PBS to a working concentration (e.g., 0.1% - 2% v/v). Prepare this solution fresh.
-
Cross-Linking Reaction: Add the glutaraldehyde working solution to the protein sample to achieve the desired final concentration.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.[3]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3] Incubate for an additional 15 minutes at room temperature.[3]
-
Analysis: The cross-linked sample can be analyzed by SDS-PAGE or other methods.
Evaluating Cross-Linking Efficiency: Methodologies and Protocols
Quantifying the efficiency of a cross-linking reaction is crucial for reproducibility and for understanding the stoichiometry of the resulting conjugates.
SDS-PAGE Analysis
A straightforward method to visualize the extent of cross-linking is through Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[2]
Principle: Cross-linked proteins will have a higher molecular weight than their monomeric counterparts. This difference in size can be observed as a shift in the band pattern on an SDS-PAGE gel. The disappearance of the monomer band and the appearance of higher molecular weight bands (dimers, trimers, etc.) indicate a successful cross-linking reaction. The relative intensity of these bands can provide a semi-quantitative measure of efficiency.[2][7]
Protocol for SDS-PAGE Analysis:
-
Prepare cross-linked samples as described in the protocols above. Include a negative control (protein without cross-linker).
-
Mix an aliquot of each reaction mixture with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples onto an appropriate percentage polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and destain.
-
Visualize the gel and compare the band patterns of the cross-linked samples to the control. The reduction in the monomer band intensity and the appearance of higher molecular weight bands indicate the degree of cross-linking.[7]
Quantitative Mass Spectrometry
For a more precise and detailed analysis of cross-linking efficiency, mass spectrometry (MS) is the method of choice.[8][9]
Principle: Quantitative cross-linking mass spectrometry (QCLMS or qXL-MS) can identify the specific amino acid residues that have been cross-linked and quantify the relative abundance of these cross-linked peptides.[8][9] This provides a highly detailed picture of the cross-linking reaction, including the identification of both intra- and inter-molecular cross-links. Isotope-labeled cross-linkers or label-free quantification methods can be employed for comparative analysis.[3]
General Workflow for Mass Spectrometry Analysis:
-
Following the cross-linking and quenching steps, the protein sample is subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specialized software is used to identify the cross-linked peptides from the complex MS/MS data.[3]
-
The relative abundance of the identified cross-linked peptides can be quantified to determine the efficiency of the cross-linking reaction at specific sites.[8]
Impact on Protein Structure and Function
A critical consideration when choosing a cross-linker is its potential impact on the native structure and function of the protein.
-
DMIS: The specific reaction of isothiocyanates with primary amines and the formation of a stable, well-defined thiourea bond generally result in a lower degree of structural perturbation.[10] This makes DMIS a more suitable choice when preserving the biological activity of the protein is a primary concern.
-
Glutaraldehyde: The aggressive and less specific nature of glutaraldehyde, coupled with its tendency to polymerize, can lead to more significant alterations in protein conformation.[1] This can result in a loss of biological activity and an increased propensity for aggregation.
Conclusion and Recommendations
Both this compound and glutaraldehyde are effective homobifunctional cross-linkers for targeting primary amines. However, their suitability depends heavily on the specific application.
-
Choose this compound (DMIS) when:
-
High specificity and the formation of a stable, well-defined covalent bond are critical.
-
Preservation of protein structure and biological activity is a priority.
-
A more controlled and reproducible cross-linking reaction is desired.
-
-
Consider Glutaraldehyde when:
-
High-level, extensive cross-linking and polymerization are the primary goals (e.g., in tissue fixation or enzyme immobilization).
-
Cost is a major consideration.
-
Potential impacts on protein function and the formation of heterogeneous products are acceptable for the intended application.
-
For most research applications in drug development and the study of protein interactions where specificity and functional integrity are paramount, DMIS and other isothiocyanate-based cross-linkers represent a more refined and reliable choice. The initial investment in a more specific reagent is often offset by the generation of more consistent and interpretable data.
References
-
ResearchGate. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? Retrieved from [Link]
-
PubMed Central. (2016, December 20). A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry. Retrieved from [Link]
-
SciSpace. (n.d.). Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes. Retrieved from [Link]
-
PubMed. (2018, January 16). Impact of Chemical Cross-Linking on Protein Structure and Function. Retrieved from [Link]
-
ACS Publications. (2024, January 10). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Retrieved from [Link]
-
ACS Publications. (2019, January 8). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]
-
ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Retrieved from [Link]
-
NIH. (2024, October 29). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Retrieved from [Link]
-
PubMed Central. (n.d.). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Retrieved from [Link]
-
STM Journals. (n.d.). The Impact of Crosslinking Polyvinyl Alcohol with Glutaraldehyde on Toughness: A Statistical Analysis Using the Turnkey HSD Method. Retrieved from [Link]
-
PubMed Central. (2011, October 17). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Characterization of the covalent binding of allyl isothiocyanate to β -lactoglobulin by fluorescence quenching, equilibrium measurement, and mass spectrometry. Retrieved from [Link]
-
MDPI. (2022, December 19). Glutaraldehyde Crosslinked High Content of Amylose/Polyvinyl Alcohol Blend Films with Potent Tensile Strength and Young's Modulus. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of glutaraldehyde as crosslinker on the properties of cellulose nanocrystal/chitosan films. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescent labeling strategies for molecular bioimaging. Retrieved from [Link]
-
PubMed Central. (2025, April 12). Optimization of glutaraldehyde concentration in relation to swelling behavior of PVA-PEG-BTB film using hybrid genetic metaheuristic algorithm. Retrieved from [Link]
-
RSC Publishing. (2021, April 6). Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging. Retrieved from [Link]
-
separations.co.uk. (2018, August 20). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Retrieved from [Link]
-
SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]
-
Arizona State University. (n.d.). Investigation of thiourea activated polyglutaraldehyde with bound Ag(I) or Pt(II) as an alternative to avidin for immobilizing biotin conjugates. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]
-
PubMed Central. (n.d.). Glutaraldehyde Cross-Linking Increases the Stability of Lumbricus terrestris Erythrocruorin. Retrieved from [Link]
-
ResearchGate. (2022, February 15). How can I measure concentration of peptides (or proteins) after using extraction buffer containing DTT, urea and thiourea? Retrieved from [Link]
-
CEQUIBIEM. (n.d.). Chapter 8 - Quantitation of Protein. Retrieved from [Link]
-
PubMed. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]
-
Taylor & Francis Online. (2018, June 6). Glutaraldehyde: Behavior in Aqueous Solution, Reaction with Proteins, and Application to Enzyme Crosslinking. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Retrieved from [Link]
-
PubMed. (n.d.). Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectrophotometric Determination Of Protein Concentration. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Screening of high-efficiency crosslinking agents for poly(N,N-dimethylaminoethyl methacrylate) and performance of its nanofiltration membranes. Retrieved from [Link]
-
PubMed. (2017, February 1). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Reactions of 1,1‐Dimethyl‐3‐oxobutyl‐isothiocyanate (DMO‐ITC). Retrieved from [Link]
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A Guide to Conjugate Stability: Comparing Isothiocyanate Chemistry to Common Alternatives
<
For Researchers, Scientists, and Drug Development Professionals
The stability of a bioconjugate is a critical determinant of its efficacy and safety, particularly in therapeutic and diagnostic applications. An unstable linker can lead to premature payload release, causing off-target toxicity and reducing the concentration of the active molecule at its intended target. While a variety of conjugation chemistries are available, this guide provides an in-depth comparison of the stability of conjugates formed using isothiocyanates, such as the nominal Dimethyl isothiocyanatosuccinate, against those created with other widely-used crosslinkers.
The Isothiocyanate Linkage: Mechanism and Properties
Isothiocyanates (ITCs) are amine-reactive functional groups that have long been employed for labeling proteins and other biomolecules.[1][2] The core of this chemistry is the reaction between the isothiocyanate group (-N=C=S) and a primary amine (-NH₂), typically the ε-amino group of a lysine residue or the N-terminus of a protein. This nucleophilic addition reaction results in the formation of a stable thiourea bond.[1][3]
The reaction is highly pH-dependent. Optimal conjugation with lysine residues typically requires alkaline conditions (pH 9.0–11.0) to ensure the amine group is deprotonated and thus sufficiently nucleophilic.[4][5][6]
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea linkage.
Comparative Stability of Bioconjugate Linkages
The choice of crosslinker dictates the type of covalent bond holding the conjugate together, and not all bonds are created equal. The stability of the resulting linkage under physiological conditions (e.g., in plasma at 37°C) is a key performance indicator. Here, we compare the thiourea linkage to two other common and highly stable linkages: the thioether bond (from maleimide chemistry) and the amide bond (from NHS-ester chemistry).
| Linkage Type | Chemistry Example | Resulting Bond | General Stability Profile | Key Considerations |
| Thiourea | Isothiocyanate + Amine | R-NH-C(=S)-NH-R' | Generally Stable: The thiourea bond is considered robust for many in vitro applications.[7] However, some studies suggest it may be less stable in vivo compared to amide bonds, potentially susceptible to enzymatic degradation or hydrolysis over time.[8] | Recent evidence in radiopharmaceutical studies suggests potential in vivo instability, leading to detachment of the payload.[8] Can be converted to a guanidinium group during deprotection with ammonia.[9] |
| Thioether | Maleimide + Thiol | R-S-R' | High Stability: The thioether bond is very stable. However, the succinimidyl thioether linker formed from a standard maleimide can be susceptible to a retro-Michael reaction, leading to thiol exchange with molecules like glutathione in vivo.[10][11][12][13] | Next-generation maleimides and other strategies have been developed to create more stable thioether conjugates that resist thiol exchange.[10][12][14] |
| Amide | NHS Ester + Amine | R-CO-NH-R' | Very High Stability: The amide bond is one of the most stable linkages used in bioconjugation and is the same bond that forms the backbone of proteins. It is highly resistant to hydrolysis at physiological pH.[15] | Generally considered the gold standard for stability.[8] The rate of hydrolysis is extremely slow under neutral pH conditions, with an estimated half-life of up to 1000 years for an uncatalyzed peptide bond.[15] |
Recent studies directly comparing bioconjugation chemistries have highlighted the superior in vivo stability of amide bonds over thiourea bonds for certain applications, such as radiopharmaceuticals.[8] In one study, modifying the linker from a thiourea to an amide bond resulted in significantly improved stability and better tumor targeting.[8] While historically considered stable, the thiourea linkage may not be the optimal choice for applications requiring long-term stability in a complex biological environment.
Experimental Protocol: Characterizing Conjugate Stability via In Vitro Plasma Assay
To empirically determine and compare the stability of a bioconjugate, an in vitro plasma stability assay is an essential tool.[16][17][18][19] This experiment simulates physiological conditions and measures the degradation or drug release from the conjugate over time.
Caption: A typical experimental workflow for assessing bioconjugate stability in plasma.
Step-by-Step Methodology
-
Materials Preparation:
-
Test Conjugate: Purified bioconjugate of interest (e.g., Antibody-DMITS).
-
Control Conjugate: A conjugate with a different linker (e.g., Antibody-SMCC) for comparison.
-
Plasma: Pooled, heparinized plasma from the relevant species (e.g., human, mouse, rat).[20] Store at -80°C and thaw immediately before use.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Solution: Acetonitrile or methanol, often containing an internal standard for LC-MS analysis.[16]
-
-
Incubation:
-
Dilute the test and control conjugates into the plasma to a final concentration (e.g., 100 µg/mL).[20]
-
Immediately collect the "time zero" (t=0) aliquot. This is done by transferring a portion of the mixture into the quenching solution to stop any reaction.
-
Place the remaining plasma mixture in an incubator at 37°C.[18][20]
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 4, 24, 48, 72, and 144 hours), withdraw additional aliquots from the incubation mixture and quench them in the same manner as the t=0 sample.[20]
-
-
Sample Processing & Analysis:
-
For Payload Release (LC-MS): After quenching, centrifuge the samples to precipitate plasma proteins.[20] Analyze the supernatant using LC-MS/MS to quantify the amount of free payload that has been released from the conjugate.[16]
-
For Conjugate Integrity (SEC-HPLC or ELISA): To assess the amount of intact conjugate remaining, size-exclusion chromatography (SEC-HPLC) can be used to separate the intact conjugate from fragments or aggregates. Alternatively, a sandwich ELISA can be designed to capture the antibody and detect the payload, providing a measure of intact conjugate.
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate or the concentration of released payload at each time point relative to the t=0 sample.
-
Plot the percentage of remaining intact conjugate versus time.
-
Calculate the in vitro half-life (t½) of the conjugate using the equation: t½ = 0.693 / k , where 'k' is the elimination rate constant derived from the slope of the natural log plot of the remaining conjugate concentration versus time.[17]
-
Conclusion
The selection of a conjugation strategy requires a careful balance of reaction efficiency, selectivity, and, most critically, the stability of the resulting covalent bond. While isothiocyanates form a thiourea linkage that is stable enough for many research applications, evidence suggests it may exhibit liability in vivo when compared to the highly robust amide bond. For the development of therapeutics such as antibody-drug conjugates, where long-term stability in circulation is paramount, chemistries that form exceptionally stable bonds like amides or next-generation thioethers are often preferred. The ultimate validation for any linker choice must come from rigorous, empirical stability testing, with in vitro plasma stability assays serving as an essential first step in characterizing and de-risking a bioconjugate candidate.
References
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The Journal of Immunology. (n.d.). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. Oxford Academic. Retrieved from [Link]
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ACS Bio & Med Chem Au. (2023). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Publications. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). CHEMICAL AND PHYSICAL VARIABLES AFFECTING FLUORESCEIN ISOTHIOCYANATE AND ITS PROTEIN CONJUGATES. Retrieved from [Link]
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ACS Publications. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescein isothiocyanate stability in different solvents. Retrieved from [Link]
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Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). FITC conjugation of Antibodies. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. Retrieved from [Link]
-
ACS Omega. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
National Institutes of Health. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
PubMed. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Retrieved from [Link]
-
PubMed. (1998). Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. Retrieved from [Link]
-
MDPI. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Retrieved from [Link]
-
Wiley Online Library. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. Retrieved from [Link]
-
Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from [Link]
-
PubMed Central. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Protein Modification by Dimethyl Isothiocyanatosuccinate
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. Whether for creating antibody-drug conjugates, stabilizing protein complexes, or probing protein interactions, the choice of a modifying reagent is critical. This guide provides an in-depth technical comparison of Dimethyl isothiocyanatosuccinate (DITS), a less conventional but potentially valuable tool, against other common protein modification agents. We will delve into the experimental methodologies required to confidently assess the degree of protein modification, ensuring reproducibility and scientific rigor.
Understanding this compound (DITS)
This compound is a bifunctional molecule featuring an isothiocyanate group and a succinate ester. The isothiocyanate group (-N=C=S) is known for its reactivity towards primary amines, such as the side chain of lysine residues and the N-terminus of a protein.[1][2] This reaction forms a stable thiourea linkage. The succinate portion of the molecule provides a spacer arm, the length and properties of which can influence the application of the cross-linker.
The Chemistry of DITS Modification
The primary reaction of DITS with a protein is the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group. This process is typically carried out at a slightly alkaline pH (around 8.0-9.0) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.
Comparative Analysis of Protein Modifying Reagents
The selection of a modifying agent depends on several factors, including the target functional group, the desired stability of the linkage, and the length of the spacer arm. Here, we compare DITS with two widely used classes of reagents: N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound (DITS) | NHS Esters (e.g., DSS, BS3) | Maleimides (e.g., SMCC) |
| Target Group | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Thiols (Cys) |
| Reaction pH | 8.0 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Linkage Formed | Thiourea | Amide | Thioether |
| Bond Stability | Very Stable | Very Stable | Stable |
| Byproduct | None | N-hydroxysuccinimide | None |
| Spacer Arm | Succinate-based | Varies (e.g., suberate, bis(sulfosuccinimidyl)) | Varies (e.g., succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Advantages | Stable linkage, no byproduct | Well-characterized, high reactivity | Highly specific for cysteines |
| Disadvantages | Less common, potential for side reactions with thiols at high pH | Hydrolysis in aqueous solution | Potential for maleimide ring opening at high pH |
Methodologies for Assessing the Degree of Protein Modification
Accurate quantification of the extent of protein modification is crucial for ensuring consistency and understanding the structure-activity relationship of the modified protein. We will explore three orthogonal techniques to determine the degree of modification.
Spectrophotometric Quantification of Free Amines (TNBSA Assay)
The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method used to determine the number of available primary amines in a protein sample before and after modification.[3][4][5] The difference in the number of free amines corresponds to the degree of modification.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Solution: 0.01% (w/v) TNBSA in Reaction Buffer. Prepare fresh.
-
Stop Solution: 10% (w/v) SDS and 1 N HCl.
-
-
Sample Preparation:
-
Prepare solutions of both the unmodified (control) and DITS-modified protein at a concentration of 0.1-1.0 mg/mL in the Reaction Buffer.
-
Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine or lysine) in the Reaction Buffer.
-
-
Assay Procedure:
-
To 0.5 mL of each protein sample and standard, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate the reactions at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
-
Measurement and Calculation:
-
Use the standard curve to determine the concentration of primary amines in the control and modified protein samples.
-
The degree of modification is calculated as follows: Degree of Modification = (Moles of free amines in control - Moles of free amines in modified sample) / Moles of protein
Mass Spectrometry for Precise Molecular Weight Determination
Mass spectrometry (MS) is a powerful technique for characterizing protein modifications as it can detect the mass shift introduced by the modifying agent.[7][8][9][10] Both intact protein analysis ("top-down") and peptide mapping ("bottom-up") approaches can be employed.
This approach involves analyzing the intact protein. The increase in the protein's molecular weight corresponds to the number of DITS molecules attached. For example, the addition of one DITS molecule (C7H9NO4S) will increase the protein mass by approximately 203.22 Da.[11][12]
In this method, the modified protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[13][14] This allows for the identification of the specific lysine residues that have been modified and can provide a more detailed picture of the modification pattern.
Chromatographic Separation of Modified Species
High-Performance Liquid Chromatography (HPLC) can be used to separate the modified protein from the unmodified protein, as well as to resolve different species with varying degrees of modification.[15][16][17] The choice of the chromatographic mode depends on the properties of the protein and the modification.
Modification with DITS will likely increase the hydrophobicity of the protein, leading to a longer retention time on an RP-HPLC column. This allows for the quantification of the different modified forms.
Since DITS reacts with positively charged lysine residues, the modification will result in a decrease in the protein's net positive charge. This change can be exploited for separation using cation-exchange chromatography, where the modified protein will elute earlier than the unmodified protein.
-
Column Selection: Choose an appropriate HPLC column (e.g., C4 or C8 for RP-HPLC, or a strong cation exchange column for IEX-HPLC).
-
Mobile Phase: Develop a suitable mobile phase gradient to achieve separation. For RP-HPLC, this is typically a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. For IEX-HPLC, a salt gradient (e.g., NaCl) is used.
-
Sample Analysis: Inject the DITS-modified protein sample onto the equilibrated column.
-
Data Analysis: Integrate the peak areas of the different species to determine their relative abundance. The percentage of modification can be calculated from the ratio of the peak areas of the modified species to the total peak area.
Conclusion
Assessing the degree of protein modification with this compound requires a multi-faceted approach. While DITS offers a stable thiourea linkage, its application necessitates rigorous analytical characterization. By combining a classic spectrophotometric method like the TNBSA assay with the high-resolution power of mass spectrometry and the separative capabilities of HPLC, researchers can gain a comprehensive understanding of their modified protein. This guide provides the foundational knowledge and experimental frameworks to confidently employ DITS and other modifying agents in your research and development endeavors.
References
- Vertex AI Search. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
- Aebersold, R., & Mann, M. (2016). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology.
- Thermo Fisher Scientific. (n.d.). TNBSA.
- Tainturier, G., & Voilley, A. (1997). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical Biochemistry, 249(2), 184-200.
- ResearchGate. (n.d.). TNBSA reagent for amine detection.
- Wikipedia. (n.d.). Protein mass spectrometry.
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
- CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis.
- Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722.
- Thermo Fisher Scientific. (n.d.). TNBSA reaction scheme for detection of primary amines.
- Rathore, A. S., & Jain, M. (2016). HPLC for Peptides and Proteins: Principles, Methods and Applications. IntechOpen.
- ResearchGate. (n.d.). The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination.
- Thermo Fisher Scientific. (n.d.). HPLC Protein Analysis.
- ResearchGate. (2013). My cells are sensitive to DMSO >1%. Can anyone suggest alternative diluents/strategies for diluting DSP crosslinker (Thermo) at minimum vol. for coIP?
- Šesták, J., & Stulík, K. (2012). New HPLC Techniques for Proteomics Analysis: A Short Overview of Latest Developments. Chromatographia, 75(15-16), 835-844.
- Mi, L., & Chung, F. L. (2009). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11-19.
- Nakamura, Y. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19.
- LCGC International. (2019). The Basics of HPLC Peptide Analysis.
- Laine, C. M., et al. (2022). Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. Journal of the American Society for Mass Spectrometry, 33(10), 1873-1881.
- Zhang, H., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of Proteome Research, 22(2), 527-537.
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- PubChem. (n.d.). This compound.
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A Senior Application Scientist's Guide: Dimethyl Isothiocyanatosuccinate vs. Carbodiimide Chemistry for Bioconjugation
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective diagnostics, therapeutics like Antibody-Drug Conjugates (ADCs), and research tools. For decades, carbodiimide chemistry, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), has been the workhorse for conjugating carboxyl groups to primary amines. However, the inherent limitations of this method, such as intermediate instability and potential side reactions, have spurred interest in alternative strategies.
This guide provides an in-depth comparison of traditional carbodiimide chemistry with the emerging potential of isothiocyanate-based crosslinkers, specifically focusing on the structural archetype of Dimethyl isothiocyanatosuccinate (DIMS). We will dissect the mechanistic nuances, compare performance characteristics, and provide actionable experimental protocols to guide researchers in selecting the optimal chemistry for their objectives.
Part 1: The Established Standard: Carbodiimide (EDC/NHS) Chemistry
Carbodiimide-mediated coupling is a "zero-length" crosslinking method, meaning no part of the crosslinker molecule becomes part of the final bond between the two conjugated molecules.[1] The primary application is the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[2]
Mechanism of Action
The process is typically performed in two steps to improve efficiency and reduce unwanted side reactions:
-
Activation of Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1] This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to ensure the carboxyl group is protonated.[2]
-
Formation of a Stable Intermediate: To combat the rapid hydrolysis of the O-acylisourea intermediate in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced.[1] NHS reacts with the intermediate to form a more stable NHS ester.[1]
-
Amine Reaction: The NHS ester then reacts with a primary amine at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[3]
}
Advantages and Limitations of Carbodiimide Chemistry
| Feature | Advantages | Disadvantages & Field Insights |
| Versatility | Widely applicable for conjugating any molecules with carboxyl and primary amine groups.[1] | Susceptible to side reactions, including intramolecular crosslinking or unintended polymerization, especially in a one-step procedure.[2] |
| Bond Stability | Forms a highly stable amide bond, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[4] | The stability of the bond can be a disadvantage if cleavage at the target site is desired. |
| Cost & Availability | Reagents like EDC and NHS are widely available and relatively inexpensive. | The cost of Sulfo-NHS for aqueous reactions can be higher. |
| Reaction Conditions | Can be performed in aqueous buffers under relatively mild conditions.[2] | The O-acylisourea and NHS ester intermediates are highly susceptible to hydrolysis, which competes with the amine reaction and reduces yield.[1][5] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[6] |
| Side Reactions | Well-characterized chemistry. | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the target amine.[7] Formation of an N-acylurea byproduct can occur, which is an irreversible modification of the carboxyl group.[8] |
Part 2: The Challenger: Isothiocyanate Chemistry
Isothiocyanates (-N=C=S) are electrophilic compounds that react efficiently with nucleophiles, most notably primary amines.[7] This chemistry offers a direct and robust method for bioconjugation, forming a highly stable thiourea linkage. This compound (DIMS), with its isothiocyanate group and succinate backbone, represents a potential heterobifunctional crosslinker leveraging this chemistry.
Mechanism of Action
The reaction between an isothiocyanate and a primary amine is a straightforward nucleophilic addition:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group.[7]
-
Thiourea Bond Formation: This leads to the formation of a stable N,N'-disubstituted thiourea bond (-NH-CS-NH-).[9]
This reaction is typically performed in a slightly alkaline buffer (pH 8.0-9.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[1]
}
Projected Benefits of DIMS Chemistry Over Carbodiimides
While experimental data on DIMS as a crosslinker is scarce, we can infer its potential advantages based on the general principles of isothiocyanate chemistry.
| Feature | This compound (DIMS) Chemistry (Projected) | Carbodiimide (EDC/NHS) Chemistry |
| Reaction Steps | Typically a one-step reaction, simplifying the protocol. | A two-step process is often required to maximize efficiency and minimize side reactions.[10] |
| Intermediate Stability | No unstable intermediates; the isothiocyanate group reacts directly with the amine. | Involves highly moisture-sensitive O-acylisourea and NHS ester intermediates that are prone to hydrolysis.[1][5] |
| Bond Stability | Forms an extremely stable thiourea bond, suitable for in vivo applications.[11] | Forms a very stable amide bond.[4] |
| Specificity & Side Reactions | Highly specific for primary amines at alkaline pH.[1] A potential side reaction with thiols can occur at a lower pH (6.0-8.0), which could be exploited for dual reactivity or needs to be controlled.[1] | Prone to hydrolysis at multiple stages.[1] Can form N-acylurea byproducts.[8] Requires amine-free buffers for the coupling step.[7] |
| pH Control | Reaction efficiency is pH-dependent, favoring alkaline conditions (pH 8.0-9.5) for amine reactivity.[1] | Requires a two-stage pH process for optimal results (pH 4.5-6.0 for activation, pH 7.2-8.5 for coupling).[8] |
Part 3: Experimental Protocols
The following protocols provide a framework for executing conjugation reactions using both chemistries. As with any bioconjugation, optimization of molar ratios, reaction times, and buffer conditions is critical for success.
Protocol 1: Two-Step EDC/NHS Conjugation of a Protein to a Carboxylated Surface
This protocol is adapted from established methods for immobilizing proteins.[8][10]
Materials:
-
Protein to be conjugated (in amine-free buffer, e.g., PBS)
-
Carboxylated surface (e.g., beads, nanoparticles)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Wash Buffer: PBS with 0.05% Tween-20
Workflow Diagram:
}
Step-by-Step Procedure:
-
Surface Preparation: Wash the carboxylated surface twice with Activation Buffer to remove any storage buffers.
-
Activation:
-
Immediately before use, prepare a solution of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the carboxylated surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. Causality: This step forms the semi-stable Sulfo-NHS ester on the surface, priming it for reaction with the protein.
-
-
Washing: Pellet the surface (e.g., by centrifugation) and wash three times with Coupling Buffer to remove excess EDC and Sulfo-NHS. Causality: Removing unreacted crosslinkers is crucial to prevent protein polymerization in the next step.
-
Conjugation:
-
Prepare the protein solution at the desired concentration in Coupling Buffer.
-
Add the protein solution to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to block any unreacted Sulfo-NHS esters on the surface. Incubate for 30 minutes.
-
Final Washes: Wash the surface three times with Wash Buffer to remove non-covalently bound protein and quenching reagents.
-
Storage: Resuspend the final conjugate in an appropriate storage buffer.
Protocol 2: Generalized Isothiocyanate Conjugation (Hypothetical for DIMS)
This protocol is based on general procedures for reacting isothiocyanate-containing molecules with proteins.
Materials:
-
Protein to be conjugated (in a carbonate-bicarbonate or borate buffer)
-
This compound (DIMS)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5-9.0
-
Organic Solvent (e.g., DMSO or DMF) for dissolving DIMS
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting or size-exclusion chromatography)
Workflow Diagram:
}
Step-by-Step Procedure:
-
Buffer Exchange: Ensure the protein is in the Conjugation Buffer (pH 8.5-9.0). Causality: The alkaline pH is critical for deprotonating the lysine ε-amino groups, making them effective nucleophiles to attack the isothiocyanate.
-
Prepare DIMS: Prepare a concentrated stock solution of DIMS (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the DIMS stock solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): To stop the reaction, a small molecule with a primary amine, like Tris or glycine, can be added to consume any excess DIMS.
-
Purification: Remove unreacted DIMS and byproducts by passing the reaction mixture through a desalting column or via dialysis, exchanging the conjugate into the desired final buffer. Causality: Purification is essential to remove small molecule reactants that could interfere with downstream applications.
Conclusion
Carbodiimide (EDC/NHS) chemistry is a well-established, versatile, and powerful tool for bioconjugation. Its primary drawbacks lie in the hydrolytic instability of its intermediates and the potential for side reactions, which demand careful control of reaction conditions and buffer composition.
Isothiocyanate chemistry, as represented by molecules like this compound, presents a compelling alternative. The primary advantages are the simplicity of a one-step reaction, the absence of hydrolytically unstable intermediates, and the formation of a highly robust thiourea linkage. While specific experimental validation for DIMS as a crosslinker is needed, the underlying chemistry suggests it could offer a more streamlined and potentially more efficient workflow, especially in aqueous environments where the lability of NHS esters is a concern. For researchers seeking to form highly stable conjugates with simplified protocols, exploring isothiocyanate-based crosslinkers is a worthwhile endeavor.
References
- BenchChem. Side reactions of EDC/NHS chemistry with amine-containing buffers. BenchChem Technical Support Team.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
- Thermo Fisher Scientific. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) Instructions.
- CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Thermo Fisher Scientific. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) - FAQs.
- BenchChem. A Head-to-Head Comparison of Bioconjugation Chemistries: 3-Methoxycarbonylphenyl Isothiocyanate vs. Maleimide.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- Creative Biolabs. Heterobifunctional Crosslinkers.
- ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir.
- BenchChem. Reaction mechanism of acetyl isothiocyanate with primary amines.
- BenchChem. A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates.
- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
- Santa Cruz Biotechnology. Heterobifunctional Crosslinkers.
- CovaChem. Heterobifunctional Crosslinkers.
- Fisher Scientific. NHS and Sulfo-NHS.
- PubMed Central (PMC). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?
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- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
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- 8. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
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- 11. researchgate.net [researchgate.net]
The Emerging Role of Dimethyl Isothiocyanatosuccinate in Protein Interaction Mapping: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate web of protein-protein interactions (PPIs), the choice of chemical cross-linker is a critical determinant of experimental success. While a host of reagents are available, each with its unique chemical reactivity and spacer arm length, the exploration of novel cross-linkers continues to open new avenues for capturing and identifying protein interactions. This guide provides an in-depth technical comparison of Dimethyl isothiocyanatosuccinate (DMDITS), a promising yet lesser-explored cross-linker, with the widely-used Disuccinimidyl suberate (DSS). We will delve into the mechanistic nuances of these reagents, present supporting data for their chemical reactivity, and provide detailed protocols to empower you in your protein interaction mapping endeavors.
The Landscape of Amine-Reactive Cross-Linkers
At the heart of many protein cross-linking strategies is the targeting of primary amines, which are abundantly present at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1] These residues are often located on the surface of proteins, making them accessible to chemical modification.[1] The covalent linkage of interacting proteins through these amine groups effectively "freezes" the interaction, allowing for subsequent identification by techniques such as mass spectrometry.[2]
Introducing this compound (DMDITS)
This compound (DMDITS) is a homobifunctional cross-linking agent. Its chemical structure, dimethyl 2-isothiocyanatobutanedioate, features two isothiocyanate (-N=C=S) reactive groups at either end of a succinate-based spacer arm.[3]
Caption: Reaction mechanisms of DMDITS and DSS with primary amines.
Expertise & Experience Insights: The higher optimal pH for the isothiocyanate-amine reaction in DMDITS is a critical experimental consideration. [4]While this may be a limitation for pH-sensitive proteins, it also offers an advantage in that the reaction can be more specific and less prone to competing hydrolysis compared to NHS esters, which can hydrolyze rapidly at alkaline pH. [5]The choice between DMDITS and DSS can therefore be guided by the stability of the protein complex under different pH conditions.
Hypothetical Case Study: Mapping the Interaction of Protein X and Protein Y
To illustrate the practical application of DMDITS, let's consider a hypothetical case study to map the interaction between two purified proteins, Protein X and Protein Y.
Experimental Workflow
Caption: General workflow for a cross-linking mass spectrometry (XL-MS) experiment.
Detailed Experimental Protocol: Cross-linking with DMDITS
Trustworthiness through Self-Validating Systems: This protocol includes controls and validation steps to ensure the reliability of the results.
-
Protein Preparation:
-
Prepare a solution containing equimolar concentrations of Protein X and Protein Y in an amine-free buffer (e.g., HEPES or Phosphate buffer). The final protein concentration should be in the range of 0.1-1 mg/mL.
-
Causality: The use of an amine-free buffer is crucial to prevent the cross-linker from reacting with buffer components.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of DMDITS in a dry organic solvent (e.g., DMSO or DMF) at a concentration of 10-25 mM.
-
Add the DMDITS stock solution to the protein mixture to achieve a final concentration range of 0.25-2 mM. A titration of DMDITS concentrations is recommended to optimize the cross-linking efficiency.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Causality: The reaction is performed at room temperature to facilitate the reaction kinetics, while incubation at 4°C can be used for sensitive protein complexes. The optimal concentration of the cross-linker needs to be determined empirically to favor intramolecular and intermolecular cross-links within the complex over random protein aggregation.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the cross-linking reaction by consuming any unreacted DMDITS.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Cross-linking:
-
Analyze the reaction products by SDS-PAGE. A successful cross-linking reaction will show a new band corresponding to the molecular weight of the Protein X-Protein Y complex.
-
Control: Run control lanes with each protein alone and a mixture of the two proteins without the cross-linker to identify the cross-linked species.
-
-
Mass Spectrometry Analysis:
-
Excise the band corresponding to the cross-linked complex from the SDS-PAGE gel.
-
Perform in-gel digestion with a protease such as trypsin.
-
Extract the peptides and analyze them by LC-MS/MS. [6] * Causality: Trypsin cleaves C-terminal to lysine and arginine residues. Since lysines are the primary targets for DMDITS, some potential cleavage sites might be blocked by the cross-linker, which needs to be considered during data analysis.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, xProphet) to search the MS/MS data against a database containing the sequences of Protein X and Protein Y to identify the cross-linked peptides. [6] * The identification of peptides from both Protein X and Protein Y linked by DMDITS provides direct evidence of their interaction and pinpoints the region of contact.
-
Conclusion
This compound presents a viable and interesting alternative to traditional NHS-ester based cross-linkers for protein interaction mapping. Its distinct reactivity, forming stable thiourea bonds at a higher pH, offers researchers a valuable tool, particularly for protein complexes that are stable under slightly alkaline conditions. While direct case studies are yet to be widely published, the fundamental principles of its chemistry, when compared to well-established reagents like DSS, provide a strong foundation for its application. By carefully considering the experimental parameters, particularly the reaction pH, and employing robust analytical workflows, DMDITS has the potential to become a valuable addition to the protein scientist's toolkit for unraveling the complexities of protein-protein interactions.
References
-
Cejpek, K., et al. (1999). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 47(12), 5197-5201. [Link]
-
Drobnica, Ľ., & Augustin, J. (1965). Reaction of isothiocyanates with amino acids, peptides and proteins. Collection of Czechoslovak Chemical Communications, 30(4), 1221-1229. [Link]
-
Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. (2022). RSC Advances, 12(53), 34533-34541. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. [Link]
-
Brodbelt, J. S., et al. (2018). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of The American Society for Mass Spectrometry, 29(10), 2053–2062. [Link]
-
Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). (2007). Journal of Mass Spectrometry, 42(5), 633-641. [Link]
-
Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 12, e99809. [Link]
-
Leitner, A., et al. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research, 13(1), 29-37. [Link]
-
Yu, C., & Huang, L. (2018). Developing New Isotope-Coded Mass Spectrometry-Cleavable Cross-Linkers for Elucidating Protein Structures. Analytical Chemistry, 90(2), 1443-1452. [Link]
-
Raftery, M. J., et al. (2004). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/TOF-Mass Spectrometry. Journal of Proteome Research, 3(4), 800-807. [Link]
-
Primetech. (n.d.). An amine-to-thiol crosslinker with medium-length aliphatic spacer arm. [Link]
-
Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021). PLOS ONE, 16(7), e0254239. [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. [Link]
- Google Patents. (n.d.).
-
Synthesis and Reactions of 1,1‐Dimethyl‐3‐oxobutyl‐isothiocyanate (DMO‐ITC). (1993). Archiv der Pharmazie, 326(10), 817-821. [Link]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl Isothiocyanatosuccinate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Dimethyl isothiocyanatosuccinate, a reactive organic compound, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal, grounded in established safety protocols and an understanding of its chemical reactivity.
Immediate Safety and Hazard Assessment
The isothiocyanate group (-N=C=S) is known for its reactivity and potential to cause irritation to the skin, eyes, and respiratory system. Isothiocyanates are also classified as reactive chemicals.[1] The dimethyl succinate backbone suggests that the compound is a combustible liquid and may be harmful to aquatic life.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Table 1: Hazard Profile and Required Personal Protective Equipment
| Hazard Category | Description | Required PPE |
| Chemical Reactivity | Isothiocyanates are reactive compounds susceptible to hydrolysis.[3][4] | Chemical-resistant gloves (nitrile or neoprene), lab coat, and chemical splash goggles. |
| Flammability | As a dimethyl ester, the compound is likely a combustible liquid. | Work in a well-ventilated area, away from open flames and ignition sources. |
| Health Hazards | Potential for skin, eye, and respiratory irritation. | Safety glasses and work in a chemical fume hood to avoid inhalation of vapors. |
| Environmental Hazard | Likely harmful to aquatic life.[2] | Prevent release into the environment; do not dispose of down the drain. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before addressing the spill, put on the required PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all waste into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Chemical Neutralization: A Proactive Disposal Step
Due to its reactive nature, direct disposal of this compound is not recommended. A chemical neutralization step is a critical best practice to reduce its reactivity and potential hazards before final disposal. The isothiocyanate functional group is susceptible to alkaline hydrolysis, which converts it to a less reactive thiocarbamate and ultimately to an amine.[3][5]
Experimental Protocol: Alkaline Hydrolysis for Neutralization
This protocol is designed for the neutralization of small quantities (typically <10g) of this compound waste.
Materials:
-
This compound waste
-
1M Sodium hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size
-
pH paper or a calibrated pH meter
-
Chemical fume hood
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood. Place a beaker containing a magnetic stir bar on a stir plate.
-
Add Base: Carefully pour an excess of 1M sodium hydroxide solution into the beaker. A general rule is to use at least a 10-fold molar excess of NaOH relative to the estimated amount of this compound waste.
-
Controlled Addition of Waste: Slowly and with continuous stirring, add the this compound waste to the sodium hydroxide solution. The reaction may be exothermic; control the rate of addition to prevent excessive heat generation.
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis of the isothiocyanate group.
-
pH Verification: After the reaction period, check the pH of the solution using pH paper or a pH meter. The pH should be in the range of 10-12. If the pH is lower, add more 1M NaOH and continue stirring for another hour.
-
Neutralization of Excess Base: Once hydrolysis is complete, neutralize the excess sodium hydroxide by slowly adding a weak acid, such as 1M hydrochloric acid (HCl), until the pH of the solution is between 6 and 8. Monitor the pH carefully during this step.
-
Final Waste Collection: The resulting neutralized solution, containing primarily dimethyl succinate hydrolysis products and inorganic salts, should be collected in a properly labeled hazardous waste container.
Final Disposal Pathway
All waste generated from the handling and neutralization of this compound, including empty containers, contaminated PPE, and the neutralized aqueous solution, must be disposed of as hazardous waste.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Key Disposal Steps:
-
Containerization: All waste must be collected in a robust, leak-proof container that is compatible with the chemical waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong acids and oxidizing agents.[6]
-
Institutional Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department. Adhere to all institutional protocols for waste pickup requests.
Regulatory Compliance
The disposal of this compound falls under the purview of federal and state environmental regulations. The U.S. Environmental Protection Agency (EPA) mandates the proper management of hazardous waste from its point of generation to its final disposal, a system known as "cradle to grave."[7][8] Additionally, the Occupational Safety and Health Administration (OSHA) has regulations in place to ensure worker safety during the handling of hazardous chemicals.[9][10][11] It is imperative that all disposal activities comply with these regulations to ensure the safety of laboratory personnel and the protection of the environment.
By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental consciousness within the scientific community.
References
-
e Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. (n.d.). ResearchGate. Retrieved from [Link]
- Rouzaud, G., Young, S. A., & Duncan, A. J. (2004). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention, 13(1), 125–131.
-
Dimethyl succinate Safety Data Sheet. (2017). Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing succinate ester.
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. (n.d.). Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. (n.d.). RSC Publishing. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). Molecules, 27(19), 6243.
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Isothiocyanate - Substance Details - SRS. Retrieved from [Link]
- Acidolysis of Poly(ethylene terephthalate) Waste Using Succinic Acid under Microwave Irradiation as a New Chemical Upcycling Method. (2022). ACS Omega, 7(50), 46886–46895.
-
Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]
- Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. (2020). Journal of the American Chemical Society, 142(12), 5516–5520.
- Google Patents. (n.d.). Method to produce succinic acid from raw hydrolysates.
-
UK Science Technician Community. (2020). Sulfur disposal. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and use of hypothiocyanite.
-
University of South Dakota. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Association of Safety Professionals. (2023). OSHA Requirements for HazCom Compliance. Retrieved from [Link]
-
The George Washington University Environmental Health & Safety. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Eurofins. (n.d.). federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and use of hypothiocyanite.
- Synthesis of Isothiocyanates: An Upd
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- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
Navigating the Reactive Landscape: A Guide to Safely Handling Dimethyl isothiocyanatosuccinate
For the vanguard of research and drug development, the meticulous handling of reactive chemical intermediates is paramount. This guide provides essential, in-depth safety protocols and operational plans for Dimethyl isothiocyanatosuccinate, ensuring the protection of laboratory personnel and the integrity of your research.
This compound, a key reagent in bioconjugation and chemical synthesis, demands a comprehensive understanding of its potential hazards to be used safely and effectively. The isothiocyanate functional group is highly reactive, necessitating specific precautions to mitigate risks of exposure and uncontrolled reactions. This document, grounded in established safety principles, offers a procedural roadmap for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Reactivity of the Isothiocyanate Group
The primary hazard associated with this compound stems from the electrophilic nature of the isothiocyanate (-N=C=S) group. This functional group readily reacts with nucleophiles, including water, amines, and thiols. In a laboratory setting, this reactivity translates to several potential dangers:
-
Respiratory and Mucous Membrane Irritation: Isothiocyanates are often volatile and can cause significant irritation to the respiratory tract and eyes upon inhalation or vapor exposure.
-
Skin Sensitization and Burns: Direct contact with the skin can lead to irritation, allergic reactions, and in severe cases, chemical burns. The high reactivity means it can readily interact with proteins and other biological molecules in the skin.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves consulting Safety Data Sheets (SDS) for similar compounds and understanding the potential for runaway reactions, especially when mixing with other chemicals.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the causality behind each choice explained.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation or damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation, sensitization, or burns.[5] Double-gloving is recommended. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and splashes.[5][6] |
| Respiratory Protection | A properly fitted respirator with an organic vapor cartridge. | Essential when working outside of a certified chemical fume hood or when dealing with larger quantities, to prevent inhalation of harmful vapors.[3] |
It is imperative to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined operational plan is critical for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control vapor exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agents) on hand.
-
Material Quantification: Only bring the minimum amount of the chemical required for the experiment into the work area.
Handling and Experimental Procedure
-
Donning PPE: Before handling the primary container, don all required personal protective equipment as outlined in the table above.
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture and air.
-
Controlled Dispensing: Use appropriate tools (e.g., syringes, cannulas) for transferring the liquid to minimize the risk of spills and aerosol generation.
-
Reaction Monitoring: Carefully monitor the reaction for any signs of exotherms or unexpected changes. Have a cooling bath readily available.
-
Decontamination of Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood. A common method is to rinse with a solution of aqueous ammonia or sodium carbonate to neutralize the reactive isothiocyanate group.[7]
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to ensure laboratory and environmental safety.
-
Waste Segregation: All waste containing this compound, including unused reagent, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Licensed Disposal: The primary and safest method for disposal is through a licensed hazardous waste disposal company.[3][7] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Container Management: Ensure the waste container is kept closed and stored in a well-ventilated, secondary containment area while awaiting pickup.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
-
Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
- SDS: Dimethyl succinate. (2017, February 11). Unknown Source.
- Methyl isothiocyanate - SAFETY DATA SHEET. (2023, January 6). Unknown Source.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. [Link]
- Safety Guidelines | Organic Chemistry I Lab. (n.d.). Unknown Source.
- 3,5-Dimethylphenyl isothiocyanate - SAFETY DATA SHEET. (2024, March 30). Unknown Source.
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- 2. orgsyn.org [orgsyn.org]
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- 6. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 21055-49-2 Cas No. | Dimethyl 2-isothiocyanatosuccinate | Matrix Scientific [matrixscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
